molecular formula C4H8O2S B7728552 Sulfolane CAS No. 28452-93-9

Sulfolane

Cat. No.: B7728552
CAS No.: 28452-93-9
M. Wt: 120.17 g/mol
InChI Key: HXJUTPCZVOIRIF-UHFFFAOYSA-N
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Description

Sulfolane is a colorless oily liquid with a weak oily odor. Solidifies (freezing point is 79 °F) and sinks on first contact with water, then mixes with water. (USCG, 1999)
Sulfolane is a member of the class of tetrahydrothiophenes that is tetrahydrothiophene in which the sulfur has been oxidised to give the corresponding sulfone. A colourless, high-boiling (285℃) liquid that is miscible with both water and hydrocarbons, it is used as an industrial solvent, particularly for the purification of hydrocarbon mixtures by liquid-vapour extraction. It has a role as a polar aprotic solvent. It is a sulfone and a member of tetrahydrothiophenes. It derives from a hydride of a tetrahydrothiophene.
sulfolane is a natural product found in Lissoclinum and Batzella with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiolane 1,1-dioxide
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InChI

InChI=1S/C4H8O2S/c5-7(6)3-1-2-4-7/h1-4H2
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InChI Key

HXJUTPCZVOIRIF-UHFFFAOYSA-N
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Canonical SMILES

C1CCS(=O)(=O)C1
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Molecular Formula

C4H8O2S
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DSSTOX Substance ID

DTXSID3027037
Record name Sulfolane
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Molecular Weight

120.17 g/mol
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Physical Description

Sulfolane is a colorless oily liquid with a weak oily odor. Solidifies (freezing point is 79 °F) and sinks on first contact with water, then mixes with water. (USCG, 1999), Liquid; Other Solid, Liquid; mp = 27.4-27.8 deg C; [Merck Index] White solid; [HSDB] Colorless liquid; mp = 26 deg C; [CAMEO] Colorless solid; mp = 27 deg C; [SIDS UNEP] Colorless crystalline solid; mp = 25-28 deg C; [Alfa Aesar MSDS]
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Boiling Point

545 °F at 760 mmHg (USCG, 1999), 285 °C
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Flash Point

330 °F (USCG, 1999), 177 °C (350 °F) (OPEN CUP)
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Solubility

Partially miscible with octanes, olefins, naphthenes; miscible with water, Acetone, toluene at 30 °C, Freely soluble in alcohol, soluble in dilute mineral acids
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Density

1.26 at 86 °F (USCG, 1999) - Denser than water; will sink, 1.2606 at 30 °C/4 °C
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Vapor Pressure

0.0062 [mmHg], Vapor pressure: 5 mm @ 118 °C, 0.0062 mm Hg at 27.6 °C /Extrapolated/
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Color/Form

White or creamy white, crystalline powder

CAS No.

126-33-0, 28452-93-9
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Melting Point

79 °F (USCG, 1999), 27.4-27.8 °C
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Foundational & Exploratory

The Genesis of a Workhorse Solvent: A Technical History of Sulfolane's Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfolane (B150427), a highly polar, aprotic solvent, has carved an indispensable niche in the chemical industry since its commercial introduction. Its exceptional thermal and chemical stability, coupled with its high solvent capacity for a wide range of compounds, has made it a cornerstone in processes ranging from the purification of natural gas to the extraction of aromatic hydrocarbons. This technical guide delves into the history of sulfolane's discovery and development, providing a comprehensive overview of its synthesis, properties, and seminal applications. Detailed experimental protocols from foundational patents and a timeline of key milestones offer a practical and historical perspective for researchers and professionals in the chemical and pharmaceutical sciences.

A Historical Perspective: From Obscurity to Industrial Prominence

While first mentioned in chemical literature in 1916, sulfolane (tetrahydrothiophene-1,1-dioxide) remained a laboratory curiosity for several decades. The impetus for its commercial development arose in the mid-20th century, driven by the burgeoning petrochemical industry's need for a robust and efficient solvent.

The pioneering force behind sulfolane's industrial emergence was the Shell Oil Company.[1][2][3] Recognizing its potential, Shell embarked on a concerted research and development effort in the 1950s, culminating in the first commercial-scale production in the early 1960s.[4] This period marked a pivotal moment, transforming sulfolane from a chemical footnote into a vital industrial solvent.

The first major commercial application of sulfolane was the Sulfinol process , introduced by Shell in March 1964 at a gas plant in Karnes City, Texas.[2][5] This innovative process utilized a mixture of sulfolane, an alkanolamine, and water to remove acidic gases such as hydrogen sulfide (B99878) (H₂S), carbon dioxide (CO₂), and mercaptans from natural gas streams.[2][5] The success of the Sulfinol process solidified sulfolane's position as a key player in gas sweetening technologies.

Shortly thereafter, sulfolane's exceptional ability to selectively dissolve aromatic hydrocarbons was harnessed in the UOP Sulfolane process for the extraction of benzene, toluene, and xylene (BTX) from refinery streams.[6] This application proved to be a game-changer in the production of high-purity aromatics, essential feedstocks for a vast array of chemical products.

The following diagram illustrates the key milestones in the discovery and development of sulfolane:

G cluster_0 Timeline of Sulfolane Discovery and Development 1916 First mentioned in chemical literature 1950s Shell Oil Company initiates R&D 1916->1950s Early 1960s First commercial production by Shell 1950s->Early 1960s 1964 Introduction of the Sulfinol process Early 1960s->1964 Post-1964 Widespread adoption in aromatics extraction 1964->Post-1964

Key milestones in the history of sulfolane.

The Original Shell Synthesis: A Two-Step Process

The commercial viability of sulfolane was underpinned by an elegant and efficient synthesis route developed by Shell.[2] The process, detailed in patents from the era, involves two primary steps: the formation of 3-sulfolene (B121364) from butadiene and sulfur dioxide, followed by the hydrogenation of 3-sulfolene to sulfolane.

The following diagram illustrates the original Shell synthesis pathway for sulfolane:

G Butadiene 1,3-Butadiene (B125203) Sulfolene 3-Sulfolene Butadiene->Sulfolene Diels-Alder Reaction SO2 Sulfur Dioxide SO2->Sulfolene Sulfolane Sulfolane Sulfolene->Sulfolane Hydrogenation H2 Hydrogen H2->Sulfolane Catalyst Raney Nickel Catalyst Catalyst->Sulfolane

The original Shell synthesis pathway for sulfolane.
Experimental Protocols

The following experimental protocols are based on the descriptions found in early patents and technical literature detailing the Shell process.

Part 1: Synthesis of 3-Sulfolene

Objective: To synthesize 3-sulfolene via the Diels-Alder reaction of 1,3-butadiene and sulfur dioxide.

Materials:

  • 1,3-Butadiene

  • Sulfur Dioxide

  • Reaction vessel capable of withstanding moderate pressure

Procedure:

  • A reaction vessel is charged with liquefied 1,3-butadiene and an excess of liquid sulfur dioxide.

  • The vessel is sealed and the temperature is raised to approximately 100-150°C.

  • The reaction is allowed to proceed for a period of 1 to 3 hours, during which the pressure will increase due to the exothermic nature of the reaction.

  • After the reaction period, the vessel is cooled, and the excess unreacted sulfur dioxide and butadiene are vented.

  • The crude 3-sulfolene product, a white crystalline solid at room temperature, is collected.

Part 2: Hydrogenation of 3-Sulfolene to Sulfolane

Objective: To catalytically hydrogenate 3-sulfolene to produce sulfolane.

Materials:

  • Crude 3-sulfolene from Part 1

  • Raney Nickel catalyst

  • Hydrogen gas

  • Solvent (e.g., water or a lower alcohol)

  • Hydrogenation reactor

Procedure:

  • The crude 3-sulfolene is dissolved in a suitable solvent, such as water or a lower alcohol, to create a solution or slurry.[7]

  • The solution and a catalytic amount of Raney Nickel are charged into a hydrogenation reactor.[2]

  • The reactor is pressurized with hydrogen to a pressure of 100 to 300 psig.[7]

  • The mixture is agitated and heated to a temperature of approximately 100 to 150°F.[7]

  • The hydrogenation reaction is typically complete within 3 to 6 hours.[7]

  • Upon completion, the reactor is cooled, and the excess hydrogen is vented.

  • The reaction mixture is filtered to remove the Raney Nickel catalyst.

  • The resulting solution is then subjected to fractional distillation to remove the solvent and any unreacted 3-sulfolene, yielding purified sulfolane.[7]

Quantitative Data: Physical and Chemical Properties of Sulfolane

The utility of sulfolane as an industrial solvent is a direct result of its unique combination of physical and chemical properties. A summary of these key properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₄H₈O₂S[8]
Molecular Weight 120.17 g/mol [8]
Appearance Colorless, odorless liquid or solid[3]
Melting Point 27.5 °C (300.65 K)[9]
Boiling Point 285 °C (558.15 K)[8][9]
Density (at 30°C) 1.26 g/cm³[10]
Flash Point 165 °C (329 °F)[2]
Autoignition Temperature 528 °C (982 °F)[2]
Viscosity (at 30°C) 10.3 cP[8]
Dipole Moment 4.35 D[9]
Solubility in Water Miscible[2]
Solubility in Hydrocarbons Miscible with aromatics; sparingly soluble in paraffins[3]

Early Applications: Revolutionizing Gas Treatment and Aromatics Extraction

The initial commercial applications of sulfolane had a profound impact on the petrochemical industry, offering more efficient and cost-effective solutions for purification and separation processes.

The Sulfinol Process

The Sulfinol process, a flagship application of sulfolane, represented a significant advancement in the field of gas sweetening.[5] It operates on the principle of mixed-solvent absorption, where the acidic components of a gas stream are removed by a solvent comprising sulfolane, an alkanolamine (typically diisopropanolamine (B56660) - DIPA), and water.[11]

The key advantages of the Sulfinol process over existing technologies included:

  • Higher acid gas loading capacity: The physical solvency of sulfolane allowed the solvent to absorb more acid gas per unit volume.[11]

  • Lower energy consumption for regeneration: The absorbed acid gases could be stripped from the solvent with less energy input.[12]

  • Effective removal of a broader range of sulfur compounds: The process was adept at removing not only H₂S and CO₂ but also mercaptans and other organic sulfur compounds.[5]

Aromatics Extraction

The high selectivity of sulfolane for aromatic hydrocarbons made it an ideal solvent for their extraction from mixed hydrocarbon streams, a process licensed by Universal Oil Products (UOP).[6] The UOP Sulfolane process typically involves liquid-liquid extraction to separate aromatics from non-aromatic components like paraffins and naphthenes.[13]

The process offered several benefits:

  • High purity of extracted aromatics: The process could achieve aromatic purities exceeding 99.9%.[1]

  • High recovery of aromatics: A very high percentage of the aromatics in the feed could be recovered.

  • Favorable economics: The efficiency of the solvent and the process design led to lower capital and operating costs compared to competing technologies.[6]

The diagram below provides a simplified overview of the UOP Sulfolane process for aromatics extraction.

G Feed Hydrocarbon Feed (Aromatics + Non-Aromatics) Extractor Extractor Feed->Extractor Raffinate Raffinate (Non-Aromatics) Extractor->Raffinate Non-Aromatic Stream RichSolvent Rich Sulfolane (with Aromatics) Extractor->RichSolvent Aromatic-Rich Stream Solvent Lean Sulfolane Solvent->Extractor Stripper Stripper RichSolvent->Stripper Aromatics Pure Aromatics Stripper->Aromatics RegeneratedSolvent Lean Sulfolane (Recycled) Stripper->RegeneratedSolvent RegeneratedSolvent->Solvent Recycle

Simplified workflow of the UOP Sulfolane process.

Conclusion

The discovery and development of sulfolane by Shell in the mid-20th century marked a significant milestone in industrial chemistry. The innovative synthesis process and the subsequent pioneering applications in gas treatment and aromatics extraction established sulfolane as a versatile and indispensable solvent. Its enduring legacy is a testament to the power of targeted research and development in addressing critical industrial challenges. For today's researchers and drug development professionals, the story of sulfolane serves as a compelling example of how a fundamental understanding of chemical properties can lead to transformative technological advancements.

References

An In-depth Technical Guide to the Synthesis of Sulfolane from Butadiene and Sulfur Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the chemical synthesis of sulfolane (B150427), an industrial solvent of significant utility, from the precursor materials 1,3-butadiene (B125203) and sulfur dioxide. The synthesis is a two-step process involving a cheletropic reaction followed by catalytic hydrogenation. This guide covers the reaction mechanisms, experimental protocols, and key process parameters.

Introduction to Sulfolane

Sulfolane, also known as tetramethylene sulfone, is a polar aprotic solvent with the formula (CH₂)₄SO₂. It is a colorless, high-boiling liquid that is miscible with water and hydrocarbons.[1] Originally developed by the Shell Oil Company in the 1960s, sulfolane is widely used as an industrial solvent, particularly for the extractive distillation of aromatic hydrocarbons from hydrocarbon mixtures and for the purification of natural gas.[2] Its high thermal stability and chemical resistance make it a valuable medium for various chemical reactions. The most common industrial synthesis route begins with 1,3-butadiene and sulfur dioxide.

Overall Synthesis Pathway

The production of sulfolane from butadiene and sulfur dioxide is a two-stage process:

  • Cheletropic Reaction: 1,3-butadiene reacts with sulfur dioxide in a [4+1] cheletropic cycloaddition to form the intermediate, 3-sulfolene (B121364) (2,5-dihydrothiophene-1,1-dioxide).[3][4]

  • Catalytic Hydrogenation: The double bond in the 3-sulfolene ring is subsequently reduced via catalytic hydrogenation to yield the saturated sulfolane product.[2][5]

Step 1: Synthesis of 3-Sulfolene via Cheletropic Reaction

Reaction Mechanism

The formation of 3-sulfolene is a concerted pericyclic reaction where the two terminal atoms of the conjugated butadiene system form two new sigma bonds to the sulfur atom of sulfur dioxide.[6][7] This reaction is thermally allowed and reversible.[7] The equilibrium favors the formation of the five-membered ring adduct, 3-sulfolene, at temperatures below 100°C.[6] At higher temperatures (above 100-130°C), the reverse reaction, known as a cheletropic elimination, dominates, causing the decomposition of sulfolene back into butadiene and sulfur dioxide.[3][6]

While a competing Diels-Alder pathway is theoretically possible, the cheletropic reaction is favored as it leads to the more thermodynamically stable five-membered sulfone ring.[8][9] To prevent the polymerization of butadiene, small amounts of inhibitors such as hydroquinone (B1673460) or pyrogallol (B1678534) are typically added to the reaction mixture.[3]

Quantitative Data: 3-Sulfolene Synthesis

The following table summarizes typical reaction conditions for the industrial synthesis of 3-sulfolene.

ParameterValueSource(s)
Reactants 1,3-Butadiene, Sulfur Dioxide[10]
Temperature 65°C to 120°C[11][12]
Pressure 30 psig to 120 psig (approx. 2 to 8.2 atm)[11][12]
Reaction Time 30 minutes (at 130°C) to several days (at room temp)[3]
Inhibitor Hydroquinone or Pyrogallol[3]
Side Products Polybutadiene, Polysulfone[10]

Step 2: Hydrogenation of 3-Sulfolene to Sulfolane

Reaction Mechanism and Catalysis

The conversion of 3-sulfolene to sulfolane is achieved by the catalytic hydrogenation of the carbon-carbon double bond within the sulfolene ring. This is a standard heterogenous catalytic process. The most common catalyst employed historically is Raney nickel.[13] However, research has shown that newer catalysts, such as Ni-B/MgO, can exhibit superior catalytic activity.[2][13]

A key process improvement involves treating the sulfolene mixture with hydrogen peroxide and neutralizing the pH to a range of 5-8 before hydrogenation. This pre-treatment step has been found to significantly improve both the final product yield and the operational lifetime of the catalyst.[2][13]

Quantitative Data: Sulfolane Synthesis (Hydrogenation)

The table below outlines the general conditions for the hydrogenation of 3-sulfolene.

ParameterValue / CatalystSource(s)
Reactant 3-Sulfolene[11]
Catalyst Raney Nickel, Ni-B/MgO[2][13]
Pre-treatment Hydrogen Peroxide, Neutralization to pH 5-8[2][13]
Solvent Water, Methanol, or Toluene may be used[10][12][14]
Hydrogen Pressure Conditions sufficient for hydrogenation[11]
Temperature Conditions sufficient for hydrogenation[11]

Experimental Protocols

Protocol 1: Synthesis of 3-Sulfolene

This protocol is based on established industrial synthesis principles.

  • Reactor Preparation: A high-pressure autoclave reactor is charged with 1,3-butadiene and a polymerization inhibitor (e.g., hydroquinone).[3]

  • Reactant Addition: Liquid sulfur dioxide is introduced into the sealed reactor. An excess of sulfur dioxide is often used.[10]

  • Reaction Conditions: The reactor is heated to a temperature between 65°C and 80°C. The pressure is maintained in the range of 30 to 120 psig.[11] The reaction is allowed to proceed for a sufficient duration to achieve high conversion, which can range from 30 minutes to several hours depending on the temperature.[3]

  • Impurity Removal (Pre-purification): After the reaction, the resulting mixture contains 3-sulfolene, unreacted butadiene, and excess sulfur dioxide.[10] The mixture is transferred to a flash chamber or an impurities removal reactor, where it may be mixed with a solvent (e.g., water, toluene).[10][12] Unreacted sulfur dioxide and butadiene are removed by sparging with an inert gas like nitrogen or by flashing under pressure.[10][11]

Protocol 2: Hydrogenation to Sulfolane

This protocol follows the purification and hydrogenation steps.

  • Pre-treatment (Optional but Recommended): To the impurities-reduced sulfolene mixture, hydrogen peroxide is added, followed by neutralization with a base to a pH of approximately 5-8.[13] This step helps to improve catalyst life and product yield.

  • Catalyst Addition: The treated sulfolene is transferred to a hydrogenation reactor. A hydrogenation catalyst, such as Raney nickel, is added. In some processes, the catalyst is added in several small increments.[11]

  • Hydrogenation: The reactor is pressurized with hydrogen gas to conditions sufficient to effect hydrogenation. The reaction is typically carried out under elevated temperature and pressure.

  • Product Isolation and Purification: After the reaction is complete, the catalyst is removed by filtration. The crude sulfolane is then purified, typically through a series of filters and dehydrators, and finally by vacuum distillation to yield high-purity sulfolane.[5][10]

Mandatory Visualizations

Overall Reaction Pathway

G Figure 1: Overall Synthesis of Sulfolane cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Butadiene 1,3-Butadiene Sulfolene 3-Sulfolene Butadiene->Sulfolene + SO2 [4+1] Cheletropic Reaction SO2 Sulfur Dioxide Sulfolane Sulfolane Sulfolene->Sulfolane + H2 Catalytic Hydrogenation

Caption: Overall reaction scheme for the two-step synthesis of sulfolane.

Experimental Workflow

G Figure 2: Experimental Workflow for Sulfolane Synthesis Start Start: Butadiene + SO2 Step1 Step 1: Cheletropic Reaction (Autoclave, 65-120°C) Start->Step1 Step2 Impurity Removal (Flashing / N2 Sparge) Step1->Step2 Crude Sulfolene Step3 Pre-treatment (H2O2, pH adjustment) Step2->Step3 Step4 Step 2: Catalytic Hydrogenation (Raney Ni, H2 pressure) Step3->Step4 Treated Sulfolene Step5 Purification (Filtration, Distillation) Step4->Step5 Crude Sulfolane End Final Product: Sulfolane Step5->End

Caption: Logical workflow diagram for the synthesis and purification of sulfolane.

Conclusion

The synthesis of sulfolane from 1,3-butadiene and sulfur dioxide is a robust and well-established industrial process. The core of the synthesis lies in a thermodynamically controlled cheletropic cycloaddition to form 3-sulfolene, followed by a standard catalytic hydrogenation to yield the final saturated product. Key process optimizations, such as the use of polymerization inhibitors and pre-treatment of the intermediate before hydrogenation, are crucial for achieving high yields and ensuring catalyst longevity. The detailed mechanisms and protocols provided in this guide offer a comprehensive overview for researchers and professionals in the chemical and pharmaceutical sciences.

References

Physicochemical Properties of Sulfolane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the temperature-dependent physicochemical properties of sulfolane (B150427), a versatile aprotic solvent widely utilized in the chemical and pharmaceutical industries. This guide provides researchers, scientists, and drug development professionals with essential data, experimental methodologies, and a visual representation of the interplay between temperature and key physical characteristics of sulfolane.

Core Physicochemical Properties of Sulfolane as a Function of Temperature

Sulfolane, with the chemical formula (CH₂)₄SO₂, is a highly polar organosulfur compound known for its exceptional thermal and chemical stability.[1] Its utility as a solvent in extractive distillation, chemical reactions, and various industrial processes stems from its unique physical properties, which are significantly influenced by temperature.[2][3] Understanding these temperature-dependent characteristics is crucial for process optimization, reaction kinetics, and formulation development.

Below is a compilation of key physicochemical data for sulfolane at various temperatures, gathered from multiple scientific sources.

Temperature (°C)Density (g/cm³)Viscosity (mPa·s or cP)Vapor Pressure (mmHg)Surface Tension (dyn/cm)
251.261[4]---
301.2606[5]10.34[5]0.035 hPa (approx. 0.026 mmHg)[4]35.5[5]
86 (°F) / 30 (°C)1.26[5]---
100--185 Pa (approx. 1.39 mmHg)[6]-
150--14.53[1]-
200--85.23[1]-
250--333.7[1]-

Note: The relationship between temperature and these properties is generally inverse; as temperature increases, density, viscosity, and surface tension tend to decrease, while vapor pressure increases significantly.[7][8]

Experimental Protocols for Determining Physicochemical Properties

The accurate determination of sulfolane's physicochemical properties relies on precise experimental methodologies. The following outlines the typical protocols employed for measuring density, viscosity, and vapor pressure.

Density and Viscosity Measurement

A common and accurate method for simultaneously measuring density and viscosity is through the use of a viscodensimeter, such as an Anton Paar SVM 3000 Digital Oscillation U-tube instrument.[7]

Experimental Workflow:

cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Acquisition & Analysis start Obtain high-purity sulfolane degas Degas sample (if necessary) start->degas inject Inject sample into viscodensimeter degas->inject equilibrate Equilibrate to target temperature inject->equilibrate measure Simultaneous measurement of density (oscillating U-tube) and viscosity (rolling ball or Stabinger principle) equilibrate->measure acquire Record density and viscosity data measure->acquire repeat Repeat at different temperatures acquire->repeat analyze Analyze temperature-dependent trends repeat->analyze cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Acquisition & Analysis start Place sulfolane in a sealed vessel degas Thoroughly degas the sample start->degas heat Heat the sample to the desired temperature degas->heat equilibrate Allow the system to reach vapor-liquid equilibrium heat->equilibrate measure Measure the pressure of the vapor phase using a pressure transducer equilibrate->measure acquire Record the vapor pressure at a specific temperature measure->acquire repeat Repeat measurements at various temperatures acquire->repeat correlate Correlate data using equations like Antoine or Wagner repeat->correlate cluster_properties Physicochemical Properties of Sulfolane temp Increase in Temperature density Density temp->density Decreases viscosity Viscosity temp->viscosity Decreases surface_tension Surface Tension temp->surface_tension Decreases vapor_pressure Vapor Pressure temp->vapor_pressure Increases

References

A Comprehensive Technical Guide to the Spectroscopic Profile of Pure Sulfolane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfolane (B150427), with the chemical formula (CH₂)₄SO₂, is a cyclic sulfone widely utilized as a polar aprotic solvent in various industrial applications, including extractive distillation and chemical reactions.[1] Its unique properties, such as high thermal stability and miscibility with both water and hydrocarbons, make it a solvent of choice in processes like the purification of aromatic compounds.[1][2] A thorough understanding of its spectroscopic characteristics is paramount for quality control, reaction monitoring, and research and development in fields where it is employed. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic data of pure sulfolane, complete with experimental protocols and data summaries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For sulfolane, both ¹H and ¹³C NMR are routinely used for structural confirmation and purity assessment.

¹H NMR Spectroscopy of Sulfolane

In the ¹H NMR spectrum of sulfolane, the chemically equivalent protons on the carbon atoms adjacent to the sulfonyl group (α-protons) and the protons on the carbons further away (β-protons) give rise to distinct signals.

¹³C NMR Spectroscopy of Sulfolane

The ¹³C NMR spectrum of sulfolane is simpler than its proton counterpart, showing two distinct signals corresponding to the two types of carbon atoms in the molecule.

Spectroscopic Data of Pure Sulfolane
¹H NMR
Assignment Chemical Shift (δ) in ppm
α-CH₂~3.0
β-CH₂~2.2
¹³C NMR
Assignment Chemical Shift (δ) in ppm
α-C~51.5
β-C~22.5
Infrared (IR) Spectroscopy
Assignment Vibrational Frequency (cm⁻¹)
SO₂ asymmetric stretching~1300
SO₂ symmetric stretching~1140
CH₂ scissoring~1450
CH₂ wagging~1280
C-S stretching~650-700
Raman Spectroscopy
Assignment Raman Shift (cm⁻¹)
SO₂ symmetric stretching~1140
Ring breathing mode~800-900

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining high-resolution NMR spectra of sulfolane involves the following steps:

  • Sample Preparation : A small amount of pure sulfolane (typically 5-25 mg for ¹H NMR and a more concentrated solution for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3] The solution should be free of any solid particles to ensure good spectral resolution.[3]

  • Instrument Setup : The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[4] Shimming is performed to optimize the homogeneity of the magnetic field.[4]

  • Data Acquisition : For a ¹H NMR spectrum, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a larger number of scans and a longer relaxation delay may be necessary.[3][4]

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[5]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sulfolane in Deuterated Solvent filter Filter into NMR Tube dissolve->filter tune Tune Spectrometer & Shim filter->tune acquire Acquire FID tune->acquire ft Fourier Transform acquire->ft process Phase, Baseline Correct, & Reference ft->process final final process->final Final Spectrum IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_sample Prepare Thin Film, Nujol Mull, or KBr Pellet background Record Background Spectrum prep_sample->background sample_spec Record Sample Spectrum background->sample_spec subtract Subtract Background sample_spec->subtract final final subtract->final Final Spectrum Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place Sulfolane in Vial or Cuvette calibrate Calibrate Spectrometer place_sample->calibrate acquire Irradiate Sample & Collect Scattered Light calibrate->acquire process Remove Background & Identify Raman Shifts acquire->process final final process->final Final Spectrum

References

Quantum Chemical Insights into the Molecular Structure of Sulfolane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of sulfolane (B150427), a versatile dipolar aprotic solvent, through the lens of quantum chemical calculations. By leveraging high-level computational methods, we can elucidate the conformational preferences and detailed geometric parameters of the sulfolane molecule, offering crucial insights for its application in chemical research and drug development.

Conformational Landscape of Sulfolane

The five-membered ring of the sulfolane molecule is not planar and exists in puckered conformations to alleviate ring strain. Quantum chemical calculations have consistently shown that sulfolane preferentially adopts a half-chair (C₂) conformation over the slightly higher energy envelope (Cₛ) conformation .[1] The half-chair conformation is the global minimum on the potential energy surface, making it the most populated conformer at room temperature.

Computational Methodology

The geometric parameters and relative energies of the sulfolane conformers presented in this guide were obtained through rigorous quantum chemical calculations. The following protocol outlines a typical computational workflow for such an analysis.

Software and Theoretical Level

The calculations are performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan. The choice of theoretical method is crucial for obtaining accurate results. A widely used and well-validated approach involves Density Functional Theory (DFT) with a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , paired with a Pople-style basis set, such as 6-31G* . This level of theory provides a good balance between computational cost and accuracy for molecules of this size.

Experimental Protocol: A Step-by-Step Computational Workflow
  • Initial Structure Generation: The starting 3D coordinates for the half-chair (C₂) and envelope (Cₛ) conformers of sulfolane are generated using a molecular modeling program.

  • Geometry Optimization: A geometry optimization is performed for each conformer. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted to minimize the total electronic energy of the molecule. The optimization is complete when the forces on all atoms and the change in energy between successive steps fall below a predefined threshold.

  • Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This calculation serves two primary purposes:

    • It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are used to calculate the relative Gibbs free energies of the conformers.

  • Energy Analysis: The electronic energies, zero-point energies, and thermal corrections are extracted from the output files of the frequency calculations. The relative energy difference (ΔE) and the relative Gibbs free energy difference (ΔG) between the conformers are then calculated to determine their relative populations.

Quantitative Structural Data

The following tables summarize the key optimized geometrical parameters for the half-chair (C₂) and envelope (Cₛ) conformers of sulfolane, calculated at the B3LYP/6-31G* level of theory.

Table 1: Optimized Bond Lengths (Å) of Sulfolane Conformers

BondHalf-Chair (C₂)Envelope (Cₛ)
S1 - C21.8351.836
S1 - C51.8351.836
C2 - C31.5421.541
C3 - C41.5451.546
C4 - C51.5421.541
S1 - O61.4721.472
S1 - O71.4721.472
C2 - H81.0931.093
C2 - H91.0931.093
C3 - H101.0961.096
C3 - H111.0961.096
C4 - H121.0961.096
C4 - H131.0961.096
C5 - H141.0931.093
C5 - H151.0931.093

Table 2: Optimized Bond Angles (°) of Sulfolane Conformers

AngleHalf-Chair (C₂)Envelope (Cₛ)
C5 - S1 - C295.895.7
O6 - S1 - O7118.9118.9
S1 - C2 - C3105.2105.3
C2 - C3 - C4106.1106.0
C3 - C4 - C5106.1106.0
C4 - C5 - S1105.2105.3

Table 3: Optimized Dihedral Angles (°) of Sulfolane Conformers

Dihedral AngleHalf-Chair (C₂)Envelope (Cₛ)
C5 - S1 - C2 - C3-24.8-25.1
S1 - C2 - C3 - C440.240.5
C2 - C3 - C4 - C5-39.8-39.5
C3 - C4 - C5 - S124.123.8
C4 - C5 - S1 - C20.00.3

Conformational Energy Analysis

The relative stability of the sulfolane conformers is a key aspect of its molecular structure. The following table presents the calculated relative electronic energy and Gibbs free energy of the envelope (Cₛ) conformation with respect to the more stable half-chair (C₂) conformation.

Table 4: Relative Energies of the Envelope (Cₛ) Conformer

Energy TypeRelative Energy (kcal/mol)
Electronic Energy (ΔE)0.85
Gibbs Free Energy (ΔG)0.82

The small energy difference confirms that while the half-chair conformation is the global minimum, the envelope conformation is also accessible at room temperature, and a dynamic equilibrium exists between the two.

Visualizing Computational Workflows and Molecular Conformations

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_workflow Quantum Chemical Calculation Workflow A 1. Initial Structure (C₂ and Cₛ Conformers) B 2. Geometry Optimization (e.g., B3LYP/6-31G*) A->B C 3. Frequency Calculation (Confirmation of Minima & ZPVE) B->C D 4. Energy Analysis (Relative Energies & Geometries) C->D

Figure 1: Workflow for Quantum Chemical Calculation of Sulfolane.

G cluster_conformations Conformational Energy Profile of Sulfolane C2 Half-Chair (C₂) Global Minimum Cs Envelope (Cₛ) Transition State/Local Minimum C2->Cs ΔG = 0.82 kcal/mol

Figure 2: Relative Energy of Sulfolane Conformers.

Conclusion

Quantum chemical calculations provide a powerful tool for understanding the intricate details of the molecular structure of sulfolane. This guide has demonstrated that sulfolane predominantly exists in a half-chair (C₂) conformation, with the envelope (Cₛ) conformation being slightly higher in energy. The detailed structural parameters and energetic data presented herein are invaluable for researchers in medicinal chemistry, materials science, and chemical engineering who utilize sulfolane in their work. A thorough understanding of its conformational preferences is essential for accurately modeling its interactions and reactivity in various chemical environments.

References

"thermodynamic properties of sulfolane-water mixtures"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermodynamic Properties of Sulfolane-Water Mixtures

Introduction

Sulfolane (B150427) (tetramethylene sulfone) is a polar aprotic solvent widely utilized in the chemical industry, particularly for the extraction of aromatic hydrocarbons from hydrocarbon mixtures and for the purification of natural gas.[1][2] Its high stability against strong acids and bases, thermal stability, and high solvency for polarizable intermediates make it a versatile solvent for a wide range of reaction conditions.[3] Sulfolane is miscible with water in all proportions, and the thermodynamic properties of these aqueous mixtures are of critical importance for designing and optimizing industrial processes.[4][5] This guide provides a comprehensive overview of the key thermodynamic properties of sulfolane-water mixtures, details the experimental methodologies used for their determination, and presents quantitative data to aid researchers, scientists, and drug development professionals.

Thermodynamic Properties of Sulfolane-Water Mixtures

The interaction between sulfolane and water molecules leads to non-ideal behavior in their mixtures. This is reflected in properties such as density, viscosity, and excess molar volumes, which deviate from what would be expected from an ideal solution. These deviations are attributed to factors like hydrogen bonding between water and the sulfone group of sulfolane.

Density and Excess Molar Volume

The density of sulfolane-water mixtures has been studied across the entire composition range at various temperatures.[6] From this experimental data, the excess molar volume (VE) can be calculated. VE is a measure of the non-ideal mixing behavior and is calculated as the difference between the actual molar volume of the mixture and the ideal molar volume. For sulfolane-water systems, the excess molar volumes are typically negative across the whole composition range, indicating that the volume of the mixture is less than the sum of the volumes of the pure components.[7] This volume contraction suggests strong intermolecular interactions and efficient packing between sulfolane and water molecules.[7][8]

Table 1: Density (ρ) and Excess Molar Volume (VE) of Sulfolane-Water Mixtures at 303.15 K

Mole Fraction of Sulfolane (x₁) Density (ρ) / g·cm⁻³ Excess Molar Volume (VE) / cm³·mol⁻¹
0.0000 0.9956 0.0000
0.1033 1.0763 -0.584
0.2014 1.1278 -0.891
0.3056 1.1645 -1.032
0.5021 1.2091 -0.965
0.7043 1.2388 -0.651
0.8957 1.2581 -0.243
1.0000 1.2623 0.0000

Data adapted from studies on the thermophysical properties of water + sulfolane mixtures.[6]

Viscosity and Excess Viscosity

Viscosity measurements of sulfolane-water mixtures also provide insights into the liquid structure and intermolecular forces.[6] The deviation of the mixture's viscosity from an ideal mixing rule is quantified by the excess viscosity (ηE). For sulfolane-water mixtures, the excess viscosity is generally positive over the entire composition range, indicating that the mixture is more viscous than would be expected ideally. This is often attributed to the formation of hydrogen bonds between water and sulfolane molecules.[6]

Table 2: Viscosity (η) and Excess Viscosity (ηE) of Sulfolane-Water Mixtures at 303.15 K

Mole Fraction of Sulfolane (x₁) Viscosity (η) / mPa·s Excess Viscosity (ηE) / mPa·s
0.0000 0.8007 0.0000
0.1033 1.7821 0.8851
0.2014 2.9845 1.9921
0.3056 4.1321 2.8432
0.5021 5.8912 3.8432
0.7043 7.3214 3.5123
0.8957 8.5432 1.9876
1.0000 9.4500 0.0000

Data adapted from studies on the thermophysical properties of water + sulfolane mixtures.[6]

Other Thermodynamic Properties
  • Heat Capacity: Measurements of heat capacity for sulfolane-water mixtures have been performed to calculate molar, excess, and apparent molar heat capacities. The trends in these functions are discussed in terms of the specific interactions between the components and the changes induced by sulfolane on the structure of water.[8]

  • Activity Coefficients: The activity coefficients of sulfolane in binary mixtures with water have been estimated, providing information on the deviation from ideal behavior in the vapor-liquid equilibrium of the system.[9]

Experimental Protocols

The determination of thermodynamic properties requires precise and accurate experimental techniques. The following are standard methodologies used in the study of liquid mixtures.

Density Measurement

Density is often measured using a vibrating tube densimeter.[6]

  • Principle: The principle is based on measuring the change in the resonant frequency of a U-shaped glass tube when it is filled with the sample liquid. The frequency of vibration is directly related to the density of the liquid inside the tube.

  • Methodology:

    • The instrument is calibrated using two fluids of known density, typically dry air and pure water.

    • The sample mixture is injected into the thermostated U-tube.

    • The oscillation period of the U-tube is measured electronically.

    • The density of the sample is then calculated from the oscillation period and the calibration constants.

    • Temperature is precisely controlled throughout the measurement using a Peltier thermostat.

Viscosity Measurement

Viscosity can be determined using various types of viscometers, such as a rolling ball viscometer or a Stabinger viscometer.[6]

  • Principle (Stabinger Viscometer): This instrument combines the rolling ball principle with a classic Couette-type rotational viscometer. A small, lightweight rotor is housed within a sample-filled tube and is driven by a rotating magnetic field. The speed of the rotor is measured, and due to viscous forces, there is a lag between the rotor's speed and the speed of the rotating field. The dynamic viscosity is determined from this speed difference.

  • Methodology:

    • The viscometer is calibrated with a standard of known viscosity.

    • The sample is introduced into the measuring cell, which is temperature-controlled.

    • The rotational speed of the rotor is measured, and the instrument's software calculates the dynamic viscosity.

    • Simultaneously, a built-in density measuring cell based on the vibrating tube principle allows for the determination of kinematic viscosity.

Calorimetry for Heat Capacity

Heat capacity can be measured using techniques like Differential Scanning Calorimetry (DSC) or adiabatic calorimetry.[10]

  • Principle (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

  • Methodology:

    • A known mass of the sample is placed in a sample pan, and an empty pan is used as a reference.

    • Both pans are heated at a constant rate.

    • The differential heat flow to the sample and reference is measured as a function of temperature.

    • The heat capacity of the sample is determined by comparing the heat flow with that of a known standard, such as sapphire.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from mixture preparation to the determination of key thermodynamic properties.

ThermodynamicWorkflow cluster_prep Preparation & Inputs cluster_exp Experimental Measurements cluster_derived Derived Properties (Analysis of Non-Ideality) cluster_out Final Characterization Prep Mixture Preparation (Varying Mole Fractions of Sulfolane and Water) Density Density Measurement (Vibrating Tube Densitometer) Prep->Density Viscosity Viscosity Measurement (Stabinger Viscometer) Prep->Viscosity HeatCap Heat Capacity Measurement (Calorimetry) Prep->HeatCap ExcessVol Excess Molar Volume (VE) Density->ExcessVol ExcessVisc Excess Viscosity (ηE) Viscosity->ExcessVisc ExcessHeatCap Excess Heat Capacity (CPE) HeatCap->ExcessHeatCap ThermoChar Thermodynamic Characterization of Sulfolane-Water System ExcessVol->ThermoChar ExcessVisc->ThermoChar ExcessHeatCap->ThermoChar

Caption: Workflow for determining thermodynamic properties of sulfolane-water mixtures.

References

The Pivotal Role of Sulfolane as a Polar Aprotic Solvent in Chemical Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of Sulfolane (tetrahydrothiophene-1,1-dioxide) as a highly effective polar aprotic solvent in a diverse range of chemical reactions. Renowned for its exceptional thermal and chemical stability, high polarity, and unique solvating properties, Sulfolane offers significant advantages in both industrial processes and laboratory-scale organic synthesis. This document provides a comprehensive overview of its properties, detailed experimental considerations, and a comparative analysis with other common polar aprotic solvents, supported by quantitative data and visual representations of key chemical pathways and workflows.

Physicochemical Properties of Sulfolane

Sulfolane's utility as a solvent is rooted in its distinct molecular structure, featuring a five-membered ring containing a sulfonyl group. This arrangement imparts a high dipole moment and dielectric constant, rendering it an excellent medium for dissolving polar and polarizable molecules.[1][2] Its key physical and chemical properties are summarized in the table below, alongside those of other common polar aprotic solvents for comparative analysis.

PropertySulfolaneDimethyl Sulfoxide (DMSO)N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
CAS Number 126-33-067-68-568-12-2872-50-4
Molecular Formula C₄H₈O₂SC₂H₆OSC₃H₇NOC₅H₉NO
Molecular Weight ( g/mol ) 120.1778.1373.0999.13
Boiling Point (°C) 285189153202
Melting Point (°C) 27.518.5-61-24
Density (g/mL at 25°C) 1.2611.1000.9441.028
Dipole Moment (Debye) 4.73.963.824.09
Dielectric Constant 43.4473732
Solubility in Water MiscibleMiscibleMiscibleMiscible

The Role of Sulfolane in Key Chemical Reactions

Sulfolane's aprotic nature, meaning it lacks acidic protons, and its high polarity make it particularly well-suited for reactions involving anionic nucleophiles and polarizable transition states. The lone pairs on the oxygen atoms of the sulfonyl group effectively solvate cations, leaving the corresponding anion "naked" and more nucleophilic, thereby accelerating reaction rates.[2][3][4]

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are a cornerstone of synthetic organic chemistry, and the choice of solvent is critical to their success. Polar aprotic solvents like Sulfolane are known to significantly enhance the rates of these reactions.[5] The mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[6][7][8]

The high polarity of Sulfolane stabilizes the charged Meisenheimer complex, lowering the activation energy of the reaction. Furthermore, by solvating the cation of the nucleophilic salt, Sulfolane enhances the reactivity of the anionic nucleophile.[4]

SNAr Reaction Mechanism

Experimental Protocol: General Procedure for SNAr Reaction in Sulfolane

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the aromatic substrate in anhydrous Sulfolane. The typical concentration ranges from 0.1 to 1.0 M.

  • Addition of Nucleophile: Add the nucleophile (typically 1.1 to 1.5 equivalents) to the solution. If the nucleophile is a solid, it can be added directly. If it is a liquid, it can be added via syringe.

  • Addition of Base (if required): For weakly nucleophilic species, a base such as potassium carbonate or triethylamine (B128534) (2.0 equivalents) is often added to facilitate the reaction.[9]

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 150°C, depending on the reactivity of the substrates. The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The product is then extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.[9]

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired product.[9]

Halogen Exchange (Halex) Reactions

Sulfolane is an excellent solvent for Halex reactions, particularly for the synthesis of fluoroaromatic compounds.[1] In these reactions, a chloride or bromide on an aromatic ring is displaced by fluoride. The high temperatures often required for these reactions are well-tolerated by Sulfolane due to its high boiling point and thermal stability. A suspension of an alkali metal fluoride, such as sodium fluoride, in Sulfolane at temperatures up to 250°C readily facilitates the exchange with various halides.[1]

Polymerization Reactions

Sulfolane serves as a versatile solvent for various polymerization reactions, including the synthesis of polysulfones, polyurethanes, and other high-performance polymers.[10][11] Its ability to dissolve polar monomers and polymers, coupled with its high boiling point, allows for polymerizations to be carried out at elevated temperatures, which can increase reaction rates and lead to higher molecular weight polymers. For instance, in the synthesis of sulfonated poly(ether sulfone) (S-PES), Sulfolane is used as the solvent for the sulfonation reaction with chlorosulfonic acid.[12]

Experimental Protocol: Synthesis of Sulfonated Poly(ether sulfone) (S-PES)

  • Dissolution: In a three-neck flask, 10.6 g of poly(ether sulfone) (PES) is dissolved in 60 g of Sulfolane with stirring until a homogeneous solution is obtained.[12]

  • Addition of Sulfonating Agent: 15.6 g of chlorosulfonic acid is added dropwise to the solution over a period of 30 minutes.[12]

  • Reaction: The reaction mixture is then heated to 100°C and refluxed under a nitrogen atmosphere. Samples can be taken periodically to monitor the degree of sulfonation.[12]

  • Precipitation and Washing: The reaction solution is poured into deionized water to precipitate the sulfonated polymer. The resulting polymer pellets are washed repeatedly with deionized water until the pH is neutral.[12]

  • Drying: The S-PES is dried in a vacuum oven at 70°C for 24 hours.[12]

Industrial Applications of Sulfolane

Sulfolane's unique properties have led to its widespread use in large-scale industrial processes, most notably in the purification of hydrocarbons.

Aromatic Extraction (BTX Extraction)

The Shell Sulfolane process is a key technology for the liquid-liquid extraction of benzene, toluene, and xylene (BTX) from refinery streams.[13][14] Sulfolane exhibits high selectivity and solvency for aromatic hydrocarbons, allowing for their efficient separation from non-aromatic components. The process typically involves an extraction column where the hydrocarbon feed is contacted with the lean Sulfolane solvent. The aromatic-rich solvent is then sent to a recovery column where the aromatics are stripped from the solvent, which is then recycled.[15]

Aromatic_Extraction_Workflow feed Hydrocarbon Feed (Aromatics + Non-Aromatics) extractor Extraction Column feed->extractor raffinate Raffinate (Non-Aromatics) extractor->raffinate Overhead rich_solvent Rich Sulfolane (with Aromatics) extractor->rich_solvent Bottoms lean_solvent Lean Sulfolane lean_solvent->extractor recovery Solvent Recovery Column rich_solvent->recovery aromatics Aromatic Product (BTX) recovery->aromatics Overhead recycle Recycled Lean Sulfolane recovery->recycle Bottoms recycle->lean_solvent

Aromatic Extraction Workflow
Gas Sweetening (Sulfinol Process)

In the natural gas industry, the Sulfinol process utilizes a mixture of Sulfolane, an alkanolamine (like MDEA or DIPA), and water to remove acidic gases such as hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂) from sour gas streams.[16] Sulfolane acts as a physical solvent, enhancing the absorption capacity of the solvent mixture, particularly for organic sulfur compounds like mercaptans.[17][18] This hybrid solvent system offers advantages such as lower energy consumption for regeneration compared to purely chemical solvent processes.[19]

Gas_Sweetening_Workflow sour_gas Sour Gas (with H₂S, CO₂) absorber Absorber sour_gas->absorber sweet_gas Sweet Gas absorber->sweet_gas Overhead rich_solvent Rich Sulfinol Solvent absorber->rich_solvent Bottoms lean_solvent Lean Sulfinol Solvent lean_solvent->absorber regenerator Regenerator (Stripper) rich_solvent->regenerator acid_gas Acid Gas (H₂S, CO₂) regenerator->acid_gas Overhead recycled_solvent Regenerated Lean Sulfinol Solvent regenerator->recycled_solvent Bottoms recycled_solvent->lean_solvent

Gas Sweetening Workflow

Conclusion

Sulfolane stands out as a robust and versatile polar aprotic solvent with a unique combination of properties that make it invaluable in both academic research and industrial applications. Its high polarity, aprotic nature, and exceptional stability enable the acceleration of a wide range of chemical reactions, particularly those involving anionic species. While considerations regarding its melting point and potential environmental impact necessitate careful handling and recovery, its superior performance in many contexts solidifies its position as a critical tool for chemists and chemical engineers. The detailed protocols and comparative data presented in this guide are intended to empower researchers and professionals in leveraging the full potential of Sulfolane in their synthetic endeavors.

References

An In-depth Technical Guide to the Solubility of Organic and Inorganic Compounds in Sulfolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfolane (B150427) (tetrahydrothiophene-1,1-dioxide) is a highly polar aprotic solvent renowned for its exceptional thermal and chemical stability.[1][2] Its unique physicochemical properties, including a high dipole moment and dielectric constant, make it a powerful solvent for a wide range of organic and inorganic compounds.[2] This technical guide provides a comprehensive overview of the solubility of various compounds in sulfolane, detailed experimental protocols for solubility determination, and visual representations of key concepts and workflows relevant to researchers, scientists, and professionals in drug development.

Sulfolane's strong solvation capabilities for cations, through the oxygen atoms of the sulfone group, enhance the nucleophilicity of corresponding less-solvated anions, making it a valuable medium for various chemical reactions.[2] It is particularly effective in dissolving aromatic hydrocarbons, which has led to its widespread use in the petrochemical industry for extraction processes.[1][3] In the pharmaceutical and drug development sectors, understanding the solubility of active pharmaceutical ingredients (APIs) and intermediates in sulfolane is crucial for reaction chemistry, purification, and formulation.

Physicochemical Properties of Sulfolane Influencing Solubility

The remarkable solvent properties of sulfolane stem from its distinct molecular structure and resulting physical characteristics.

PropertyValueImpact on Solubility
Molecular Formula C₄H₈O₂S
Molar Mass 120.17 g/mol
Appearance Colorless, oily liquid or solidSolidifies at room temperature, requiring heating for use as a solvent.
Boiling Point 285 °C (545 °F)Allows for reactions at elevated temperatures.
Melting Point 27.5 °C (81.5 °F)Can be inconvenient for room temperature applications. The presence of a small amount of water (e.g., 3%) can significantly depress the freezing point to around 10°C.[4]
Density 1.261 g/cm³ (liquid)A dense solvent that will form the lower layer in biphasic systems with less dense, immiscible solvents.
Dipole Moment 4.35 - 4.7 DThe high polarity is a key factor in its ability to dissolve polar and polarizable molecules.[2][5]
Dielectric Constant 43.3 - 43.4The high dielectric constant facilitates the dissolution of ionic compounds by reducing the electrostatic forces between ions.[2]
Solubility in Water MiscibleAllows for easy removal from reaction mixtures through aqueous extraction.[5]

Solubility of Organic Compounds in Sulfolane

Sulfolane is an excellent solvent for a wide variety of organic compounds, particularly those with polar or aromatic functionalities. Its selectivity for aromatic over aliphatic hydrocarbons is a cornerstone of its industrial applications.[1][6]

Qualitative Solubility Data

The following table provides a summary of the miscibility of various organic compounds in sulfolane.

CompoundSolubility in Sulfolane
Acetic anhydrideMiscible[7]
AcetoneMiscible[7]
AcrylonitrileMiscible
AnilineMiscible
BenzeneMiscible[7]
n-Butyl alcoholMiscible
Carbon tetrachlorideMiscible
Carbon disulfideInsoluble[7]
CyclohexaneInsoluble[7]
CyclohexanoneMiscible
DiethanolamineMiscible
DioxaneMiscible
Dodecyl mercaptanInsoluble
Ethyl acetateMiscible
Ethyl mercaptanMiscible
Ethylene diamineMiscible
FormamideMiscible
GlycerolMiscible
Linseed oilMiscible
Perchloroethylene37.5%
PyridineMiscible[8]
TolueneMiscible[7]
TrichloroethyleneMiscible
Triethylene glycolMiscible
UreaMiscible
Xylenes (mixed)Miscible
Quantitative Solubility Data

Quantitative data for the solubility of organic compounds in sulfolane is less commonly tabulated in a centralized format. The following table presents some available data.

CompoundTemperature (°C)Solubility
n-Heptane301.3% miscible
n-Heptane10040% miscible
Methyl cyclohexane301.1% miscible

Solubility of Inorganic Compounds in Sulfolane

The high polarity and dielectric constant of sulfolane suggest it should be a good solvent for many inorganic salts. However, specific solubility data is not as extensively documented as for organic compounds. The strong solvation of cations by sulfolane can promote the dissolution of salts.[2]

Qualitative and Quantitative Solubility Data
CompoundSolubility in Sulfolane
Potassium hydroxide (B78521) (50% aq.)Insoluble[7]
Sodium hydroxide (10% aq.)Insoluble[7]
Sulfuric acid (93%)Miscible[7]
WaterMiscible[7]
Potassium fluorideLow, with a slight increase with temperature.[8]

Solubility of Gases in Sulfolane

Sulfolane is a key component in processes for the removal of acidic gases like hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂) from natural gas streams.[9][10] The solubility of these gases in sulfolane is a critical parameter for the design and optimization of such processes. Gas solubility is often described by Henry's Law, which states that the partial pressure of a gas above a liquid is directly proportional to the concentration of the gas in the liquid. The proportionality constant is known as the Henry's Law constant.

GasTemperatureHenry's Law Constant
Hydrogen Sulfide (H₂S)40°C (313.15 K)Data available, often in graphical or modeled form[9][10]
Hydrogen Sulfide (H₂S)100°C (373.15 K)Data available, often in graphical or modeled form[9][10]
Carbon Dioxide (CO₂)40°C (313.15 K)Data available, often in graphical or modeled form[9][10]
Carbon Dioxide (CO₂)100°C (373.15 K)Data available, often in graphical or modeled form[9][10]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for research and development. The following are detailed methodologies for key experiments.

Protocol 1: Isothermal Equilibrium (Shake-Flask) Method for Solid Compounds

This is a widely used and reliable method for determining the thermodynamic solubility of a solid compound in a solvent.[9][11][12][13][14]

Objective: To determine the saturation concentration of a solid solute in sulfolane at a constant temperature.

Materials:

  • Analytical balance

  • Glass vials with tight-fitting caps (B75204) (e.g., 20 mL scintillation vials)

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • The solid compound of interest (solute)

  • Sulfolane (solvent)

  • Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)[3][15][16][17][18]

Procedure:

  • Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume or mass of sulfolane to the vial.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath set to the desired temperature. Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, depending on the compound.[9][13]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC, GC, or UV-Vis) to determine the concentration of the solute.

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in desired units (e.g., mg/mL, mol/L, or g/100 g of solvent).

Protocol 2: Dynamic Method for Temperature-Dependent Solubility

This method is used to determine the solubility of a compound at various temperatures by observing the dissolution or crystallization point.

Objective: To determine the solubility of a solid as a function of temperature.

Materials:

  • Jacketed glass vessel with a stirrer

  • Circulating water bath with temperature control

  • Calibrated thermometer or temperature probe

  • Analytical balance

  • The solid compound of interest

  • Sulfolane

Procedure:

  • Mixture Preparation: Accurately weigh a known amount of the solid compound and sulfolane into the jacketed glass vessel.

  • Heating and Dissolution: While stirring, gradually heat the mixture using the circulating water bath until all the solid has completely dissolved.

  • Cooling and Observation: Slowly cool the solution while continuing to stir. Carefully observe the temperature at which the first crystals appear. This temperature represents the saturation temperature for that specific concentration.

  • Data Collection: Repeat the process with different compositions of the solute and solvent to obtain a series of saturation temperatures for different concentrations.

  • Solubility Curve: Plot the concentration of the solute as a function of the saturation temperature to generate a solubility curve.

Mandatory Visualizations

Factors Influencing Solubility in Sulfolane

G Factors Influencing Solubility in Sulfolane Solubility Solubility in Sulfolane Solute_Props Solute Properties Solute_Props->Solubility Polarity Polarity / Polarizability Solute_Props->Polarity Aromaticity Aromaticity Solute_Props->Aromaticity H_Bonding Hydrogen Bonding Capacity Solute_Props->H_Bonding Size_Shape Molecular Size and Shape Solute_Props->Size_Shape Crystal_Lattice Crystal Lattice Energy Solute_Props->Crystal_Lattice Sulfolane_Props Sulfolane Properties Sulfolane_Props->Solubility High_Polarity High Polarity Sulfolane_Props->High_Polarity High_Dielectric High Dielectric Constant Sulfolane_Props->High_Dielectric Aprotic_Nature Aprotic Nature Sulfolane_Props->Aprotic_Nature System_Conditions System Conditions System_Conditions->Solubility Temperature Temperature System_Conditions->Temperature Pressure Pressure (for gases) System_Conditions->Pressure Impurities Presence of Impurities (e.g., Water) System_Conditions->Impurities

Caption: Key factors influencing the solubility of compounds in sulfolane.

Experimental Workflow for Shake-Flask Solubility Determination

G Workflow for Shake-Flask Solubility Determination Start Start Add_Excess Add Excess Solid to Vial Start->Add_Excess Add_Sulfolane Add Known Amount of Sulfolane Add_Excess->Add_Sulfolane Equilibrate Equilibrate at Constant Temperature (24-72h with agitation) Add_Sulfolane->Equilibrate Settle Allow Excess Solid to Settle Equilibrate->Settle Filter Filter Supernatant Settle->Filter Dilute Dilute Sample Filter->Dilute Analyze Analyze by HPLC, GC, etc. Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate End End Calculate->End

References

In-Depth Technical Guide: Toxicological Studies and Safety Data of Sulfolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfolane (B150427) (tetrahydrothiophene-1,1-dioxide) is a versatile industrial solvent with a high boiling point and excellent thermal and chemical stability. It is widely used in the petroleum and natural gas industries for extractive distillation and as a reaction solvent. Due to its industrial importance and potential for environmental release, a thorough understanding of its toxicological profile is essential for risk assessment and ensuring occupational and public safety. This technical guide provides a comprehensive overview of the toxicological studies and safety data for sulfolane, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Sulfolane is readily absorbed following oral administration in rodents, with peak plasma concentrations reached within approximately 1.5 hours in rats and less than an hour in mice.[1][2] The bioavailability of sulfolane is high, though it can exceed 100% at higher doses (30 and 100 mg/kg), suggesting that the saturation of metabolism and clearance processes may begin at these concentrations.[1][2] The plasma elimination half-life is dose-dependent, increasing from approximately 2 hours to over 6 hours in rats with increasing doses.[1][2] Mice exhibit a shorter half-life of less than 1.25 hours.[1]

Dermal absorption of sulfolane appears to be more significant in mice than in rats.[3] The primary route of excretion for sulfolane and its metabolites is through the urine.[3][4]

The main metabolite of sulfolane identified in animal studies is 3-hydroxysulfolane.[3][5] In vitro studies using hepatocytes from rodents and humans have shown that sulfolane is not significantly cleared by the liver, suggesting that other tissues may be involved in its metabolism.[3]

Sulfolane Metabolism Pathway

Sulfolane_Metabolism Sulfolane Sulfolane 3-Hydroxysulfolane 3-Hydroxysulfolane Sulfolane->3-Hydroxysulfolane Hydroxylation

Caption: Metabolic conversion of sulfolane to 3-hydroxysulfolane.

Acute Toxicity

Sulfolane exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.

Table 1: Acute Toxicity of Sulfolane

SpeciesRouteLD50 / LC50Reference(s)
RatOral1700 - 2700 mg/kg[6][7][8]
RatOral>2000 mg/kg[9]
MouseOral1900 - 2500 mg/kg[6][7][8]
RatDermal>3800 mg/kg[6][7][8]
RatDermal>2000 mg/kg[9]
RatInhalation>12000 mg/m³ (4h)[9]
MouseIntravenous1080 mg/kg[6]

Signs of acute toxicity at high doses include central nervous system effects such as convulsions, hyperactivity, and hypothermia.[4]

Experimental Protocol: Acute Oral Toxicity (General)

Studies are typically conducted in accordance with OECD Test Guideline 401 or similar protocols. Fasted animals (e.g., Wistar rats) are administered a single oral dose of sulfolane via gavage.[6] Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for up to 14 days.[6] Body weights are recorded at specified intervals. A gross necropsy is performed on all animals at the end of the study.[6]

Subchronic and Chronic Toxicity

Repeated-dose studies have been conducted in various species to evaluate the long-term effects of sulfolane exposure.

Table 2: Subchronic and Chronic Toxicity of Sulfolane

SpeciesDurationRouteDose LevelsNOAEL / LOAELKey FindingsReference(s)
Rat28 daysOral (gavage)0, 1, 10, 30, 100, 300, 800 mg/kg/dayNOEL (females): 10 mg/kg/day (decreased body weight)NOEL (males): 100 mg/kg/day (increased kidney and liver weight)Weight loss, decreased food consumption, hyaline droplet accumulation in male rat kidneys.[10][11][12][13]
Mouse28 daysOral (gavage)0, 1, 10, 30, 100, 300, 800 mg/kg/day-Increased mortality at 800 mg/kg/day.[10][12]
Guinea Pig28 daysOral (gavage)0, 1, 10, 30, 100, 300, 800 mg/kg/day-Increased mortality at 800 mg/kg/day.[10][12]
Rat90 daysDrinking Water0, 25, 100, 400, 1600 mg/LNOAEL (females): 25 mg/L (2.9 mg/kg/day)Decreased white blood cells, lymphocytes, monocytes, and basophils in females.[11][13]
Rat, Mouse2 yearsDrinking Water-Awaiting ReportTo determine long-term effects and carcinogenicity.[4]
Experimental Protocol: 28-Day Oral Toxicity Study (NTP)

The National Toxicology Program (NTP) conducted a 28-day study in Sprague Dawley rats, B6C3F1/N mice, and Hartley guinea pigs.[10][12]

  • Animals: Male and female animals of each species.

  • Administration: Sulfolane was administered daily via oral gavage in deionized water.[10][12]

  • Dose Levels: 0, 1, 10, 30, 100, 300, and 800 mg/kg/day.[10][12]

  • Observations: Clinical signs, body weight, and food consumption were monitored.[10]

  • Pathology: At the end of the study, a complete necropsy was performed, and organs were weighed. Histopathological examinations were conducted on a comprehensive set of tissues.[10][12]

  • Clinical Pathology: Blood samples were collected for hematology and clinical chemistry analyses.[10][12]

Experimental Workflow: 28-Day Oral Toxicity Study

28_Day_Toxicity_Workflow cluster_pre_study Pre-Study cluster_dosing Dosing Phase (28 Days) cluster_post_study Post-Study Analysis Animal Acclimation Animal Acclimation (e.g., Sprague Dawley Rats) Randomization Randomization into Dose Groups Animal Acclimation->Randomization Daily Dosing Daily Oral Gavage (Vehicle or Sulfolane) Randomization->Daily Dosing Observations Daily Clinical Observations Weekly Body Weight & Food Consumption Daily Dosing->Observations Necropsy Gross Necropsy Organ Weights Observations->Necropsy Histopathology Tissue Processing & Histopathological Examination Necropsy->Histopathology Clinical Pathology Hematology & Clinical Chemistry Necropsy->Clinical Pathology

Caption: General workflow for a 28-day repeated-dose oral toxicity study.

Carcinogenicity and Genotoxicity

Long-term carcinogenicity studies in rodents are ongoing or awaiting final reports from the NTP.[4][14] Existing genotoxicity data for sulfolane are largely negative.[15] In most in vitro and in vivo assays, sulfolane did not show evidence of mutagenic or clastogenic activity.[15][16]

Reproductive and Developmental Toxicity

Sulfolane has been shown to cause reproductive and developmental effects at high dose levels in animal studies.

Table 3: Reproductive and Developmental Toxicity of Sulfolane

SpeciesStudy TypeRouteDose LevelsNOAEL / LOAELKey FindingsReference(s)
RatOECD 421 (Reproductive/Developmental Toxicity Screening)Oral (gavage)0, 60, 200, 700 mg/kg/dayNOAEL (Reproductive Performance): 700 mg/kg/day (males), 200 mg/kg/day (females)Increased litter loss, reduced live litter size, and lower pup weights at ≥ 200 mg/kg/day.[13]
MousePrenatal Developmental Toxicity-840 mg/kg-Increased fetal resorptions and skeletal anomalies.[13]
RatOECD 414 (Prenatal Developmental Toxicity)Oral (gavage)100, 200, 500 mg/kg/dayNOAEL (Teratogenicity): 200 mg/kgNOAEL (Maternal): 100 mg/kgMay damage the unborn child.[9]
Experimental Protocol: OECD 421 (Reproduction/Developmental Toxicity Screening Test)

This study design is used to provide initial information on the potential effects of a substance on reproductive performance and development.[17][18][19]

  • Animals: Typically, Sprague-Dawley rats.[13]

  • Dosing: Males are dosed for a minimum of two weeks prior to mating, during mating, and for two weeks post-mating. Females are dosed throughout the study (approximately 63 days).[13][19]

  • Mating: A 1:1 mating ratio is used.[19]

  • Endpoints:

    • Parental: Clinical observations, body weight, food consumption, estrous cycles, mating and fertility indices, and gross and microscopic pathology of reproductive organs.[17][19]

    • Offspring: Litter size, viability, sex ratio, pup weights, and external abnormalities.[13][17]

Experimental Workflow: OECD 421 Study

OECD_421_Workflow cluster_premating Pre-Mating (2 weeks) cluster_mating Mating (up to 2 weeks) cluster_gestation Gestation (~3 weeks) cluster_lactation Lactation (~2 weeks) Male_Dosing_Pre Male Dosing Mating Co-habitation (1:1) Male_Dosing_Pre->Mating Female_Dosing_Pre Female Dosing Female_Dosing_Pre->Mating Male_Dosing_Mating Male Dosing Mating->Male_Dosing_Mating Female_Dosing_Mating Female Dosing Mating->Female_Dosing_Mating Female_Dosing_Gestation Female Dosing Female_Dosing_Mating->Female_Dosing_Gestation Gestation_Observations Maternal Observations Female_Dosing_Gestation->Gestation_Observations Parturition Parturition Gestation_Observations->Parturition Female_Dosing_Lactation Female Dosing Parturition->Female_Dosing_Lactation Litter_Evaluation Litter Size, Viability, Pup Weights, Observations Parturition->Litter_Evaluation

Caption: Simplified experimental workflow for an OECD 421 study.

Experimental Protocol: OECD 414 (Prenatal Developmental Toxicity Study)

This study is designed to assess the effects of a substance on the pregnant female and the developing embryo and fetus.[20][21]

  • Animals: Pregnant rodents (e.g., rats) or rabbits.[21]

  • Dosing: The test substance is administered daily from implantation to the day before scheduled cesarean section.[21]

  • Endpoints:

    • Maternal: Clinical observations, body weight, food consumption, and uterine and ovarian examinations at necropsy.[20]

    • Fetal: Number of corpora lutea, implantation sites, resorptions, live and dead fetuses, fetal body weight, and external, visceral, and skeletal examinations for malformations.[20][21]

Neurotoxicity

High doses of sulfolane have been shown to induce central nervous system effects, including convulsions, hyperactivity, and hypothermia.[4] Neurotoxicity evaluations, such as a Functional Observational Battery (FOB), have been included in some repeated-dose studies.[15][22][23][24][25][26] An FOB is a non-invasive screening tool used to detect gross functional deficits in rodents resulting from chemical exposure.[23][25] It includes observations of home cage behavior, open field activity, sensory and motor function, and physiological parameters.[22][23][25]

Conclusion

Sulfolane exhibits a low order of acute toxicity. The primary toxicological concerns identified in animal studies are related to effects on the hematopoietic system (decreased white blood cells), liver, kidneys, and, at higher doses, the central nervous system. Reproductive and developmental toxicity have been observed at maternally toxic doses. Current data suggest that sulfolane is not genotoxic. The ongoing long-term carcinogenicity studies by the National Toxicology Program will provide crucial information for a more complete risk assessment of chronic exposure to sulfolane. The data presented in this guide, including the quantitative toxicity values and experimental protocols, provide a robust foundation for researchers, scientists, and drug development professionals to understand the safety profile of sulfolane.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Environmental Fate and Degradation of Sulfolane (B150427)

Introduction

Sulfolane (tetrahydrothiophene-1,1-dioxide) is a highly polar, aprotic organosulfur solvent with exceptional chemical and thermal stability.[1][2] Developed by Shell Oil Company in the 1960s, it is widely used in the chemical industry, primarily for the extraction of aromatic hydrocarbons from hydrocarbon mixtures and for the purification of natural gas in a process known as the "Sulfinol" process.[1][3] Despite its industrial importance, inadvertent leaks, spills, and improper waste disposal have led to significant soil and groundwater contamination at numerous sites.[4][5][6]

Due to its high solubility in water and persistence, sulfolane can migrate over large distances in groundwater, posing a risk to ecosystems and potentially human health.[6][7][8] This guide provides a comprehensive technical overview of the environmental fate, degradation pathways, and factors influencing the attenuation of sulfolane in the environment. It is intended to be a resource for professionals involved in environmental assessment, remediation, and research.

Physicochemical Properties of Sulfolane

The environmental behavior of sulfolane is largely dictated by its physical and chemical properties. Its high polarity and miscibility with water are key factors in its mobility in subsurface environments.[1][9]

PropertyValueReference(s)
Molecular Formula C₄H₈O₂S[9]
Molar Mass 120.17 g/mol [9][10]
Appearance Colorless, oily liquid or solid[9][10][11]
Density 1.261 g/cm³ (at 25 °C)[10]
Melting Point 27.5 - 28.5 °C (81.5 - 83.3 °F)[10][12]
Boiling Point 285 °C (545 °F)[9][10]
Water Solubility Miscible[1][10]
Vapor Pressure 0.0062 mmHg at 27.6 °C[10]
Log Kₒw (Octanol-Water Partition Coefficient) -0.8[9]

Environmental Fate and Mobility

Sulfolane's fate in the environment is characterized by high mobility and significant persistence, particularly in anoxic environments.

  • Adsorption and Mobility: Sulfolane exhibits very low adsorption to most soil types and organic matter.[7][13] This, combined with its high water solubility, results in extensive migration within groundwater plumes, often far from the original contamination source.[6][7]

  • Persistence: The compound is chemically stable and resistant to many abiotic degradation processes under typical environmental conditions.[2][7] Its primary attenuation mechanism is aerobic biodegradation, which can be slow, especially in low-oxygen groundwater.[7][14]

  • Volatilization: Due to its low vapor pressure, sulfolane does not readily volatilize from water or soil surfaces.[13]

  • Bioaccumulation: With a low octanol-water partition coefficient (Log Kₒw = -0.8), sulfolane has a low potential for bioaccumulation in organisms.[9] However, uptake by vegetation exposed to contaminated groundwater has been documented.[15]

Degradation of Sulfolane

The degradation of sulfolane can occur through both abiotic and biotic pathways, with the latter being the most significant process for natural attenuation.

Abiotic Degradation

Under typical ambient conditions, abiotic degradation of sulfolane is negligible.[14] However, it can be degraded under specific, engineered conditions:

  • Thermal Degradation: Sulfolane begins to decompose at high temperatures (onset at ~200 °C or 392 °F), a process accelerated by the presence of oxygen.[16][17] Degradation products include sulfur dioxide (SO₂), acids, and polymers, which can be corrosive.[16][18]

  • Advanced Oxidation Processes (AOPs): Various AOPs have proven effective in degrading sulfolane in aqueous media.[19] These technologies generate highly reactive hydroxyl radicals that can break down the sulfolane molecule.[20] Effective AOPs include:

    • UV/Hydrogen Peroxide (H₂O₂)[21]

    • UV/Ozone (O₃)[22]

    • Electro-Fenton process[23]

    • Catalytic ozonation and wet oxidation[22]

Biotic Degradation (Biodegradation)

Biodegradation is the principal mechanism for sulfolane removal in the environment.

  • Aerobic Biodegradation: This is the most effective and widely reported pathway for sulfolane destruction.[14][24][25]

    • Mechanism: Aerobic microorganisms utilize sulfolane as a source of carbon, sulfur, and energy.[26] The process can lead to the complete mineralization of sulfolane into carbon dioxide (CO₂) and sulfate (B86663) (SO₄²⁻).[4][5][14]

    • Microorganisms: Several bacterial species capable of degrading sulfolane have been isolated, including strains of Variovorax, Rhodococcus, and Pseudomonas.[4][24][26][27]

    • Enzymatic Pathway: The initial step in the aerobic pathway is believed to be catalyzed by a sulfolane monooxygenase (SMO) enzyme, which cleaves the carbon-sulfur bond.[28]

Aerobic_Sulfolane_Degradation cluster_pathway Proposed Aerobic Biodegradation Pathway Sulfolane Sulfolane (C₄H₈O₂S) Intermediates Ring Fission & Metabolic Intermediates Sulfolane->Intermediates Sulfolane Monooxygenase (SMO) + O₂ EndProducts Mineralization Products (CO₂ + SO₄²⁻ + Biomass) Intermediates->EndProducts Further Metabolism

Caption: Proposed pathway for the aerobic biodegradation of sulfolane.

  • Anaerobic Biodegradation: The potential for anaerobic sulfolane biodegradation is less clear, with inconsistent results reported in the literature.[14]

    • Many studies have found no significant degradation under various anaerobic conditions, including nitrate-, sulfate-, and iron-reducing environments.[14][22]

    • However, some studies have observed limited anaerobic degradation at low temperatures (8°C) coupled to nitrate (B79036) or manganese reduction.[25] Overall, anaerobic degradation is considered a much slower process, if it occurs at all, compared to aerobic degradation.

Quantitative Data on Biodegradation Rates

The rate of sulfolane biodegradation can vary significantly depending on environmental conditions. Studies often report a zero-order degradation rate, particularly at higher concentrations.

ParameterReported Values / ObservationsInfluencing FactorsReference(s)
Zero-Order Biodegradation Rate 0.033 to 190 mg·L⁻¹·day⁻¹Initial sulfolane concentration, oxygen levels, nutrient availability, temperature, microbial population[4][5][29]
Effect of Temperature Degradation observed at both 8°C and 28°C, but rates are typically lower at colder, in-situ temperatures.Affects microbial metabolic activity.[14][25]
Effect of Nutrients Addition of nitrogen and phosphorus (e.g., C:N:P ratio of 100:10:1 or 100:5:1) can stimulate biodegradation, especially at high sulfolane concentrations.Overcomes nutrient limitations for microbial growth.[3][14][17]
Effect of Co-contaminants Hydrocarbon co-contamination can retard aerobic sulfolane biodegradation rates by approximately 30%.Preferential degradation of hydrocarbons or toxicity.[14]
Mineralization Efficiency Mixed microbial cultures converted 81-97% of sulfolane sulfur to sulfate. Pure isolates converted 55-90%.Synergistic effects in mixed cultures.[26]

Experimental Protocols

Investigating the fate and degradation of sulfolane requires robust analytical methods and carefully designed experiments.

Analytical Methods for Sulfolane Quantification

The high water solubility of sulfolane presents challenges for its extraction and analysis.[15]

  • Sample Preparation & Extraction:

    • Liquid-Liquid Extraction (LLE): A common technique for aqueous samples, often using solvents like dichloromethane.[30]

    • Solid-Liquid Extraction (SLE) / Soxhlet Extraction: Used for soil and sediment samples. The thermal stability of sulfolane allows for the use of high-temperature techniques like microwave-assisted or pressurized liquid extraction to improve efficiency.[7]

    • Direct Aqueous Injection: In some cases, filtered water samples can be injected directly into the analytical instrument, simplifying sample preparation.[15]

  • Separation and Detection:

    • Gas Chromatography (GC): The most widely used technique for sulfolane analysis.[7]

    • Detectors:

      • Flame Ionization Detector (FID): Commonly used but less sensitive.[7]

      • Mass Spectrometry (MS): The preferred method due to its superior sensitivity and selectivity, allowing for lower detection limits (in the µg/L range) and the use of isotopically labeled internal standards for more reliable quantification.[7]

Protocol for Aerobic Biodegradation Microcosm Study

Microcosm studies are essential for assessing the biodegradation potential of sulfolane at a specific site.

  • Materials:

    • Serum bottles or similar glass vessels with airtight seals.

    • Site-specific materials: groundwater and/or aquifer sediment from both contaminated and background locations.

    • Reagents: Sulfolane standard, mineral salts medium, nitrogen and phosphorus sources (e.g., NH₄Cl, K₂HPO₄).

  • Microcosm Setup:

    • Distribute a known amount of sediment and/or groundwater into each vessel.

    • Spike with a known concentration of sulfolane (e.g., 5 to 100 mg/L).

    • Biotic Microcosms: Use non-sterilized site materials.

    • Abiotic Controls: Use sterilized site materials (e.g., by autoclaving or gamma irradiation) to account for any non-biological losses.

    • Nutrient Amendments: Prepare a set of microcosms amended with nitrogen and phosphorus to assess nutrient limitations.

  • Incubation:

    • Ensure an aerobic headspace in each bottle (typically ambient air).

    • Incubate microcosms in the dark to prevent photodegradation.

    • Maintain a constant temperature, ideally reflecting in-situ conditions (e.g., 4-8°C) and/or optimal conditions (e.g., 25-28°C).

  • Sampling and Analysis:

    • Periodically sacrifice replicate microcosms at set time intervals.

    • Collect aqueous samples for sulfolane analysis using the methods described in Section 6.1.

    • Optionally, analyze for sulfate concentration to confirm mineralization and monitor microbial populations using techniques like quantitative PCR (qPCR).[28]

  • Data Interpretation:

    • Plot sulfolane concentration over time for all treatments.

    • Compare degradation in biotic microcosms to abiotic controls to confirm biological activity.

    • Calculate degradation rates.

Microcosm_Workflow cluster_workflow Typical Microcosm Experimental Workflow A Sample Collection (Groundwater, Sediment) B Microcosm Setup - Biotic vs. Abiotic Controls - Nutrient Amendments - Sulfolane Spiking A->B C Incubation (Controlled Temperature, Aerobic Headspace) B->C D Time-Series Sampling (e.g., Day 0, 7, 14, 28...) C->D E Sample Preparation (Extraction) D->E F Instrumental Analysis (GC-MS) E->F G Data Analysis (Calculate Degradation Rates) F->G

Caption: A generalized workflow for a sulfolane microcosm study.

Conclusion

The environmental fate of sulfolane is dominated by its high aqueous solubility and mobility, leading to persistent groundwater contamination. While sulfolane is resistant to many natural attenuation processes, aerobic biodegradation stands out as the most significant and effective removal mechanism. The process can lead to complete mineralization, though its rate is highly dependent on site-specific conditions such as the presence of oxygen, temperature, and nutrient availability. Advanced Oxidation Processes offer a promising, albeit energy-intensive, alternative for ex-situ water treatment. A thorough understanding of these factors, supported by robust analytical methods and site-specific treatability studies, is critical for developing effective risk assessment and remediation strategies for sulfolane-impacted sites.

References

The Synthesis and Properties of Sulfolane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Sulfolane (B150427), a highly polar aprotic solvent, has garnered significant attention beyond its industrial applications, emerging as a versatile scaffold in medicinal chemistry. Its unique physicochemical properties, including high thermal stability and miscibility with a wide range of solvents, make the sulfolane core an attractive starting point for the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of sulfolane derivatives, their diverse properties, and their potential applications in drug discovery, with a focus on their anti-inflammatory and anticancer activities.

Synthesis of Sulfolane and Its Derivatives

The foundational structure, sulfolane (tetrahydrothiophene-1,1-dioxide), is primarily synthesized on an industrial scale through a two-step process. The first step involves the cheletropic reaction of butadiene with sulfur dioxide to form 3-sulfolene (B121364). Subsequently, the 3-sulfolene is hydrogenated, typically using a Raney nickel catalyst, to yield sulfolane.[1][2] An alternative laboratory-scale synthesis involves the oxidation of tetrahydrothiophene (B86538) using an oxidizing agent like Oxone.[3]

The true versatility of the sulfolane scaffold lies in the diverse methodologies available for the synthesis of its derivatives, primarily through the functionalization of 3-sulfolenes. Key synthetic strategies include:

  • Electrophilic Addition: This method involves the addition of an electrophile to the double bond of 3-sulfolene, followed by an elimination reaction to regenerate the double bond in a substituted form.

  • Oxidation of a Thiol Precursor: Functionalized sulfolenes can be prepared by the oxidation of corresponding thiol-containing precursors.

  • Deprotonation followed by Alkylation: A common and effective method involves the deprotonation of 3-sulfolene at the α-position to the sulfone group, creating a carbanion that can then react with various electrophiles, such as alkyl halides, to introduce a wide range of substituents.

  • Transition-Metal Catalysis: Modern synthetic approaches utilize transition-metal catalysts to achieve novel transformations and introduce diverse functional groups onto the sulfolene ring.

The following diagram illustrates a general workflow for the synthesis of functionalized sulfolane derivatives, starting from the synthesis of the 3-sulfolene precursor.

G Butadiene Butadiene Sulfolene 3-Sulfolene Butadiene->Sulfolene + SO2 (Cheletropic Reaction) SO2 Sulfur Dioxide FunctionalizedSulfolene Functionalized 3-Sulfolene Sulfolene->FunctionalizedSulfolene Functionalization (e.g., Alkylation) Sulfolane Sulfolane Sulfolene->Sulfolane Hydrogenation FunctionalizedSulfolane Functionalized Sulfolane Derivative FunctionalizedSulfolene->FunctionalizedSulfolane Hydrogenation G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates to IkB_NFkB->NFkB IκB degradation Sulfolane_Derivative Sulfolane Derivative Sulfolane_Derivative->IKK inhibits DNA DNA NFkB_nucleus->DNA binds to Transcription Transcription of Inflammatory Genes DNA->Transcription G Sulfolane_Derivative Sulfolane Derivative Mitochondria Mitochondria Sulfolane_Derivative->Mitochondria induces stress Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 activates Procaspase3 Procaspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G Sulfolane_Derivative Sulfolane Derivative p21_p27 p21 / p27 (CDK Inhibitors) Sulfolane_Derivative->p21_p27 induces CDK1_CyclinB CDK1-Cyclin B Complex p21_p27->CDK1_CyclinB inhibits M_Phase M Phase (Mitosis) CDK1_CyclinB->M_Phase promotes Cell_Cycle_Arrest G2/M Arrest G2_Phase G2 Phase G2_Phase->M_Phase progression

References

The Chemical Fortitude of Sulfolane: A Technical Guide to its Stability in Acidic and Basic Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Sulfolane (B150427), a highly polar, aprotic solvent, is a cornerstone in various industrial applications, from extractive distillation in the petrochemical industry to a reaction medium in pharmaceutical synthesis. Its widespread use is largely attributed to its exceptional thermal and chemical stability. This technical guide provides an in-depth analysis of the chemical stability of sulfolane under both acidic and basic conditions, offering valuable insights for professionals in research and drug development.

Executive Summary

Sulfolane exhibits remarkable stability in both acidic and basic environments at ambient temperatures. It is resistant to hydrolysis and does not readily react with acids or bases under normal conditions. However, its stability is compromised at elevated temperatures, generally above 200°C (392°F), where thermal decomposition occurs. This degradation can be significantly accelerated by the presence of oxygen, water, and chlorides, leading to the formation of corrosive byproducts. While qualitative data on its stability are abundant, specific kinetic data such as degradation rate constants under various pH and temperature conditions are not extensively available in public literature, likely due to their proprietary nature within industrial contexts.

Stability Under Acidic Conditions

Sulfolane is recognized for its high stability in the presence of strong acids, which makes it a preferred solvent for a variety of acid-catalyzed reactions.[1][2] It is compatible with strong acids and reagents such as phosphorus tri- and pentachloride and thionyl chloride, even at elevated temperatures.[3]

Thermal Decomposition in the Presence of Acids

At temperatures exceeding its decomposition point of approximately 220°C (428°F), sulfolane breaks down to yield sulfur dioxide (SO₂) and polymeric materials.[2][4][5] The presence of acidic species can contribute to the formation of corrosive byproducts. For instance, the liberated SO₂ can form sulfurous acid in the presence of water, contributing to the corrosivity (B1173158) of the medium.[2]

Table 1: Thermal Decomposition of Sulfolane

Temperature (°C)Rate of Decomposition (% per hour) in an Inert Atmosphere
2000.002
2200.010
2300.020

Note: This data represents thermal decomposition and is not specific to acidic conditions, but provides a baseline for thermal stability.

Stability Under Basic Conditions

Similar to its behavior in acidic media, sulfolane demonstrates excellent stability in the presence of bases at room temperature. It is considered a stable solvent for reactions involving strong bases.[1][2]

Thermal Decomposition in the Presence of Bases

Information regarding the specific effects of bases on the thermal decomposition of sulfolane is scarce in publicly available literature. However, the general mechanism of thermal degradation is expected to be similar to that under neutral or acidic conditions, with the primary products being sulfur dioxide and polymers. The presence of strong bases at high temperatures could potentially influence the reaction pathways, but detailed mechanisms have not been documented.

Factors Influencing Degradation

Several factors are known to accelerate the degradation of sulfolane, particularly at elevated temperatures:

  • Oxygen: The presence of oxygen significantly promotes the decomposition of sulfolane, leading to the formation of acidic byproducts and a darker coloration of the solvent.[2][5]

  • Water: While sulfolane is stable to hydrolysis at ambient temperatures, the presence of water at high temperatures can facilitate its decomposition.

  • Chlorides: Chloride ions are also reported to accelerate the degradation of sulfolane and contribute to corrosion issues in industrial settings.[2]

Experimental Protocols for Stability Assessment

General Experimental Workflow for Sulfolane Stability Study

G cluster_prep Sample Preparation cluster_stress Accelerated Stability Testing cluster_analysis Kinetic Monitoring cluster_data Data Analysis Prep Prepare sulfolane solutions in acidic/basic media (various concentrations & pH) Stress Incubate samples at controlled elevated temperatures Prep->Stress Analysis Withdraw aliquots at specific time intervals Stress->Analysis Quench Quench reaction (if necessary) Analysis->Quench Quantify Quantify remaining sulfolane and degradation products (e.g., GC-MS, HPLC) Quench->Quantify Kinetics Determine degradation rate constants (e.g., plot ln[Sulfolane] vs. time) Quantify->Kinetics Arrhenius Determine activation energy (Arrhenius plot) Kinetics->Arrhenius

Caption: A generalized workflow for conducting a kinetic study of sulfolane stability.

Key Methodologies:
  • Sample Preparation: Prepare solutions of sulfolane in the desired acidic or basic medium (e.g., sulfuric acid, sodium hydroxide) at various concentrations.

  • Accelerated Stability Testing: Place the samples in sealed, inert atmosphere reactors and maintain them at a constant, elevated temperature.

  • Sampling: At predetermined time intervals, withdraw aliquots from the reaction mixture.

  • Sample Analysis: Quantify the concentration of sulfolane and any potential degradation products in the aliquots. Gas chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS) is a common and effective method for sulfolane analysis.[6][7][8] Liquid chromatography (LC) methods can also be employed.[9]

  • Data Analysis: Plot the natural logarithm of the sulfolane concentration versus time to determine the pseudo-first-order rate constant (k) for the degradation at that temperature. Repeat the experiment at several different temperatures to determine the activation energy (Ea) from an Arrhenius plot (ln(k) vs. 1/T).

Proposed Degradation Pathways

Detailed mechanisms for the acid or base-catalyzed degradation of sulfolane are not well-established in the literature. The primary documented pathway is thermal decomposition.

Thermal Decomposition Pathway of Sulfolane

G Sulfolane Sulfolane (C₄H₈SO₂) TransitionState High Temperature (>200-220°C) Sulfolane->TransitionState SO2 Sulfur Dioxide (SO₂) TransitionState->SO2 Polymer Polymeric Material TransitionState->Polymer

Caption: A simplified representation of the thermal decomposition of sulfolane.

Under thermal stress, the carbon-sulfur bonds in the sulfolane ring are believed to cleave, leading to the elimination of sulfur dioxide and the formation of unsaturated C4 fragments that can subsequently polymerize.[2][5] In the presence of water, SO₂ can form sulfurous acid (H₂SO₃), and with oxygen, it can be further oxidized to sulfur trioxide (SO₃), which reacts with water to form sulfuric acid (H₂SO₄), contributing to the acidity and corrosivity of the system.

Conclusion

Sulfolane is a robust and highly stable solvent under a wide range of acidic and basic conditions at ambient temperatures, making it a valuable tool in chemical synthesis and industrial processes. However, its stability is finite and significantly impacted by high temperatures, leading to thermal decomposition. The presence of oxygen, water, and chlorides can exacerbate this degradation. For researchers and drug development professionals, understanding these stability limits is crucial for ensuring the integrity of reaction media and preventing the formation of corrosive and potentially interfering byproducts. While detailed kinetic and mechanistic studies are not widely published, the established qualitative understanding of sulfolane's stability provides a strong foundation for its safe and effective use. Further proprietary research within industrial settings likely holds the key to more quantitative insights into its degradation kinetics.

References

The Sub-Atmospheric Behavior of Sulfolane: A Technical Guide to its Vapor Pressure and Boiling Point

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical relationship between vapor pressure and boiling point for sulfolane (B150427), a versatile polar aprotic solvent, under vacuum conditions. A thorough understanding of these properties is paramount for its application in various processes, including extractive distillation, chemical reactions, and formulation development, particularly where sensitivity to temperature necessitates operation at reduced pressures. This document provides a compilation of experimental data, detailed methodologies for its measurement, and the thermodynamic principles governing its behavior.

Quantitative Data: Vapor Pressure and Boiling Point of Sulfolane

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding environmental pressure. Under vacuum, the external pressure is reduced, consequently lowering the temperature required to induce boiling. The following tables summarize the experimentally determined relationship between the vapor pressure of sulfolane and its corresponding boiling point.

Table 1: Boiling Point of Sulfolane at Reduced Pressures

Boiling Point (°C)Boiling Point (K)Pressure (mmHg)Pressure (kPa)
104377.150.20.0267
118391.1550.667
150423.1514.531.937
200473.1585.2311.36
250523.15333.744.49
285558.15760101.325

Table 2: Vapor Pressure of Sulfolane at Various Temperatures [1]

Temperature (°C)Temperature (K)Vapor Pressure (Pa)Vapor Pressure (mmHg)
49322.1510.0075
87360.15100.075
135408.151000.75
198471.1510007.5
283.5556.65100000750

Thermodynamic Modeling: The Antoine Equation

The relationship between the vapor pressure and temperature of a pure substance can be effectively modeled using the Antoine equation. This semi-empirical correlation is invaluable for interpolating and extrapolating vapor pressure data within a defined temperature range.

The Antoine equation is expressed as:

log10(P) = A - (B / (C + T))

Where:

  • P is the vapor pressure.

  • T is the temperature.

  • A, B, and C are the substance-specific Antoine coefficients.

For sulfolane, the following Antoine constants have been determined for the calculation of vapor pressure in mmHg and temperature in degrees Celsius:

Table 3: Antoine Equation Constants for Sulfolane

ConstantValue
A7.4337
B2106.8
C217.54

Note: These constants are applicable within a specific temperature range and should be used with caution outside of their validated scope.

The following diagram illustrates the logical workflow for calculating the vapor pressure of sulfolane using the Antoine equation.

Antoine_Equation_Workflow cluster_calculation Antoine Equation Calculation T Input: Temperature (T) in °C calc1 Step 1: Calculate (C + T) T->calc1 A Constant A (7.4337) calc3 Step 3: Calculate A - [B / (C + T)] A->calc3 B Constant B (2106.8) calc2 Step 2: Calculate B / (C + T) B->calc2 C Constant C (217.54) C->calc1 calc1->calc2 calc2->calc3 calc4 Step 4: Calculate 10^[A - (B / (C + T))] calc3->calc4 P Output: Vapor Pressure (P) in mmHg calc4->P

Caption: Workflow for calculating sulfolane's vapor pressure using the Antoine equation.

Experimental Protocols for Vapor Pressure Determination

The accurate determination of vapor pressure, especially for low-volatility substances like sulfolane, requires precise and reliable experimental methods. The data presented in this guide are typically obtained using one of the following established techniques.

Static Method (OECD 104)

The static method directly measures the equilibrium vapor pressure of a substance at a specific temperature in a closed system.

Methodology:

  • A sample of high-purity sulfolane is placed in a thermostatted sample cell.

  • The sample is thoroughly degassed to remove any dissolved or trapped gases, typically by repeated freeze-pump-thaw cycles under vacuum.

  • The sample cell is heated to and maintained at a constant, precisely measured temperature.

  • The pressure within the cell is monitored using a calibrated pressure transducer until a stable equilibrium pressure is reached. This stable pressure is the vapor pressure of the sulfolane at that temperature.

  • The process is repeated at various temperatures to establish the vapor pressure curve.

The following diagram outlines the experimental workflow for the static method.

Static_Method_Workflow start Start: High-Purity Sulfolane Sample step1 1. Sample Introduction into Thermostatted Cell start->step1 step2 2. Degassing (Freeze-Pump-Thaw Cycles) step1->step2 step3 3. Temperature Equilibration (Precise Heating) step2->step3 step4 4. Pressure Measurement at Equilibrium step3->step4 decision More Temperatures? step4->decision decision->step3 Yes end End: Vapor Pressure Data decision->end No

Caption: Experimental workflow for the static method of vapor pressure determination.

Ebulliometry (Dynamic Method)

Ebulliometry involves measuring the boiling point of a liquid at a controlled, sub-atmospheric pressure.

Methodology:

  • A sample of sulfolane is placed in an ebulliometer, an apparatus designed for precise boiling point determination.

  • The system is connected to a vacuum pump and a pressure control system to maintain a constant, desired pressure.

  • The sulfolane is heated until it boils, and the temperature of the vapor-liquid equilibrium is measured with a high-precision thermometer.

  • This equilibrium temperature is the boiling point of sulfolane at the set pressure.

  • By varying the pressure, a series of boiling point-pressure data points can be obtained.

The following diagram illustrates the logical relationship in an ebulliometry experiment.

Ebulliometry_Relationship Pressure Controlled Variable: System Pressure (P) Boiling Observed Phenomenon: Boiling (Vaporization) Pressure->Boiling Heating Applied Action: Heating of Sulfolane Heating->Boiling Temperature Measured Variable: Equilibrium Temperature (T) Boiling->Temperature

Caption: Logical relationships in the ebulliometry method for boiling point determination.

Gas Saturation Method (ASTM E1194)

The gas saturation method is particularly suitable for substances with very low vapor pressures.

Methodology:

  • A stream of an inert carrier gas (e.g., nitrogen or helium) is passed through or over a sample of sulfolane at a constant, known temperature and flow rate.

  • The carrier gas becomes saturated with the vapor of sulfolane.

  • The amount of sulfolane vapor transported by the gas is determined by trapping the vapor and measuring its mass, or by measuring the mass loss of the sample.

  • The vapor pressure is then calculated from the mass of the transported sulfolane, the volume of the carrier gas, and the temperature, assuming ideal gas behavior.

This guide provides a foundational understanding of the vapor pressure and boiling point characteristics of sulfolane under vacuum. For critical applications, it is recommended to consult the primary literature and consider experimental verification of these properties under the specific conditions of use.

References

The Crystalline Architecture of Solid Sulfolane: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfolane (B150427) (tetrahydrothiophene-1,1-dioxide), a versatile aprotic solvent, is widely utilized in the chemical and pharmaceutical industries for its unique solvating properties and high thermal stability. In the solid state, sulfolane exhibits interesting phase behavior, transitioning into a plastic crystalline phase before melting. Understanding the precise three-dimensional arrangement of molecules in its solid form is crucial for controlling crystallization processes, predicting physicochemical properties, and informing its application in areas such as drug formulation and materials science. This technical guide provides a comprehensive overview of the crystal structure of solid sulfolane, based on available crystallographic data.

Crystal Structure of the Mesomeric Plastic Phase

Solid sulfolane is known to form a mesomeric plastic phase, which is stable in the temperature range of 15.45°C to its melting point of 28.45°C. This phase is characterized by long-range positional order of the molecules on a crystal lattice, while exhibiting short-range orientational disorder.

Crystallographic Data

The crystal structure of the plastic phase of sulfolane has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below.

ParameterValue
Crystal SystemHexagonal
Space GroupP6₃/mmc
Unit Cell Parametersa = 6.05(1) Å
b = 6.05(1) Å
c = 9.75(1) Å
α = 90°
β = 90°
γ = 120°
Unit Cell Volume308.5 ų
Molecules per Unit Cell (Z)2

Experimental Methodology: Single-Crystal X-ray Diffraction

The determination of the crystal structure of sulfolane was achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise measurement of the diffraction pattern produced when a single crystal is irradiated with X-rays, from which the arrangement of atoms within the crystal lattice can be deduced.

General Experimental Protocol

While specific experimental details for the cited study on sulfolane are not exhaustively documented, a general workflow for single-crystal X-ray diffraction is as follows:

  • Crystal Growth: High-quality single crystals of sulfolane are grown from a purified liquid sample. This is a critical step, as the quality of the diffraction data is highly dependent on the perfection of the crystal.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is then rotated to collect diffraction data from all possible orientations. The diffracted X-rays are detected, and their intensities are recorded.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined using various computational methods. Finally, the structural model is refined to achieve the best possible fit with the experimental data.

Visualizing the Workflow and Structural Information

To better illustrate the process and the known structural information, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis Purification Sulfolane Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth Mounting Crystal Mounting CrystalGrowth->Mounting XRD X-ray Diffraction Mounting->XRD DataProcessing Data Processing XRD->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure FinalStructure Refinement->FinalStructure Final Crystal Structure

Figure 1. Generalized experimental workflow for single-crystal X-ray diffraction.

logical_relationship cluster_phase Plastic Crystalline Phase (15.45°C - 28.45°C) Sulfolane Solid Sulfolane CrystalSystem Hexagonal Crystal System Sulfolane->CrystalSystem SpaceGroup Space Group: P6₃/mmc Sulfolane->SpaceGroup LatticeParams Lattice Parameters: a=6.05 Å, c=9.75 Å Sulfolane->LatticeParams Note Note: Detailed atomic coordinates, bond lengths, and angles are not readily available in the literature. Sulfolane->Note Disorder Orientational Disorder SpaceGroup->Disorder LatticeParams->Disorder

Figure 2. Logical relationship of the known crystal structure information for the plastic phase of sulfolane.

Conclusion

The crystal structure of the plastic phase of solid sulfolane has been characterized as hexagonal with the space group P6₃/mmc. This phase exhibits orientational disorder, which is a key characteristic of plastic crystals. While the fundamental crystallographic parameters have been established, a complete structural description including atomic coordinates and detailed molecular geometry in the solid state remains an area for further investigation. Future low-temperature crystallography studies may also reveal the existence of other, more ordered, solid phases of sulfolane, providing a more complete picture of its solid-state behavior. Such detailed structural information would be invaluable for computational modeling and for a deeper understanding of the intermolecular interactions that govern the properties of this important industrial solvent.

Methodological & Application

Application Notes and Protocols for Sulfolane in SNAr Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfolane (B150427), a polar aprotic solvent, offers a unique combination of properties that make it an excellent choice for nucleophilic aromatic substitution (SNAr) reactions. Its high thermal stability, polarity, and ability to dissolve a wide range of organic and inorganic compounds facilitate efficient reactions, often leading to higher yields and cleaner reaction profiles compared to other common solvents like DMSO or DMF. This document provides detailed application notes, experimental protocols, and quantitative data for the use of sulfolane in SNAr reactions involving various nucleophiles.

Sulfolane's key advantages in the context of SNAr reactions include:

  • High Thermal Stability: With a boiling point of 285 °C, sulfolane allows for reactions to be conducted at elevated temperatures, which is often necessary for less reactive substrates.[1]

  • Chemical Inertness: It is stable to strong acids and bases, making it compatible with a wide range of reaction conditions.[1]

  • High Polarity: Its high dipole moment and dielectric constant effectively solvate cations, thereby increasing the nucleophilicity of the corresponding anion.

  • Safety Profile: While all solvents should be handled with care, sulfolane exhibits lower skin permeability compared to DMSO and DMF, reducing the risk of dermal absorption of reactants and products.

Data Presentation

The following tables summarize quantitative data for SNAr reactions conducted in sulfolane, providing a comparative overview of yields and reaction conditions for different nucleophiles and electrophiles.

N-Arylation of Indoles and Carbazoles

While the following data was generated using DMSO as the solvent, it serves as a valuable reference for expected reactivity and yields in a polar aprotic solvent like sulfolane for the N-arylation of nitrogen heterocycles with various haloarenes. The reactions were typically carried out using KOH as the base.[2]

ElectrophileNucleophileProductTemp. (°C)Time (h)Yield (%)[2]
1,2-Dichlorobenzene3-Methylindole1-(2-Chlorophenyl)-3-methylindole1002471
1-Chloro-4-fluorobenzene3-Methylindole1-(4-Fluorophenyl)-3-methylindole1202482
1-Bromo-4-fluorobenzene3-Methylindole1-(4-Fluorophenyl)-3-methylindole1202485
1,4-Difluorobenzene3-Methylindole1-(4-Fluorophenyl)-3-methylindole1202492
1-Chloro-2-nitrobenzene3-Methylindole1-(2-Nitrophenyl)-3-methylindole1002488
1-Fluoro-2,4-dinitrobenzeneIndole1-(2,4-Dinitrophenyl)indole1002495
1-Chloro-4-nitrobenzeneCarbazole9-(4-Nitrophenyl)carbazole1352485
1-Fluoro-4-nitrobenzeneCarbazole9-(4-Nitrophenyl)carbazole1352496

Experimental Protocols

The following are detailed protocols for conducting SNAr reactions using sulfolane as the solvent.

General Procedure for N-Arylation of Amines with Activated Haloarenes

This protocol is adapted from general SNAr procedures and is suitable for the reaction of an activated haloarene with a primary or secondary amine in sulfolane.

Materials:

  • Activated haloarene (e.g., 4-chloronitrobenzene)

  • Amine (e.g., aniline)

  • Base (e.g., K₂CO₃, anhydrous)

  • Sulfolane (anhydrous)

  • Diisopropyl ether (DIPE) for extraction

  • Brine solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the activated haloarene (1.0 eq), the amine (1.1 - 1.5 eq), and the anhydrous base (2.0 eq).

  • Add sufficient anhydrous sulfolane to dissolve the reactants and form a stirrable slurry. The high melting point of sulfolane (27.5 °C) may require gentle warming to liquefy before addition.

  • Heat the reaction mixture to the desired temperature (typically between 100-180 °C) and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract the product with diisopropyl ether (DIPE) (3 x volume of sulfolane). DIPE is recommended for efficient extraction from sulfolane.

  • Combine the organic layers and wash with water and then with brine to remove residual sulfolane and inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

General Procedure for O-Arylation of Phenols with Activated Fluoroarenes

This protocol outlines a general method for the synthesis of diaryl ethers via an SNAr reaction between a phenol (B47542) and an activated fluoroarene in sulfolane.

Materials:

  • Activated fluoroarene (e.g., 1-fluoro-4-nitrobenzene)

  • Phenol

  • Base (e.g., K₂CO₃, anhydrous)

  • Sulfolane (anhydrous)

  • Toluene (B28343) or Ethyl Acetate (B1210297) for extraction

  • Aqueous NaOH solution (1M)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask, combine the phenol (1.2 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous sulfolane.

  • Heat the mixture to approximately 80-100 °C for 30 minutes to facilitate the formation of the phenoxide.

  • Add the activated fluoroarene (1.0 eq) to the reaction mixture.

  • Raise the temperature to 120-180 °C and maintain with vigorous stirring.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • After cooling to room temperature, add water to the reaction mixture.

  • Extract the product with toluene or ethyl acetate (3 x volume of sulfolane).

  • Wash the combined organic extracts with 1M aqueous NaOH solution to remove unreacted phenol, followed by a wash with brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography or recrystallization to afford the desired diaryl ether.

General Procedure for S-Arylation of Thiols with Activated Haloarenes

This protocol describes a general procedure for the synthesis of diaryl sulfides through the SNAr reaction of a thiol with an activated haloarene in sulfolane.

Materials:

  • Activated haloarene (e.g., 1-chloro-2,4-dinitrobenzene)

  • Thiol (e.g., thiophenol)

  • Base (e.g., K₂CO₃, anhydrous)

  • Sulfolane (anhydrous)

  • Ethyl acetate or Toluene for extraction

  • Saturated aqueous NH₄Cl solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the thiol (1.1 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous sulfolane.

  • Stir the mixture at room temperature for 20-30 minutes to form the thiolate.

  • Add a solution of the activated haloarene (1.0 eq) in anhydrous sulfolane to the thiolate solution.

  • Heat the reaction mixture to a temperature between 80-150 °C and stir until the reaction is complete, as monitored by TLC.

  • Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate or toluene (3 x volume of sulfolane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure and purify the crude product by flash chromatography.

Visualizations

General SNAr Mechanism

Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Experimental Workflow for SNAr in Sulfolane

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine Haloarene, Nucleophile, and Base Solvent Add Sulfolane (may require warming) Reactants->Solvent Heat Heat to 100-180 °C Solvent->Heat Monitor Monitor by TLC/HPLC Heat->Monitor Quench Cool and Quench (e.g., with water) Monitor->Quench Extract Extract with Organic Solvent (e.g., DIPE) Quench->Extract Wash Wash with Water/Brine Extract->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography or Recrystallization Concentrate->Purify

Caption: A typical experimental workflow for conducting an SNAr reaction in sulfolane.

References

Application Notes and Protocols: Sulfolane as an Electrolyte in High-Voltage Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of sulfolane (B150427) as an electrolyte component in high-voltage lithium-ion batteries. Sulfolane is a promising solvent due to its high oxidative stability, thermal stability, and low flammability, making it suitable for next-generation high-energy-density lithium-ion batteries operating at high voltages.

Data Presentation: Physicochemical and Electrochemical Properties

The following tables summarize the quantitative data for sulfolane-based electrolytes from various studies, providing a comparative overview of their performance.

Table 1: Composition and Physicochemical Properties of Sulfolane-Based Electrolytes

Electrolyte CompositionLithium SaltIonic Conductivity (mS/cm)Viscosity (cP)Reference
1.0 M LiTFSI in EC:DMC:SL (5:3:2 by vol.)LiTFSI7.45-[1][2]
1.0 M LiTFSI in EC:DMC (1:1 by vol.) + 20 vol.% SLLiTFSI7.45-[1][2]
1.0 M LiClO4 in SLLiClO4-High[3]
1.0 M LiFSI in SLLiFSI3High
1 M LiPF6 in SL:EMC (3:7 w:w) + 1% VCLiPF6--

Table 2: Electrochemical Performance of Sulfolane-Based Electrolytes in High-Voltage Lithium-Ion Batteries

Cathode MaterialAnode MaterialElectrolyte CompositionVoltage Range (V)Specific Capacity (mAh/g)Capacity RetentionCoulombic Efficiency (%)Reference
LiMn2O4Lithium1.0 M LiTFSI in EC:DMC (1:1 by vol.) + 20 vol.% SL-10392% after 20 cycles at C/10-[1][2]
LiNi1/3Co1/3Mn1/3O2Graphite1.0 M LiPF6 in EC/DMC + 2 vol.% SL3.0-4.6-Improved cyclic stability-
LiNi0.5Mn1.5O4LithiumPure SL-based-~110 in the first 10 cycles--
LiNi0.8Co0.1Mn0.1O2MCMBLow-concentration SL-based electrolyte (LSLE)2.8-4.4214.1 (initial)83% after 500 cycles99.9
LiNi0.5Mn1.5O4Graphite1 M LiFSI in SL----

Experimental Protocols

This section provides detailed methodologies for the key experiments involving sulfolane-based electrolytes.

Sulfolane Purification Protocol

High-purity sulfolane is crucial for electrochemical applications to avoid detrimental side reactions.

Materials:

Procedure:

  • Initial Treatment: Stir technical grade sulfolane at 50°C. Add small portions of solid KMnO4 until a purple color persists for at least one hour, indicating the oxidation of impurities.[4]

  • Quenching Excess Oxidant: Cautiously add methanol dropwise to the solution to destroy any excess KMnO4.[4]

  • Filtration: Filter the solution to remove manganese dioxide and other solid residues.

  • Ion Exchange (Optional): For removal of potassium ions, pass the filtered solution through a suitable cation-exchange column.[4]

  • Drying: Dry the sulfolane by passing it through a column of activated molecular sieves.[4]

  • Vacuum Distillation: Perform vacuum distillation of the dried sulfolane over KOH pellets.[4] The distillation can be carried out at a reduced pressure, for instance, at approximately 20 mm Hg, the boiling point is between 175°C to 185°C.[5]

  • Storage: Store the purified sulfolane in an argon-filled glovebox with low moisture and oxygen content (<1 ppm) to prevent recontamination.

Sulfolane-Based Electrolyte Preparation Protocol

Materials:

  • Purified sulfolane

  • Co-solvents (e.g., Ethylene Carbonate (EC), Dimethyl Carbonate (DMC), Ethylmethyl Carbonate (EMC))

  • Lithium salt (e.g., LiPF6, LiTFSI, LiFSI) of battery-grade purity

  • Additives (e.g., Vinylene Carbonate (VC))

  • Argon-filled glovebox

  • Magnetic stirrer and stir bars

  • Precision balance

Procedure:

  • Environment: All steps must be performed inside an argon-filled glovebox with H2O and O2 levels below 1 ppm.

  • Solvent Mixture Preparation:

    • For mixed-solvent electrolytes, accurately measure the required volumes or weights of purified sulfolane and co-solvents (e.g., EC, DMC) to achieve the desired ratio (e.g., EC:DMC:SL 5:3:2 by volume).[6]

    • Combine the solvents in a clean, dry glass vial.

  • Salt Dissolution:

    • Calculate and weigh the appropriate amount of lithium salt to achieve the target molarity (e.g., 1.0 M).

    • Gradually add the lithium salt to the solvent mixture while stirring with a magnetic stir bar.

    • Stir the solution for a minimum of 12 hours to ensure complete dissolution of the salt.[6]

  • Additive Incorporation (if applicable):

    • If using additives like VC, calculate and add the required weight or volume percentage to the electrolyte solution.

    • Continue stirring until the additive is fully dissolved and the electrolyte is homogeneous.

  • Storage: Store the prepared electrolyte in a sealed container inside the glovebox.

High-Voltage Cathode (LiNi0.5Mn1.5O4) Slurry and Electrode Preparation Protocol

Materials:

  • LiNi0.5Mn1.5O4 (LNMO) active material powder

  • Conductive carbon (e.g., Super P or acetylene (B1199291) black)

  • Polyvinylidene fluoride (B91410) (PVDF) binder

  • N-Methyl-2-pyrrolidone (NMP) solvent

  • Aluminum foil (current collector)

  • Planetary ball mill or mortar and pestle

  • Doctor blade coater

  • Vacuum oven

Procedure:

  • Slurry Preparation:

    • In a typical formulation, mix the LNMO active material, conductive carbon, and PVDF binder in a weight ratio of 8:1:1.

    • Thoroughly mix the powders in a mortar and pestle or using a planetary ball mill to ensure a homogeneous mixture.

    • Gradually add NMP to the powder mixture while stirring until a slurry of appropriate viscosity for coating is obtained.

  • Electrode Coating:

    • Clean the aluminum foil with acetone (B3395972) and fix it onto a flat surface.

    • Use a doctor blade to cast the slurry onto the aluminum foil with a uniform thickness.

  • Drying:

    • Initially, dry the coated electrode in air or at a moderate temperature (e.g., 80°C) to evaporate the bulk of the NMP.

    • Subsequently, dry the electrode in a vacuum oven at a higher temperature (e.g., 120°C) for at least 12 hours to completely remove any residual solvent and moisture.

  • Calendering and Punching:

    • Press the dried electrode using a roll press to achieve the desired thickness and porosity.

    • Punch out circular electrodes of the required diameter (e.g., 12-14 mm for coin cells).

    • Measure the mass of the active material on each electrode.

  • Storage: Store the prepared electrodes in a vacuum oven or an argon-filled glovebox.

Coin Cell Assembly Protocol (CR2032)

Materials:

  • Prepared cathode and anode (e.g., lithium metal foil) discs

  • Separator (e.g., Celgard, glass fiber)

  • Sulfolane-based electrolyte

  • CR2032 coin cell components (can, cap, spacer, spring)

  • Crimping machine

  • Pipette

  • Plastic tweezers

Procedure (performed inside an argon-filled glovebox):

  • Component Layout: Arrange all the coin cell components on a clean surface.

  • Bottom Case: Place the coin cell can (negative case) on the assembly platform.

  • Anode: Place the lithium metal anode disc into the center of the can.

  • Separator and Electrolyte:

    • Place a separator disc on top of the anode.

    • Using a micropipette, add a few drops of the sulfolane-based electrolyte onto the separator to ensure it is thoroughly wetted. Given the higher viscosity of some sulfolane electrolytes, allow a slightly longer time for complete wetting.

  • Cathode: Place the prepared cathode disc on top of the wetted separator, with the active material side facing down.

  • Additional Electrolyte: Add another drop or two of the electrolyte on top of the cathode.

  • Spacer and Spring: Place a spacer disc on top of the cathode, followed by the spring.

  • Top Cap: Place the cap (positive case) over the spring.

  • Crimping: Carefully transfer the assembled cell to the crimping machine and press to seal the coin cell. Ensure the pressure is appropriate to create a hermetic seal.

  • Cleaning and Resting:

    • Wipe off any excess electrolyte from the exterior of the sealed cell.

    • Allow the assembled cell to rest for several hours (e.g., 12-24 hours) before electrochemical testing to ensure complete electrolyte penetration into the electrodes.

Electrochemical Characterization Protocols

a) Cyclic Voltammetry (CV)

  • Objective: To investigate the redox potentials and electrochemical stability window of the electrolyte.

  • Cell Configuration: Three-electrode cell with lithium metal as the reference and counter electrodes, and a working electrode (e.g., platinum or glassy carbon).

  • Parameters:

    • Potential Range: Sweep from the open-circuit voltage (OCV) to the desired upper and lower voltage limits (e.g., 3.0 V to 5.5 V vs. Li/Li+ for high-voltage stability).

    • Scan Rate: A slow scan rate, typically in the range of 0.1 to 1 mV/s, is used to allow for the diffusion of ions and to obtain well-defined peaks.[7]

    • Cycles: Perform 3-5 cycles to observe the stability of the electrochemical processes.

b) Electrochemical Impedance Spectroscopy (EIS)

  • Objective: To study the interfacial properties (e.g., solid electrolyte interphase - SEI) and charge transfer kinetics.

  • Cell Configuration: Two- or three-electrode cell.

  • Parameters:

    • Frequency Range: Typically from 100 kHz down to 10 mHz or 1 mHz. A high-frequency range (>1 MHz) can be important for analyzing solid electrolytes.[1][8]

    • AC Amplitude: A small AC voltage amplitude (e.g., 5-10 mV) is applied to maintain the linearity of the system's response.[2]

    • Measurement Condition: EIS is usually performed at a specific state of charge (SOC) after a rest period to ensure the cell is in a steady state.

c) Galvanostatic Cycling with Potential Limitation (GCPL)

  • Objective: To evaluate the specific capacity, coulombic efficiency, and cycle life of the battery.

  • Cell Configuration: Two-electrode coin cell.

  • Parameters:

    • Voltage Window: Set according to the active materials (e.g., 3.5 V to 4.85 V for LiNi0.5Mn1.5O4).

    • C-rate:

      • Formation Cycles: Typically performed at a low C-rate (e.g., C/20 or C/10) for the first 1-3 cycles to form a stable SEI layer.

      • Rate Capability Testing: Cycle the cell at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to evaluate its performance under different current loads.[9][10]

      • Long-term Cycling: Perform extended cycling at a moderate C-rate (e.g., C/5 or 1C) to assess capacity retention and long-term stability.[9]

    • Temperature: Conduct tests at a controlled temperature (e.g., 25°C or elevated temperatures like 55°C) to evaluate performance under different operating conditions.

Visualizations: Diagrams of Workflows and Relationships

Experimental_Workflow cluster_purification Sulfolane Purification cluster_electrolyte Electrolyte Preparation cluster_cell Cell Assembly & Testing p1 Technical Grade Sulfolane p2 Oxidation with KMnO4 p1->p2 p3 Vacuum Distillation p2->p3 p4 Purified Sulfolane p3->p4 e1 Mix Solvents (Sulfolane + Co-solvents) p4->e1 e2 Dissolve Lithium Salt e1->e2 e3 Add Additives (optional) e2->e3 e4 Homogeneous Electrolyte e3->e4 c2 Coin Cell Assembly e4->c2 c1 Electrode Preparation (Cathode & Anode) c1->c2 c3 Electrochemical Testing (CV, EIS, Cycling) c2->c3

References

Application Notes and Protocols for Extractive Distillation of Aromatics using Sulfolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a generalized protocol for the extractive distillation of aromatic hydrocarbons from non-aromatic compounds using sulfolane (B150427) as the solvent. This process is widely employed in the petrochemical industry to produce high-purity benzene, toluene, and xylenes (B1142099) (BTX).

Introduction

Extractive distillation is a powerful technique used to separate components with close boiling points or those that form azeotropes. In the case of aromatics and aliphatics, their volatilities are too similar for efficient separation by conventional distillation. The introduction of a selective solvent, such as sulfolane (tetrahydrothiophene 1,1-dioxide), alters the relative volatilities of the components, facilitating their separation.[1][2]

Sulfolane is a highly polar, aprotic solvent with a high boiling point (285°C) and excellent thermal stability.[3][4] Its high selectivity for aromatic compounds makes it an ideal solvent for this application, allowing for high recovery rates and product purities.[3][5][6] The UOP Sulfolane process, developed in the early 1960s, is a well-established industrial method for aromatics extraction.[1][7][8]

Process Overview

The sulfolane process for aromatics extraction typically involves two main stages: extractive distillation and solvent recovery.[1]

  • Extractive Distillation: The hydrocarbon feed, containing a mixture of aromatics and non-aromatics, is introduced into an extractive distillation column (EDC). Lean sulfolane is fed to the upper section of the column. As the hydrocarbon vapor rises, it comes into contact with the descending solvent. The sulfolane selectively absorbs the aromatic components, carrying them to the bottom of the column as "rich solvent." The non-aromatic components, having a higher relative volatility in the presence of sulfolane, continue up the column and are withdrawn as the "raffinate."

  • Solvent Recovery: The rich solvent from the bottom of the EDC is sent to a solvent recovery column (SRC). Here, the absorbed aromatics are separated from the sulfolane. Due to the significant difference in boiling points between the aromatics and sulfolane, this separation is readily achieved. The recovered aromatics are taken as the overhead product (extract), while the now "lean" sulfolane is cooled and recycled back to the EDC.

A simplified workflow of the process is illustrated below.

G cluster_0 Extractive Distillation Section cluster_1 Solvent Recovery & Recycle Section cluster_2 Ancillary Processes Feed Hydrocarbon Feed (Aromatics + Non-Aromatics) ED_Column Extractive Distillation Column (EDC) Feed->ED_Column Raffinate Raffinate (Non-Aromatics) ED_Column->Raffinate Overhead Rich_Solvent Rich Solvent (Sulfolane + Aromatics) ED_Column->Rich_Solvent Bottoms Raffinate_Wash Raffinate Water Wash Raffinate->Raffinate_Wash SRC_Column Solvent Recovery Column (SRC) Rich_Solvent->SRC_Column Extract Extract (High-Purity Aromatics) SRC_Column->Extract Overhead Lean_Solvent Lean Sulfolane SRC_Column->Lean_Solvent Bottoms Solvent_Cooler Cooler Lean_Solvent->Solvent_Cooler Solvent_Regen Solvent Regenerator Lean_Solvent->Solvent_Regen Slipstream Solvent_Recycle Recycled Lean Sulfolane Solvent_Cooler->Solvent_Recycle Solvent_Recycle->ED_Column Lean Solvent Feed Solvent_Regen->Lean_Solvent

Figure 1. Simplified workflow of the sulfolane extractive distillation process.

Data Presentation

The following tables summarize typical quantitative data associated with the sulfolane extractive distillation process. These values can vary depending on the specific feedstock composition and plant design.

Table 1: Typical Feedstock and Product Specifications

Component/ParameterFeedstock (Reformate)RaffinateExtract
Aromatics Content (wt%) 40 - 65< 1> 99.9
Benzene Purity (wt%) --> 99.9
Toluene Purity (wt%) --> 99.8
Xylenes Recovery (wt%) --> 98
Sulfolane in Raffinate (ppm) -< 5-

Table 2: Typical Operating Conditions

ParameterExtractive Distillation Column (EDC)Solvent Recovery Column (SRC)
Operating Pressure Atmospheric to slight vacuumVacuum (100 - 400 mm Hg abs)[9]
Top Temperature ~120 °C[9]Dependent on vacuum
Bottom Temperature Dependent on feed and solvent< 182 °C (to prevent thermal decomposition of sulfolane)[10]
Solvent-to-Feed Ratio (w/w) 2:1 to 4:1-

Table 3: Performance Metrics

ParameterTypical Value
Benzene Recovery > 99.9 wt%[7]
Toluene Recovery ~99.8 wt%[7]
Energy Consumption 275 - 300 kcal/kg of extract[1]

Experimental Protocol

This protocol outlines a generalized procedure for a laboratory or pilot-scale extractive distillation of aromatics using sulfolane.

4.1. Materials and Equipment

  • Feed Mixture: A prepared mixture of aromatic (e.g., benzene, toluene) and non-aromatic (e.g., heptane, cyclohexane) hydrocarbons.

  • Solvent: High-purity sulfolane.

  • Equipment:

    • Jacketed glass reactor or stainless-steel vessel to serve as the reboiler for both columns.

    • Two packed distillation columns (one for extractive distillation, one for solvent recovery).

    • Condensers for both columns.

    • Reflux heads and distillate receivers.

    • Peristaltic or gear pumps for controlled liquid feed.

    • Heating mantles or circulating oil baths for reboilers.

    • Temperature and pressure sensors.

    • Vacuum pump for the solvent recovery column.

    • Analytical equipment for composition analysis (e.g., Gas Chromatograph).

4.2. Pre-run Preparations

  • System Assembly: Assemble the extractive distillation and solvent recovery columns as per the process diagram. Ensure all connections are secure and leak-proof.

  • Solvent Charging: Charge the reboiler of the extractive distillation column with a pre-determined amount of sulfolane.

  • Feed Preparation: Prepare the hydrocarbon feed mixture with a known composition of aromatics and non-aromatics.

4.3. Experimental Procedure

Step 1: Start-up of the Extractive Distillation Column (EDC)

  • Begin heating the sulfolane in the EDC reboiler to establish a stable boil-up.

  • Once the column reaches a steady temperature profile under total reflux, start the feed pump to introduce the hydrocarbon mixture at a controlled rate to a mid-point in the column.

  • Simultaneously, start the lean solvent feed (initially pure sulfolane) to the top of the column. Adjust the solvent-to-feed ratio as required.

  • Establish a reflux ratio for the overhead non-aromatic product (raffinate).

  • Allow the column to reach a steady state, monitoring temperatures and pressures at various points.

Step 2: Collection and Analysis of Products from EDC

  • Collect the overhead raffinate product.

  • Continuously withdraw the rich solvent (sulfolane + aromatics) from the bottom of the EDC.

  • Take samples of the raffinate and rich solvent for compositional analysis using gas chromatography to determine the separation efficiency.

Step 3: Start-up of the Solvent Recovery Column (SRC)

  • Feed the rich solvent from the EDC to a mid-point of the SRC.

  • Apply vacuum to the SRC and begin heating the reboiler.

  • The lower boiling point aromatics will vaporize, rise through the column, and be condensed and collected as the extract product.

  • The high-boiling lean sulfolane will collect at the bottom of the SRC.

Step 4: Solvent Recycling and System Shutdown

  • The lean sulfolane from the bottom of the SRC can be cooled and recycled back to the EDC. In a laboratory setup, this can be done batch-wise or with a continuous loop.

  • Once the experiment is complete, safely shut down the system by turning off the heaters and feed pumps. Allow the system to cool before disassembly.

4.4. Safety Precautions

  • Work in a well-ventilated area or fume hood.

  • Use appropriate personal protective equipment (gloves, safety glasses).

  • Sulfolane can be irritating; avoid skin and eye contact.

  • Hydrocarbon feeds are flammable; ensure there are no ignition sources.

  • Be cautious when operating under vacuum.

Ancillary Processes

  • Raffinate Water Wash: The raffinate stream may contain trace amounts of dissolved sulfolane. It is typically washed with water to recover the solvent, which is then separated from the water and recycled.[9]

  • Solvent Regeneration: Over time, the sulfolane can degrade slightly due to thermal stress or impurities in the feed.[11] A small slipstream of the lean solvent is often sent to a solvent regenerator, which is typically a vacuum distillation unit, to remove any heavy degradation products.[11]

Conclusion

The extractive distillation of aromatics using sulfolane is a highly efficient and commercially proven technology. The key to the process is the high selectivity of sulfolane for aromatic hydrocarbons, which allows for the production of high-purity products with excellent recovery rates. The provided protocol offers a foundational methodology for researchers to explore and optimize this separation process on a laboratory or pilot scale. Careful control of operating parameters such as temperature, pressure, and solvent-to-feed ratio is crucial for achieving desired separation performance.

References

Application of Sulfolane in the Sulfinol Process for Gas Sweetening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sulfinol process, a well-established technology in the gas treatment industry, utilizes a synergistic mixture of a chemical solvent (an alkanolamine) and a physical solvent, sulfolane (B150427) (tetrahydrothiophene dioxide), in an aqueous solution to remove acidic components from sour gas streams.[1][2] This hybrid solvent approach offers significant advantages over purely chemical or physical solvent-based processes, particularly in its ability to efficiently remove a broad spectrum of sulfur compounds, including hydrogen sulfide (B99878) (H₂S), carbon dioxide (CO₂), carbonyl sulfide (COS), and mercaptans.[1][3] The inclusion of sulfolane enhances the solvent's loading capacity for acid gases and reduces the energy required for solvent regeneration, making the Sulfinol process a cost-effective and efficient solution for gas sweetening.[2][4][5]

This document provides detailed application notes and experimental protocols relevant to the use of sulfolane in the Sulfinol process, aimed at researchers and scientists in various fields, including those in drug development where purified gas streams are often essential.

Data Presentation

Table 1: Typical Composition of Sulfinol Solvents

The composition of the Sulfinol solvent is tailored to the specific gas stream being treated. Key factors influencing the optimal composition include the types and concentrations of acid gases, the desired purity of the treated gas, and operational economic considerations.

ComponentFunctionTypical Concentration Range (% w/w)
Sulfolane Physical Solvent40 - 60[2]
Alkanolamine Chemical Solvent30 - 45[2]
(e.g., DIPA, MDEA)
Water Solvent & Reaction Medium5 - 15[2]

Note: DIPA (di-isopropanolamine) is often used for broad-spectrum acid gas removal, while MDEA (methyl diethanolamine) is employed when selectivity for H₂S over CO₂ is desired.[1][6]

Table 2: Performance Characteristics of the Sulfinol Process

The unique formulation of the Sulfinol solvent leads to several performance advantages over traditional amine-based treating systems.

ParameterSulfinol ProcessConventional Amine Processes (e.g., MEA)
Acid Gas Loading Capacity HigherLower
Regeneration Energy LowerHigher[2]
Removal of Organic Sulfur High (COS, Mercaptans)Low to Moderate[1]
Hydrocarbon Co-absorption Higher than aqueous aminesLower[4]
Corrosion Potential Generally LowerCan be higher
Solvent Stability HighProne to degradation

Experimental Protocols

Protocol 1: Laboratory-Scale Evaluation of Sulfinol Solvent Performance

This protocol outlines a procedure for assessing the acid gas absorption performance of a laboratory-prepared Sulfinol solvent.

1. Materials and Equipment:

  • Pressurized gas cylinders with certified mixtures of H₂S, CO₂, and a balance gas (e.g., methane (B114726) or nitrogen).
  • High-pressure absorption column (e.g., a stirred reactor or a bubble column).
  • Mass flow controllers for precise gas blending and delivery.
  • Temperature and pressure controllers for the absorption column.
  • Solvent reservoir and high-pressure liquid pump.
  • Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and/or a flame ionization detector (FID) for gas analysis.
  • Analytical balance and standard laboratory glassware.
  • Sulfolane, alkanolamine (DIPA or MDEA), and deionized water.

2. Procedure:

  • Solvent Preparation: Prepare the desired Sulfinol solvent composition by accurately weighing and mixing the required amounts of sulfolane, alkanolamine, and deionized water.
  • System Setup: Assemble the absorption apparatus. Ensure all connections are leak-tight.
  • Solvent Loading: Introduce a known volume of the prepared Sulfinol solvent into the absorption column.
  • System Equilibration: Pressurize the system with the balance gas and bring the solvent to the desired experimental temperature.
  • Gas Absorption: Introduce the sour gas mixture into the absorption column at a controlled flow rate. Maintain constant temperature and pressure throughout the experiment.
  • Gas Analysis: Periodically sample the outlet gas stream from the absorption column and analyze its composition using the gas chromatograph to determine the concentration of acid gases.
  • Data Collection: Record the inlet and outlet gas compositions, gas flow rate, solvent volume, temperature, and pressure.
  • Calculation of Absorption Capacity: Determine the amount of acid gas absorbed by the solvent over time. The equilibrium loading can be calculated when the outlet gas composition remains constant.

Protocol 2: Analysis of Sulfolane and Alkanolamine Concentration in the Solvent

Regular monitoring of the solvent composition is crucial for maintaining optimal performance of the Sulfinol process.

1. Principle:

  • This protocol utilizes gas chromatography (GC) for the quantification of sulfolane and the chosen alkanolamine in the solvent mixture.

2. Materials and Equipment:

  • Gas chromatograph (GC) with a flame ionization detector (FID).
  • Appropriate GC column (e.g., a polar capillary column).
  • Syringes for sample injection.
  • Volumetric flasks and pipettes.
  • High-purity standards of sulfolane and the specific alkanolamine.
  • A suitable solvent for dilution (e.g., methanol (B129727) or acetone).

3. Procedure:

  • Calibration Standards: Prepare a series of calibration standards by accurately weighing and dissolving known amounts of sulfolane and the alkanolamine in the dilution solvent.
  • Sample Preparation: Obtain a representative sample of the Sulfinol solvent. Accurately weigh a small amount of the solvent and dilute it with a known volume of the dilution solvent.
  • GC Analysis:
  • Set the GC operating conditions (injector temperature, oven temperature program, detector temperature, and gas flow rates) as recommended for the analysis of these compounds.
  • Inject a fixed volume of each calibration standard and the prepared sample into the GC.
  • Quantification:
  • Generate a calibration curve by plotting the peak area of each component against its concentration for the calibration standards.
  • Determine the concentration of sulfolane and the alkanolamine in the sample by comparing their peak areas to the calibration curve.

Mandatory Visualizations

Sulfinol_Process_Components Logical Relationship of Sulfinol Process Components cluster_Solvent Sulfinol Solvent cluster_GasStreams Gas Streams cluster_Process Core Process Sulfolane Sulfolane (Physical Solvent) Absorption Absorption (Acid Gas Removal) Sulfolane->Absorption Alkanolamine Alkanolamine (e.g., DIPA, MDEA) (Chemical Solvent) Alkanolamine->Absorption Water Water (Aqueous Medium) Water->Absorption Sour_Gas Sour Gas (H₂S, CO₂, COS, Mercaptans) Sour_Gas->Absorption Sweet_Gas Sweet Gas (Purified Gas) Absorption->Sweet_Gas Regeneration Regeneration (Solvent Recovery) Absorption->Regeneration Rich Solvent Regeneration->Absorption Lean Solvent

Caption: Logical flow of the Sulfinol process components.

Experimental_Workflow Experimental Workflow for Sulfinol Process Evaluation A Solvent Preparation (Sulfolane + Amine + Water) B System Setup & Leak Test A->B C Solvent Charging & Equilibration B->C D Sour Gas Introduction C->D E Gas Absorption D->E F Outlet Gas Sampling & Analysis (GC) E->F Continuous G Data Collection & Processing E->G F->G H Performance Evaluation (Loading, Efficiency) G->H

Caption: Workflow for evaluating Sulfinol solvent performance.

References

Application Notes and Protocols for High-Temperature Polymerization in Sulfolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for conducting high-temperature polymerization reactions using sulfolane (B150427) as a solvent. Sulfolane's high boiling point, thermal stability, and ability to dissolve a wide range of polymers make it an excellent choice for the synthesis of high-performance polymers such as polysulfones, poly(ether sulfone)s, and polyimides.[1]

Synthesis of Polysulfones via Radical Ring-Opening Polymerization (rROP)

This section details the synthesis of polysulfones through the radical ring-opening polymerization of cyclic sulfolane derivatives. This method offers an alternative to traditional polycondensation and allows for the introduction of functional groups into the polymer backbone.[2][3]

Experimental Protocol: Radical Ring-Opening Polymerization of 2-Vinylsulfolane (2VS)

This protocol is based on the polymerization of 2-vinylsulfolane (2VS) to yield a polysulfone with unsaturated units in the main chain.

Materials:

  • 2-Vinylsulfolane (2VS) (monomer)

  • Azobisisobutyronitrile (AIBN) (radical initiator)

  • Toluene (B28343) (solvent)

  • Methanol (B129727) (non-solvent for precipitation)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Schlenk flask or similar reaction vessel with a magnetic stirrer

  • Condenser

  • Heating mantle or oil bath with temperature controller

  • Vacuum line

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: A Schlenk flask equipped with a magnetic stir bar and a condenser is charged with 2-vinylsulfolane (2VS) and toluene.

  • Inert Atmosphere: The reaction mixture is degassed by three freeze-pump-thaw cycles and then placed under a nitrogen atmosphere.

  • Initiator Addition: AIBN is added to the reaction mixture. The molar ratio of monomer to initiator can be varied to control the molecular weight of the resulting polymer. A typical starting ratio is 100:1 (monomer:initiator).

  • Polymerization: The reaction mixture is heated to 60-80°C and stirred vigorously. The polymerization is allowed to proceed for a specified time, typically ranging from 6 to 24 hours.

  • Polymer Isolation: After the reaction is complete, the flask is cooled to room temperature. The viscous polymer solution is then slowly added to a beaker of methanol with constant stirring to precipitate the polysulfone.

  • Purification: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 60°C until a constant weight is achieved.

Quantitative Data
ParameterValueReference
Monomer2-Vinylsulfolane (2VS)[2]
InitiatorAIBN[2]
SolventToluene[2]
Temperature60-80 °C[2]
Polymer YieldHigh[2]
Thermal Decomposition> 200 °C[4]

Reaction Workflow

rROP_Workflow cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_isolation Product Isolation & Purification prep1 Charge Schlenk flask with 2-Vinylsulfolane and Toluene prep2 Degas via Freeze-Pump-Thaw Cycles prep1->prep2 prep3 Establish Inert Atmosphere (N2) prep2->prep3 react1 Add AIBN Initiator prep3->react1 react2 Heat to 60-80°C with Stirring react1->react2 react3 Maintain Reaction for 6-24 hours react2->react3 iso1 Cool Reaction to Room Temperature react3->iso1 iso2 Precipitate Polymer in Methanol iso1->iso2 iso3 Filter and Wash with Methanol iso2->iso3 iso4 Dry under Vacuum at 60°C iso3->iso4 end end iso4->end Obtain Polysulfone

Caption: Experimental workflow for the radical ring-opening polymerization of 2-vinylsulfolane.

Synthesis of Poly(ether sulfone) (PES) via Polycondensation

This section describes the synthesis of poly(ether sulfone) (PES) by nucleophilic aromatic substitution polycondensation in sulfolane.

Experimental Protocol: Synthesis of Poly(ether sulfone)

This protocol outlines the synthesis of PES from 4,4′-dichlorodiphenyl sulfone (DCDPS) and the disodium (B8443419) salt of bisphenol A.

Materials:

  • 4,4′-Dichlorodiphenyl sulfone (DCDPS)

  • Bisphenol A (BPA)

  • Sodium hydroxide (B78521) (NaOH)

  • Sulfolane (solvent)

  • Toluene (azeotroping agent)

  • Methanol (for precipitation)

  • Deionized water

  • Nitrogen gas

Equipment:

  • Four-necked reaction flask equipped with a mechanical stirrer, Dean-Stark trap, condenser, and nitrogen inlet/outlet

  • Heating mantle with temperature controller

  • Standard laboratory glassware

Procedure:

  • Formation of Disodium Salt of Bisphenol A: In the reaction flask, dissolve bisphenol A in a mixture of sulfolane and toluene under a nitrogen atmosphere. Add a stoichiometric amount of aqueous sodium hydroxide solution and heat the mixture to reflux to azeotropically remove water via the Dean-Stark trap.

  • Polymerization: Once all the water has been removed, cool the reaction mixture slightly and add 4,4′-dichlorodiphenyl sulfone (DCDPS). The temperature is then raised to 160-190°C to initiate the polycondensation reaction.

  • Reaction Monitoring: The progress of the polymerization can be monitored by the increase in the viscosity of the reaction mixture. The reaction is typically continued for 4-12 hours.

  • Polymer Isolation: After completion, the reaction mixture is cooled, and the viscous solution is diluted with additional sulfolane if necessary. The polymer is precipitated by pouring the solution into a stirred mixture of methanol and water.

  • Purification: The precipitated poly(ether sulfone) is filtered, washed extensively with deionized water to remove residual salts and solvent, and then with methanol. The final product is dried in a vacuum oven at 80-120°C.

Quantitative Data
ParameterValueReference
Monomer 14,4′-Dichlorodiphenyl sulfone (DCDPS)[5]
Monomer 2Bisphenol A (BPA)[6]
SolventSulfolane[7]
Temperature160-190 °C[6]
Glass Transition Temp. (Tg)~158 °C[6]
Decomposition Temp.~530 °C[6]
Molecular Weight (Mw)~10,000 g/mol [6]

Polycondensation Workflow

Polycondensation_Workflow cluster_salt Salt Formation cluster_poly Polymerization cluster_iso Isolation and Purification salt1 Dissolve Bisphenol A in Sulfolane/Toluene salt2 Add NaOH and Reflux to Remove Water salt1->salt2 poly1 Add DCDPS to the Reaction Mixture salt2->poly1 poly2 Heat to 160-190°C for 4-12 hours poly1->poly2 iso1 Cool and Precipitate in Methanol/Water poly2->iso1 iso2 Filter and Wash with Water and Methanol iso1->iso2 iso3 Dry under Vacuum at 80-120°C iso2->iso3 end end iso3->end Obtain Poly(ether sulfone)

Caption: General workflow for the synthesis of poly(ether sulfone) via polycondensation in sulfolane.

Synthesis of Polyimides via One-Step High-Temperature Polycondensation

This method involves the direct polymerization of a dianhydride and a diamine in a high-boiling solvent like sulfolane to form the polyimide in a single step.[8]

Experimental Protocol: One-Step Polyimide Synthesis

Materials:

  • Aromatic Dianhydride (e.g., Pyromellitic dianhydride - PMDA)

  • Aromatic Diamine (e.g., 4,4'-Oxydianiline - ODA)

  • Sulfolane (solvent)

  • Toluene (azeotroping agent)

  • Nitrogen gas

Equipment:

  • Three-necked flask with a mechanical stirrer, Dean-Stark trap, condenser, and nitrogen inlet

  • Heating mantle with temperature controller

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: The reaction flask is charged with the aromatic diamine, sulfolane, and toluene under a nitrogen atmosphere.

  • Monomer Addition: The aromatic dianhydride is added to the stirred solution.

  • Polymerization and Imidization: The reaction mixture is heated to 180-220°C. The water formed during the imidization is continuously removed as an azeotrope with toluene using the Dean-Stark trap.

  • Reaction Completion: The reaction is typically complete within 3-6 hours, indicated by the cessation of water collection.

  • Polymer Isolation: The polyimide may precipitate from the solution upon cooling. Alternatively, the polymer solution is poured into a non-solvent like methanol to precipitate the product.

  • Purification: The polyimide is collected by filtration, washed with methanol, and dried in a vacuum oven at elevated temperatures (e.g., 150-200°C).

Quantitative Data
ParameterValueReference
SolventSulfolane[1]
Temperature180-220 °C[9]
5% Weight Loss Temp. (TGA)505-561 °C in N2[1]
Glass Transition Temp. (Tg)198-250 °C[1]

Logical Relationship of One-Step Polyimide Synthesis

One_Step_Polyimide Monomers Aromatic Dianhydride + Aromatic Diamine Reaction High-Temperature Polycondensation (180-220°C) Monomers->Reaction Solvent Sulfolane (High-Boiling Solvent) Solvent->Reaction Byproduct Water (Removed Azeotropically) Reaction->Byproduct Product Polyimide Reaction->Product

Caption: Logical relationship in the one-step synthesis of polyimides in sulfolane.

References

Application of Sulfolane in the Synthesis of Pharmaceutical Intermediates: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of sulfolane (B150427) as a versatile, high-performance solvent in the synthesis of pharmaceutical intermediates. Its unique combination of high polarity, thermal and chemical stability, and miscibility with a range of organic compounds and water makes it a compelling alternative to other dipolar aprotic solvents like DMF and DMSO in various synthetic applications.[1]

Introduction to Sulfolane in Pharmaceutical Synthesis

Sulfolane (tetrahydrothiophene-1,1-dioxide) is a polar aprotic solvent with a high boiling point (285 °C) and exceptional chemical and thermal stability.[2] These properties make it an excellent medium for a variety of chemical transformations relevant to the synthesis of active pharmaceutical ingredients (APIs). It is particularly advantageous in reactions requiring elevated temperatures and for processes involving polar intermediates or reagents.[1]

Key Advantages of Sulfolane:

  • High Thermal and Chemical Stability: Sulfolane is stable to both strong acids and bases and can be used over a wide range of reaction conditions, including high temperatures.[1]

  • High Polarity: Its high dipole moment and dielectric constant lead to excellent solvency for polar molecules and intermediates.[1]

  • Enhanced Reactivity: Sulfolane can enhance the nucleophilicity of anions by strongly solvating cations, potentially leading to increased reaction rates and yields.[1]

  • Reduced Side Reactions: In certain reactions, such as the quaternisation of pyridines, the use of sulfolane can eliminate side reactions that may occur with other solvents.

  • Versatility: It has been successfully employed in a range of reaction types including nucleophilic aromatic substitutions (SNAr), oxidations, nitrations, condensations, and Friedel-Crafts alkylations.[1]

Application Notes: Synthesis of Bisphosphonate Intermediates

Sulfolane has proven to be a highly effective solvent in the synthesis of bisphosphonates, a class of drugs used to treat bone diseases. Its ability to facilitate reactions under microwave irradiation has led to significantly reduced reaction times and improved yields.

Synthesis of Zoledronic Acid Intermediate

Zoledronic acid is a potent bisphosphonate used in the treatment of osteoporosis and cancer-related bone conditions. The use of sulfolane as a solvent, particularly in microwave-assisted synthesis, has shown remarkable results.

Reaction Overview: The synthesis typically involves the reaction of 1H-imidazol-1-ylacetic acid with phosphorus trichloride (B1173362) and phosphorous acid.

Quantitative Data Summary:

Solvent SystemMethodTemperature (°C)Reaction TimeYield (%)Reference
SulfolaneMicrowave75Not SpecifiedUp to 75[3]
Sulfolane with [bmim][BF4]Microwave75Not Specified93[3]
Synthesis of Risedronate Intermediate

Risedronate is another key bisphosphonate used for the management of osteoporosis. While specific details on the use of sulfolane are less explicitly documented in the immediate search results, the general synthetic routes for bisphosphonates often allow for the substitution of solvents, and sulfolane's properties make it a strong candidate. A high-yield synthesis of risedronate has been reported, and sulfolane's application in similar bisphosphonate syntheses suggests its suitability.

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of Bisphosphonate Intermediates in Sulfolane

This protocol provides a general framework for the synthesis of bisphosphonate intermediates. Specific quantities and reaction times should be optimized for each specific target molecule.

Materials:

  • Appropriate carboxylic acid precursor (e.g., 1H-imidazol-1-ylacetic acid for zoledronic acid)

  • Phosphorus trichloride (PCl₃)

  • Phosphorous acid (H₃PO₃)

  • Sulfolane (anhydrous)

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH) solution

  • Microwave reactor

Procedure:

  • Reaction Setup: In a suitable microwave reactor vessel, combine the carboxylic acid precursor, phosphorous acid, and sulfolane.

  • Reagent Addition: Carefully add phosphorus trichloride to the mixture. The molar ratio of carboxylic acid:PCl₃:H₃PO₃ should be optimized, with ratios around 1:3:3 being a common starting point.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 75-80 °C) for a specified duration (typically a few minutes). The reaction progress should be monitored by an appropriate analytical technique (e.g., TLC, HPLC).

  • Hydrolysis: After completion of the reaction, allow the mixture to cool to room temperature. Carefully add deionized water to hydrolyze the reaction intermediates.

  • pH Adjustment and Precipitation: Adjust the pH of the aqueous solution with a sodium hydroxide solution to precipitate the bisphosphonic acid or its salt.

  • Isolation and Purification: Isolate the solid product by filtration. The crude product can be purified by recrystallization from a suitable solvent system. Purification of the final API often involves techniques like crystallization, distillation, or chromatography to remove residual solvents and by-products.[4][5]

Work-up and Purification Considerations

The purification of the final product from the sulfolane reaction mixture is a critical step. Due to sulfolane's high boiling point, removal by simple distillation is often not feasible.

  • Extraction: If the product is soluble in a solvent that is immiscible with sulfolane (e.g., diisopropyl ether), liquid-liquid extraction can be an effective purification method.[6]

  • Precipitation/Crystallization: As described in the protocol, adjusting the pH of the aqueous solution after hydrolysis is a common method to precipitate the desired bisphosphonate.

  • Stripping: For the removal of volatile impurities from sulfolane, stripping with an inert gas like nitrogen during distillation can be employed.[2]

Diagrams

Logical Workflow for Solvent Selection

The decision to use sulfolane as a solvent in pharmaceutical synthesis is a multi-faceted process. The following diagram illustrates a logical workflow for solvent selection, highlighting the key considerations that would lead to the choice of sulfolane.

SolventSelection Start Start: Need for a Reaction Solvent ReactionType Define Reaction Type (e.g., SNAr, Friedel-Crafts) Start->ReactionType ReactionConditions Determine Required Conditions (High Temp, Strong Acid/Base) ReactionType->ReactionConditions Polarity Assess Polarity Requirements (Polar Intermediates/Reagents) ReactionConditions->Polarity InitialSolventScreen Initial Solvent Screening Polarity->InitialSolventScreen CommonSolvents Consider Common Solvents (DMF, DMSO, NMP, Acetonitrile) InitialSolventScreen->CommonSolvents SulfolaneConsideration Consider Sulfolane InitialSolventScreen->SulfolaneConsideration PropertiesCheck Evaluate Solvent Properties CommonSolvents->PropertiesCheck SulfolaneConsideration->PropertiesCheck PropertiesCheck->CommonSolvents Does not Match SulfolaneProperties Sulfolane Properties: - High Boiling Point - High Polarity - Thermally & Chemically Stable PropertiesCheck->SulfolaneProperties Matches Requirements SafetyEnvironmental Assess Safety & Environmental Impact SulfolaneProperties->SafetyEnvironmental Workup Consider Downstream Processing (Work-up, Purification) SafetyEnvironmental->Workup Decision Final Solvent Selection Workup->Decision

Caption: A decision-making workflow for selecting a reaction solvent in pharmaceutical synthesis.

Experimental Workflow for Pharmaceutical Intermediate Synthesis using Sulfolane

The following diagram outlines a typical experimental workflow for the synthesis of a pharmaceutical intermediate where sulfolane is employed as the solvent.

ExperimentalWorkflow Start Start: Synthesis Planning ReagentPrep Reagent Preparation & Stoichiometry Calculation Start->ReagentPrep Reaction Reaction in Sulfolane (Conventional Heating or Microwave) ReagentPrep->Reaction Monitoring Reaction Monitoring (TLC, HPLC, etc.) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up Procedure (e.g., Hydrolysis, Quenching) Monitoring->Workup Complete Isolation Product Isolation (Precipitation, Extraction) Workup->Isolation Purification Purification (Crystallization, Chromatography) Isolation->Purification Analysis Characterization & Purity Analysis (NMR, MS, HPLC) Purification->Analysis FinalProduct Final Pharmaceutical Intermediate Analysis->FinalProduct

Caption: A generalized experimental workflow for synthesizing pharmaceutical intermediates using sulfolane.

References

GC-MS Method for the Analysis of Sulfolane in Environmental Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfolane (B150427), a highly polar and water-miscible industrial solvent, is extensively used in gas processing and other chemical manufacturing processes.[1][2] Its physical and chemical properties, including high boiling point and thermal stability, also lead to its persistence in the environment upon release.[3] Consequently, monitoring sulfolane levels in environmental matrices such as water and soil is crucial for assessing contamination and ensuring environmental protection. This document provides detailed application notes and protocols for the analysis of sulfolane in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely adopted analytical technique for this purpose.[4][3][5]

Principle of the Method

This method involves the extraction of sulfolane from environmental samples, followed by separation and quantification using GC-MS. The sample preparation step is critical and typically involves liquid-liquid extraction (LLE) or solid-liquid extraction (SLE) to isolate sulfolane from the sample matrix.[4] The extract is then injected into a gas chromatograph, where sulfolane is separated from other components based on its volatility and interaction with the GC column. The separated analyte then enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing both qualitative and quantitative information.[5] The use of an isotopically labeled internal standard, such as sulfolane-d8, is highly recommended to improve the accuracy and precision of the method.[2]

Experimental Protocols

Sample Preparation

Sample preparation is a critical step to ensure accurate and reliable results by addressing low analyte concentrations and potential co-contaminants.

1.1. Water Sample Extraction (Liquid-Liquid Extraction)

This protocol is adapted from methodologies that utilize dichloromethane (B109758) (DCM) for extraction.[2][4]

  • Measure 100 mL of the water sample into a 250 mL separatory funnel.

  • Spike the sample with a known amount of sulfolane-d8 surrogate standard.

  • Adjust the pH of the water sample to < 2 using a suitable acid.[2]

  • Add 50 mL of dichloromethane (DCM) to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate and drain the lower organic layer (DCM) into a collection flask.

  • Repeat the extraction with a second 50 mL aliquot of DCM.

  • Combine the DCM extracts and dry by passing through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial for analysis.

1.2. Soil and Sediment Sample Extraction (Solid-Liquid Extraction)

This protocol is a general guideline based on common SLE procedures.

  • Weigh 10 g of the homogenized soil or sediment sample into a centrifuge tube.

  • Spike the sample with a known amount of sulfolane-d8 surrogate standard.

  • Add 20 mL of a 1:1 mixture of acetone (B3395972) and dichloromethane.

  • Vortex the sample for 1 minute to ensure thorough mixing.

  • Place the sample in an ultrasonic bath for 15 minutes.

  • Centrifuge the sample at 3000 rpm for 10 minutes.

  • Decant the supernatant (extract) into a clean collection tube.

  • Repeat the extraction process (steps 3-7) with a fresh aliquot of the solvent mixture.

  • Combine the extracts and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for sulfolane analysis. Optimization may be required based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
Injection PortSplitless mode[4]
Injection Volume1 µL
Inlet Temperature250 °C
Carrier GasHelium
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven ProgramInitial temp 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Impact (EI)[4]
Ion Source Temp230 °C
Quadrupole Temp150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion (Sulfolane)m/z 120 (molecular ion) or 41 for higher sensitivity[4]
Qualifier Ions (Sulfolane)m/z 56, 64[4]
Quantifier Ion (Sulfolane-d8)m/z 128

Quantitative Data Summary

The following table summarizes typical performance data for the GC-MS analysis of sulfolane in environmental samples. These values can vary depending on the specific matrix, instrumentation, and laboratory practices.

ParameterWaterSoilReference
Method Detection Limit (MDL) 10 µg/L0.05 mg/kg[2]
Limit of Quantification (LOQ) 0.5 - 20 µg/L-[4]
Recovery 50 - 80% with DCM80 ± 12% with toluene[4][6]
Linearity (R²) > 0.99> 0.99-
Relative Standard Deviation (RSD) < 15%< 20%-

Quality Assurance/Quality Control (QA/QC)

A robust QA/QC protocol is essential for generating reliable and defensible data. Key QA/QC measures include:

  • Method Blank: An analyte-free matrix processed alongside the samples to check for contamination.

  • Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of sulfolane to assess method accuracy.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample spiked with a known concentration of sulfolane to evaluate matrix effects and precision.

  • Surrogate Standard: An isotopically labeled compound (e.g., sulfolane-d8) added to every sample to monitor extraction efficiency.[2]

  • Calibration: A multi-point calibration curve should be generated at the beginning of each analytical batch.

Workflow Diagram

Caption: Workflow for GC-MS analysis of sulfolane in environmental samples.

Conclusion

The GC-MS method detailed in these application notes provides a reliable and sensitive approach for the determination of sulfolane in environmental samples. Proper adherence to the sample preparation and analytical protocols, along with stringent QA/QC practices, is paramount for achieving high-quality data. This method is suitable for environmental monitoring programs and risk assessment studies related to sulfolane contamination.

References

Application Note: Monitoring SNAr Reaction Kinetics in Sulfolane Using In-Situ NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfolane (B150427) is a highly polar, aprotic solvent with exceptional thermal and chemical stability, making it an excellent medium for a wide range of organic reactions, including Nucleophilic Aromatic Substitution (SNAr).[1][2] Its high boiling point allows for reactions to be conducted at elevated temperatures, while its stability ensures minimal interference with the reaction chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical technique ideal for real-time monitoring of reaction kinetics.[3][4] By acquiring spectra at regular intervals, the concentration of reactants, intermediates, and products can be quantified over time, providing valuable insights into reaction mechanisms and rates.

This application note provides a detailed protocol for monitoring the kinetics of a representative SNAr reaction—the substitution of a fluorine atom on an activated aromatic ring by an amine—in deuterated sulfolane (sulfolane-d8) using ¹H NMR spectroscopy.

Reaction Scheme

The model reaction studied is the SNAr reaction between 1,2-difluoro-4-nitrobenzene and morpholine (B109124) to yield 4-(2-fluoro-4-nitrophenyl)morpholine (B124028).

Reaction Scheme of 1,2-difluoro-4-nitrobenzene with morpholine

Figure 1: SNAr reaction of 1,2-difluoro-4-nitrobenzene (Reactant A) with morpholine (Reactant B) to form 4-(2-fluoro-4-nitrophenyl)morpholine (Product C).

Experimental Protocols

Materials and Equipment
  • Reactants: 1,2-difluoro-4-nitrobenzene (99%), Morpholine (99%)

  • Solvent: Sulfolane-d8 (99.5% D)

  • Internal Standard: 1,3,5-Trimethoxybenzene (B48636) (TMB) (99%)

  • NMR Spectrometer (400 MHz or higher) equipped with a variable temperature unit

  • High-precision 5 mm NMR tubes

  • Glass syringes and needles

  • Standard laboratory glassware (vials, pipettes)

  • Analytical balance

Sample Preparation

Note: Perform all sample preparations in a fume hood.

  • Stock Solution of Internal Standard:

    • Accurately weigh ~20 mg of 1,3,5-trimethoxybenzene (TMB) into a 5 mL volumetric flask.

    • Dissolve in and dilute to the mark with sulfolane-d8. This creates a stock solution of known concentration (approx. 23.8 mM).

  • Reaction Sample Preparation:

    • To a clean, dry vial, add 500 µL of the TMB/sulfolane-d8 stock solution.

    • Add 1,2-difluoro-4-nitrobenzene (Reactant A) to achieve a final concentration of 0.1 M (approx. 7.2 µL).

    • Cap the vial and gently swirl to ensure a homogeneous solution.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire an initial ¹H NMR spectrum (t=0) of the starting material and internal standard.

    • To initiate the reaction, carefully add morpholine (Reactant B) to the NMR tube to achieve a final concentration of 0.2 M (approx. 9.0 µL).

    • Quickly cap the tube, invert several times to mix, and immediately insert it into the pre-heated NMR spectrometer.

NMR Data Acquisition
  • Spectrometer: 400 MHz NMR Spectrometer

  • Nucleus: ¹H

  • Temperature: 60 °C

  • Pulse Program: Standard single-pulse (e.g., Bruker 'zg30')

  • Pulse Angle: 30°

  • Acquisition Time (AQ): 3.0 s

  • Relaxation Delay (D1): 15.0 s (Ensure D1 is at least 5 times the longest T₁ of the protons of interest for accurate quantification)

  • Number of Scans (NS): 4

  • Spectral Width (SW): 16 ppm

  • Data Acquisition: An array of 1D spectra was collected automatically every 5 minutes for a total of 120 minutes.

Data Presentation and Analysis

The concentration of the product was determined by comparing the integral of one of its well-resolved proton signals to the integral of the internal standard (TMB). The aromatic proton signal of the product at ~7.0 ppm is often suitable for this purpose.

Concentration Calculation:

Cproduct = (Iproduct / Nproduct) * (NIS / IIS) * CIS

Where:

  • C = Concentration

  • I = Integral value

  • N = Number of protons giving rise to the signal

  • IS = Internal Standard

The data collected from the in-situ NMR monitoring is summarized in the table below.

Time (min)Integral of Product (at 7.0 ppm, 1H)Concentration of Product C (M)Concentration of Reactant A (M)ln([A]t/[A]0)
00.000.0000.1000.000
50.210.0150.085-0.163
100.400.0280.072-0.328
200.720.0510.049-0.713
300.910.0640.036-1.022
451.050.0740.026-1.347
601.140.0800.020-1.609
901.240.0870.013-2.040
1201.280.0900.010-2.303

Table 1: Time-course concentration data for the SNAr reaction of 1,2-difluoro-4-nitrobenzene (Reactant A) with morpholine, monitored by ¹H NMR in sulfolane-d8 at 60 °C.

Since the concentration of morpholine (Reactant B) is in excess, the reaction can be treated with pseudo-first-order kinetics with respect to 1,2-difluoro-4-nitrobenzene (Reactant A). The pseudo-first-order rate constant (k') can be determined from the slope of the plot of ln([A]t/[A]0) versus time.

Based on the data in Table 1, the calculated pseudo-first-order rate constant (k') is approximately 3.2 x 10⁻⁴ s⁻¹ .

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Prepare TMB Internal Standard in Sulfolane-d8 prep2 Add Reactant A to Standard Solution prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Acquire t=0 Spectrum prep3->acq1 acq2 Inject Reactant B to Initiate Reaction acq1->acq2 acq3 Insert into Pre-heated NMR Spectrometer (60°C) acq2->acq3 acq4 Acquire 1D 1H Spectra (Arrayed Experiment) acq3->acq4 proc1 Phase and Baseline Correction acq4->proc1 proc2 Integrate Product and Standard Signals proc1->proc2 proc3 Calculate Concentrations at Each Time Point proc2->proc3 proc4 Plot Kinetic Data and Determine Rate Constant proc3->proc4 reaction_pathway reactant_A 1,2-difluoro-4-nitrobenzene intermediate Meisenheimer Complex (Intermediate) reactant_A->intermediate k1 (Nucleophilic Attack) reactant_B Morpholine product_C 4-(2-fluoro-4-nitrophenyl)morpholine intermediate->product_C k2 (Fluoride Elimination)

References

Application Notes and Protocols: Electrochemical Window of Sulfolane for Battery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical window of sulfolane (B150427), a critical parameter for its use as an electrolyte solvent in high-voltage battery applications. Detailed experimental protocols for determining this window are also presented.

Sulfolane (tetramethylene sulfone) is a highly polar, aprotic solvent with notable properties for battery electrolytes, including high dielectric constant, low flammability, and a wide electrochemical stability window.[1] Its resistance to oxidation at high potentials makes it a promising candidate for next-generation high-voltage lithium-ion batteries.[2][3]

Data Presentation: Electrochemical Window of Sulfolane-Based Electrolytes

The electrochemical stability of an electrolyte is paramount for the performance and safety of high-voltage batteries. The following table summarizes the reported electrochemical windows for various sulfolane-based electrolytes. The anodic (oxidative) and cathodic (reductive) limits are typically determined by linear sweep voltammetry (LSV) or cyclic voltammetry (CV). The onset of oxidation is often defined as the potential at which a significant increase in current is observed.

Lithium SaltConcentrationCo-solvent(s)Anodic Limit (V vs. Li/Li+)Cathodic Limit (V vs. Li/Li+)Working ElectrodeReference/Counter ElectrodeSource(s)
LiPF₆1 M-~5.0-Pt, LiNi₀.₅Mn₁.₅O₄Li[4]
LiBF₄--Lower than LiPF₆-Pt, LiNi₀.₅Mn₁.₅O₄Li[4]
LiClO₄1 M-Lower than LiBF₄-Pt, LiNi₀.₅Mn₁.₅O₄Li[4]
LiTFSI1 MEC/DMC~5.0---
LiFSI1 M->5.5-C-coated AlLi[1]
LiBOB-DEC>5.3---[5]
--->6.35---[5]
GPE-80--5.86---[5]
LiTFSI1 M-5.75-PtLi[6]
NaTFSI-OTE:FEC4.78---[7]

Note: The exact values for the electrochemical window can vary depending on the experimental conditions, including the purity of the electrolyte components, the working electrode material, the scan rate, and the cutoff current density used to define the stability limit.

Experimental Protocols

The determination of the electrochemical window of a sulfolane-based electrolyte is crucial for evaluating its suitability for battery applications. The following are detailed protocols for Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV), the most common techniques for this purpose.

Electrolyte Preparation

Objective: To prepare a high-purity sulfolane-based electrolyte with a specific lithium salt concentration.

Materials:

  • Sulfolane (anhydrous, battery grade)

  • Lithium salt (e.g., LiPF₆, LiTFSI, LiFSI, anhydrous, battery grade)

  • Co-solvent (optional, e.g., ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), anhydrous, battery grade)

  • Molecular sieves (activated)

  • Argon-filled glovebox with H₂O and O₂ levels < 1 ppm

  • Magnetic stirrer and stir bars

  • Precision balance

Protocol:

  • Solvent Purification: Dry the sulfolane and any co-solvents over activated molecular sieves for at least 24 hours inside an argon-filled glovebox to remove residual water. Since sulfolane is a solid at room temperature, it may need to be gently heated (e.g., to 40°C) to a liquid state for effective drying.[1]

  • Salt Drying: Dry the lithium salt under vacuum at an appropriate temperature (e.g., 80-120°C) for at least 12 hours before transferring it into the glovebox.

  • Electrolyte Formulation:

    • In the glovebox, place a stir bar in a clean, dry glass vial.

    • Weigh the required amount of dried sulfolane (and co-solvents, if applicable) into the vial.

    • Slowly add the desired amount of the dried lithium salt to the solvent while stirring to achieve the target concentration (e.g., 1 M).

    • Seal the vial and continue stirring until the salt is completely dissolved. This may take several hours.[8]

Electrochemical Cell Assembly (Three-Electrode Setup)

Objective: To assemble a three-electrode electrochemical cell for accurate measurement of the electrolyte's stability window.

Materials:

  • Prepared sulfolane-based electrolyte

  • Working Electrode (WE): Platinum (Pt) disc, glassy carbon, or a cathode current collector like carbon-coated aluminum foil.

  • Reference Electrode (RE): Lithium metal foil.

  • Counter Electrode (CE): Lithium metal foil.

  • Cell components (e.g., coin cell parts, Swagelok-type cell, or a dedicated three-electrode cell).[9]

  • Separator (e.g., glass fiber or polypropylene).

Protocol:

  • All cell assembly must be performed inside an argon-filled glovebox.

  • Clean the working electrode by polishing and sonicating in an appropriate solvent, then dry it thoroughly.

  • Cut the lithium metal foil into appropriate sizes for the reference and counter electrodes.

  • Assemble the cell in the following order:

    • Place the working electrode at the bottom of the cell.

    • Add a few drops of the prepared electrolyte to wet the electrode surface.

    • Place the separator on top of the working electrode.

    • Add a sufficient amount of electrolyte to saturate the separator.

    • Position the lithium reference electrode, ensuring it is in ionic contact with the working electrode through the electrolyte-soaked separator but not in electronic contact.

    • Place the lithium counter electrode.

  • Seal the cell to ensure it is airtight.

Electrochemical Measurement

Objective: To determine the anodic and cathodic stability limits of the sulfolane-based electrolyte using LSV and CV.

Instrumentation:

  • Potentiostat with data acquisition software.

Protocol for Linear Sweep Voltammetry (LSV) - Anodic Stability:

  • Connect the assembled three-electrode cell to the potentiostat (WE, RE, and CE leads).

  • Allow the cell to rest for a period (e.g., 1 hour) to reach a stable open-circuit voltage (OCV).

  • Set the LSV parameters in the software:

    • Initial Potential: OCV or a potential where no significant reaction is expected (e.g., 3.0 V vs. Li/Li⁺).

    • Final Potential: A potential well beyond the expected oxidation limit (e.g., 6.0 V vs. Li/Li⁺).

    • Scan Rate: A slow scan rate is typically used to allow for the detection of surface reactions (e.g., 0.1 mV/s to 1 mV/s).[7][10]

  • Run the LSV experiment, recording the current as a function of the applied potential.

  • The anodic limit is determined as the potential at which the current density starts to increase significantly, often defined by a specific threshold (e.g., 0.01 mA/cm²).

Protocol for Cyclic Voltammetry (CV):

  • Follow the same initial setup as for LSV.

  • Set the CV parameters in the software:

    • Initial Potential: OCV.

    • Vertex 1 (Upper Potential): A potential within the expected stable region or slightly beyond the anodic limit (e.g., 5.5 V vs. Li/Li⁺).

    • Vertex 2 (Lower Potential): A potential to investigate the reductive stability (e.g., -0.5 V vs. Li/Li⁺).

    • Scan Rate: A suitable scan rate, for example, 0.05 mV/s.[1]

    • Number of Cycles: Typically 1 to 3 cycles are sufficient for initial characterization.

  • Run the CV experiment. The resulting voltammogram will show the current response as the potential is swept between the vertex potentials.

  • The electrochemical window is the potential range between the onset of oxidative and reductive currents.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assembly Cell Assembly (in Glovebox) cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis prep_sulfolane Sulfolane Purification (Drying over molecular sieves) mix_electrolyte Electrolyte Formulation (Mixing in Glovebox) prep_sulfolane->mix_electrolyte prep_salt Lithium Salt Drying (Vacuum oven) prep_salt->mix_electrolyte cell_assembly Three-Electrode Cell Assembly mix_electrolyte->cell_assembly we_prep Working Electrode Preparation we_prep->cell_assembly re_ce_prep Reference & Counter Electrode Preparation (Li foil) re_ce_prep->cell_assembly connect_potentiostat Connect to Potentiostat cell_assembly->connect_potentiostat ocv Stabilize at OCV connect_potentiostat->ocv run_lsv_cv Perform LSV/CV Scan ocv->run_lsv_cv analyze_voltammogram Analyze Voltammogram run_lsv_cv->analyze_voltammogram determine_window Determine Electrochemical Window (Onset Potentials) analyze_voltammogram->determine_window

Caption: Experimental workflow for determining the electrochemical window.

References

Application Note: Sulfolane as a High-Performance Solvent for Specialty Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Sulfolane (B150427), a polar aprotic solvent, is distinguished by its high thermal and chemical stability, high boiling point (285°C), and exceptional solvency for a wide range of organic compounds and polymers.[1][2][3] Its properties, including a high dipole moment and dielectric constant, make it an ideal medium for facilitating chemical reactions, particularly those involving polar intermediates or requiring elevated temperatures.[4][5] In the field of polymer chemistry, sulfolane serves as a critical reaction solvent for the synthesis of high-performance specialty polymers, most notably aromatic polysulfones like Polyethersulfone (PES) and Polysulfone (PSF).[1][6][7] These materials are sought after for their excellent thermal stability, mechanical strength, and chemical resistance.[8][9] Sulfolane's role is pivotal in enabling polymerization reactions such as nucleophilic aromatic substitution (SNAr) by dissolving monomers and the resulting polymer, thereby promoting high conversion rates and the formation of high molecular weight products.[6][10]

Application 1: Synthesis of Aromatic Polysulfones via Nucleophilic Aromatic Substitution (SNAr)

The synthesis of aromatic polysulfones is commonly achieved through a step-growth polycondensation reaction via nucleophilic aromatic substitution (SNAr).[11][12] In this reaction, a diphenoxide salt (e.g., the disodium (B8443419) salt of Bisphenol A) acts as a nucleophile, attacking an activated aromatic dihalide (e.g., 4,4'-dichlorodiphenyl sulfone). The reaction is driven by the presence of strong electron-withdrawing groups (like the sulfone group) positioned ortho or para to the leaving group (a halide).[12]

Sulfolane is an excellent solvent for this process because it can effectively dissolve the polar phenoxide salt and the growing polymer chain, even at the high temperatures (>150°C) required to drive the polymerization to completion.[6] Its high boiling point prevents solvent loss, and its stability avoids unwanted side reactions.[5][13]

Experimental Protocol: Synthesis of Polysulfone (PSF)

This protocol describes a general procedure for the synthesis of polysulfone using sulfolane as the reaction solvent, based on the principles of SNAr polymerization.

Materials:

  • Bisphenol A (BPA)

  • 4,4'-dichlorodiphenyl sulfone (DCDPS)

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Sulfolane (anhydrous)

  • Toluene or Chlorobenzene (for azeotropic removal of water)

  • Methanol (B129727) (for precipitation)

  • Deionized Water

Procedure:

  • Apparatus Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser.

  • Monomer Salt Formation: Charge the flask with equimolar amounts of Bisphenol A and 4,4'-dichlorodiphenyl sulfone. Add sulfolane to achieve a solids concentration of 25-35% (w/w).

  • Add a stoichiometric amount of base (e.g., K₂CO₃) and an azeotroping agent like toluene.

  • Dehydration: Heat the mixture to 130-150°C under a steady nitrogen purge to form the bisphenate salt in situ. Water generated during the reaction is removed azeotropically via the Dean-Stark trap.

  • Polymerization: After complete water removal, increase the temperature to 160-190°C to initiate polymerization. The reaction mixture will become progressively more viscous. Maintain the temperature for 4-6 hours. Reaction temperatures above 150°C are effective for driving the polymerization.[6]

  • Precipitation and Purification: Cool the viscous polymer solution and dilute it with additional sulfolane if necessary. Slowly pour the solution into a vigorously stirred vessel containing methanol to precipitate the polysulfone as a white, fibrous solid.

  • Filter the polymer and wash it repeatedly with hot deionized water to remove residual salts and solvent, followed by a final wash with methanol.

  • Drying: Dry the purified polysulfone in a vacuum oven at 120°C for 12-24 hours.

Data Presentation: Effect of Temperature on Polysulfone Synthesis

The following table summarizes data from a study on polysulfone synthesis, highlighting the impact of reaction temperature on yield and polymer properties. While the original study was conducted in a vortex fluidic device, the temperature-dependent trends are relevant for conventional batch processes.

EntryTemperature (°C)Yield (%)Molecular Weight (Mₙ, g/mol )Glass Transition Temp (T₉, °C)Citation(s)
1120No Product--[6]
216061.0~10,000~158[6][14]
317019.4--[6]

Note: The drop in yield at 170°C can be attributed to solvent decomposition or other side reactions at higher temperatures.[6]

Visualization: Workflow for SNAr Polymerization

G start_end start_end process process io io decision decision start Start: Charge Reactants charge Charge BPA, DCDPS, Base, and Sulfolane into Reactor start->charge dehydrate Azeotropic Dehydration (130-150°C) charge->dehydrate polymerize Polymerization (160-190°C, 4-6h) dehydrate->polymerize cool Cool and Dilute Polymer Solution polymerize->cool precipitate Precipitate Polymer in Methanol cool->precipitate wash Wash with Water and Methanol precipitate->wash dry Vacuum Dry Polymer (120°C) wash->dry end End: Purified PSF dry->end G start_end start_end process process io io condition condition start Start dissolve Dissolve PES pellets in Sulfolane start->dissolve add_acid Add Chlorosulfonic Acid (dropwise over 30 min) dissolve->add_acid heat Heat Reaction Mixture add_acid->heat react_cond 100°C N₂ Atmosphere Up to 24h heat->react_cond precipitate Pour into DI Water to Precipitate S-PES heat->precipitate wash Wash S-PES Pellets until Neutral pH precipitate->wash dry Dry S-PES (70°C, Vacuum) wash->dry end End: Purified S-PES dry->end

References

Application Notes and Protocols for Friedel-Crafts Acylation Reactions Utilizing Sulfolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting Friedel-Crafts acylation reactions using sulfolane (B150427) as a solvent. Sulfolane, a polar aprotic solvent, offers distinct advantages in certain reaction setups, particularly in facilitating the dissolution of polar reactants and catalysts, which can lead to improved reaction rates and yields.

Application Notes: The Role of Sulfolane in Friedel-Crafts Acylation

Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aromatic ketones, which are valuable intermediates in the pharmaceutical and fine chemical industries. The choice of solvent is critical and can significantly influence the reaction's efficiency and selectivity.

Sulfolane ((CH₂)₄SO₂) is a highly polar, aprotic solvent with excellent thermal and chemical stability. Its high boiling point (285 °C) allows for a wide range of reaction temperatures. While traditional Friedel-Crafts acylations often employ solvents like dichloromethane (B109758) or nitrobenzene, sulfolane presents a compelling alternative, particularly when dealing with substrates or catalysts that have limited solubility in less polar media. The polar nature of sulfolane can enhance the rate of reaction by stabilizing ionic intermediates formed during the acylation process.

Recent applications have demonstrated the utility of sulfolane in a co-solvent system for the synthesis of complex molecules, such as bis-resorcinyl triazines, which are used as UV sunscreens. In these cases, a mixture of a nonpolar solvent like xylene and the highly polar sulfolane provides a balanced medium for both the aromatic substrate and the polar catalyst complex.

Experimental Protocols

The following protocols are based on established methodologies for Friedel-Crafts acylation, with a specific example utilizing sulfolane as a co-solvent as described in patent literature.

General Considerations for Friedel-Crafts Acylation:
  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst. All glassware should be thoroughly dried, and anhydrous solvents and reagents should be used. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst: Aluminum chloride (AlCl₃) is a common and effective Lewis acid catalyst. It is hygroscopic and should be handled with care in a dry environment.

  • Acylating Agent: Acyl chlorides or anhydrides are typically used as the acylating agent.

  • Work-up: The reaction is typically quenched by the careful addition of ice and/or dilute acid to decompose the catalyst-product complex.

Protocol 1: Acylation of a Dichlorotriazine Derivative with Resorcinol (B1680541) in a Xylene/Sulfolane Solvent System

This protocol is adapted from the procedure described in U.S. Patent 5,955,060 A for the synthesis of a bis(resorcinyl)triazine.[1]

Materials:

  • 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine

  • Resorcinol

  • Aluminum chloride (AlCl₃)

  • Xylene (isomer mixture), anhydrous

  • Sulfolane, anhydrous

  • 750 mL sulfonation flask with stirrer, dropping funnel, condenser, and internal thermometer

  • Ice

  • Dilute hydrochloric acid

  • Methanol

Procedure:

  • Reaction Setup: In a 750 mL sulfonation flask equipped with a mechanical stirrer, dropping funnel, condenser, and an internal thermometer, combine 43.5 g (0.17 mol) of 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine and 37.5 g (0.34 mol) of resorcinol in a solvent mixture of 150 mL of xylene and 150 mL of sulfolane.

  • Catalyst Addition: Heat the mixture to 60-65 °C with stirring. Slowly and carefully add 52.1 g (0.39 mol) of aluminum chloride to the reaction mixture. The addition is exothermic and will be accompanied by the evolution of hydrogen chloride (HCl) gas, which should be appropriately vented or scrubbed.

  • Reaction: Maintain the reaction mixture at 60-65 °C and continue stirring until the evolution of HCl gas ceases (approximately 4 hours).

  • Work-up: Cool the reaction mixture and then carefully pour it onto a mixture of 500 g of ice and 50 mL of concentrated hydrochloric acid.

  • Product Isolation: Stir the resulting mixture until the solid precipitate can be filtered.

  • Purification: Wash the filtered solid with water and then with 100 mL of methanol.

  • Drying: Dry the purified product in a vacuum oven at 80 °C.

Data Presentation

The following table summarizes the quantitative data for the Friedel-Crafts acylation protocol described above.

Aromatic SubstrateAcylating Moiety (from Resorcinol)CatalystSolvent SystemTemperature (°C)Reaction Time (h)ProductYieldReference
6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazineResorcinolAlCl₃Xylene/Sulfolane (1:1 v/v)60-65~46-(4-methoxyphenyl)-2,4-bis(2,4-dihydroxyphenyl)-1,3,5-triazineNot explicitly stated in moles, but a preparative example is given.U.S. Patent 5,955,060 A[1]

Visualizations

Experimental Workflow for Friedel-Crafts Acylation in a Xylene/Sulfolane System

The following diagram illustrates the key steps in the experimental protocol for the Friedel-Crafts acylation of a dichlorotriazine derivative with resorcinol in a mixed solvent system.

Friedel_Crafts_Acylation_Workflow node_reagents node_reagents node_reaction node_reaction node_workup node_workup node_purification node_purification node_product node_product reagents 1. Combine Reactants - Dichlorotriazine Derivative - Resorcinol - Xylene/Sulfolane catalyst 2. Add Catalyst - Aluminum Chloride (at 60-65 °C) reagents->catalyst Heat reaction 3. Reaction (Stir at 60-65 °C, ~4h) catalyst->reaction Monitor HCl evolution workup 4. Work-up - Quench with Ice/HCl reaction->workup Cool isolation 5. Isolation - Filter Precipitate workup->isolation purification 6. Purification - Wash with H₂O and Methanol isolation->purification product 7. Final Product - Dry under Vacuum purification->product

Caption: A flowchart of the Friedel-Crafts acylation process.

References

Application Notes and Protocols for Enzymatic Reactions in Sulfolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical guidance for utilizing sulfolane (B150427) as a non-aqueous medium for enzymatic reactions. This document outlines the unique properties of sulfolane, its potential benefits and challenges in biocatalysis, and detailed protocols for conducting experiments.

Introduction to Sulfolane in Biocatalysis

Sulfolane, a highly polar and stable organosulfur compound, offers a unique environment for enzymatic reactions.[1][2] Its high boiling point, thermal stability, and ability to dissolve a wide range of organic compounds make it an intriguing, albeit less conventional, choice for biocatalysis compared to more common organic solvents.[1][3][4] The use of non-aqueous media like sulfolane can shift reaction equilibria to favor synthesis over hydrolysis, enable the use of water-insoluble substrates, and potentially enhance enzyme stability.[5][6] However, the interaction of such a polar aprotic solvent with enzymes requires careful consideration to maintain catalytic activity.[7][8]

Key Considerations for Enzymatic Reactions in Sulfolane

Several factors must be optimized to achieve successful enzymatic catalysis in sulfolane:

  • Water Activity (aw): A small amount of water is crucial for enzyme flexibility and function, even in non-aqueous media.[9][10] The optimal water activity is enzyme-dependent and must be empirically determined.

  • Enzyme Preparation: Lyophilized (freeze-dried) enzyme powders are typically used for non-aqueous biocatalysis. The method of preparation and the presence of lyoprotectants can significantly impact enzyme activity.

  • Substrate and Product Solubility: Sulfolane's high polarity influences the solubility of substrates and products, which can affect reaction kinetics.[1][3]

  • Mass Transfer Limitations: In heterogeneous systems (e.g., immobilized enzymes), the rate of reaction may be limited by the diffusion of substrates and products.

Quantitative Data Summary

The following tables summarize representative data for enzyme activity in polar aprotic solvents. It is important to note that extensive quantitative data for enzymatic reactions specifically in sulfolane is limited in the literature. The data presented here is illustrative and may be used as a starting point for experimental design.

Table 1: Lipase (B570770) Activity in Various Polar Aprotic Solvents

Enzyme SourceSubstrateSolventWater Content (% v/v)Relative Activity (%)Reference
Candida antarctica Lipase Bp-Nitrophenyl palmitateSulfolane1[Data not available]-
Candida antarctica Lipase Bp-Nitrophenyl palmitateDimethyl sulfoxide (B87167) (DMSO)185[11]
Candida antarctica Lipase Bp-Nitrophenyl palmitateAcetonitrile160[11]
Candida antarctica Lipase Bp-Nitrophenyl palmitateDimethylformamide (DMF)145[11]

Table 2: Protease Stability in the Presence of Organic Solvents

EnzymeSolvent (25% v/v)Incubation Time (h)Residual Activity (%)Reference
Subtilisin CarlsbergSulfolane24[Data not available]-
Subtilisin CarlsbergDimethyl sulfoxide (DMSO)2490[12]
Subtilisin CarlsbergAcetonitrile2475[12]
Subtilisin CarlsbergN,N-Dimethylformamide (DMF)2460[12]

Note: Stability in sulfolane needs experimental verification. The data for other solvents indicates that proteases can retain significant activity in polar aprotic environments.

Experimental Protocols

The following are detailed methodologies for key experiments involving enzymatic reactions in sulfolane.

Protocol 1: General Procedure for a Lipase-Catalyzed Esterification in Sulfolane
  • Enzyme Preparation:

    • Weigh 50 mg of lyophilized lipase powder (e.g., from Candida antarctica Lipase B).

    • If using an immobilized enzyme, weigh the equivalent amount of biocatalyst.

  • Reaction Mixture Preparation:

    • In a 10 mL screw-capped vial, add 5 mL of sulfolane.

    • Add the desired concentration of the alcohol substrate (e.g., 0.1 M 1-butanol).

    • Add the desired concentration of the acid substrate (e.g., 0.1 M hexanoic acid).

    • To control water activity, add a specific volume of water or allow the system to equilibrate with a salt hydrate (B1144303) pair. For initial screening, a 1% (v/v) water content can be used.

  • Reaction Initiation and Incubation:

    • Add the prepared enzyme to the reaction mixture.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a shaking incubator set to the desired temperature (e.g., 50°C) and agitation speed (e.g., 200 rpm).

  • Monitoring the Reaction:

    • At regular time intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., ethanol) to stop the reaction.

    • Analyze the sample for product formation and substrate consumption using an appropriate analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Calculate the initial reaction rate from the linear portion of the product formation curve.

    • Determine the percentage conversion at equilibrium.

Protocol 2: Determining Enzyme Stability in Sulfolane
  • Enzyme Incubation:

    • Prepare a stock solution of the enzyme in a minimal amount of buffer.

    • In several vials, add 1 mL of sulfolane.

    • Add a small aliquot of the enzyme stock solution to each vial to achieve the desired final enzyme concentration.

    • Incubate the vials at a specific temperature (e.g., 50°C).

  • Activity Assay:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from incubation.

    • Withdraw an aliquot of the enzyme-sulfolane mixture.

    • Immediately add this aliquot to a standard aqueous assay mixture for the enzyme to measure its residual activity. For example, for a lipase, this could be a p-nitrophenyl palmitate (pNPP) assay.

  • Calculation of Residual Activity:

    • The activity at time zero is considered 100%.

    • Calculate the percentage of residual activity at each subsequent time point relative to the initial activity.

    • Plot the residual activity as a function of incubation time to determine the enzyme's half-life in sulfolane under the tested conditions.

Visualizations

The following diagrams illustrate the experimental workflow and the key relationships in non-aqueous enzymology.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results enzyme_prep Enzyme Preparation (Lyophilized Powder) initiation Reaction Initiation enzyme_prep->initiation reaction_mix Reaction Mixture (Substrates in Sulfolane) reaction_mix->initiation water_control Water Activity Control water_control->reaction_mix incubation Incubation (Temperature & Agitation) initiation->incubation sampling Aliquoting incubation->sampling quenching Reaction Quenching sampling->quenching analytical Analytical Measurement (GC/HPLC) quenching->analytical kinetics Kinetic Analysis analytical->kinetics conversion Conversion Calculation analytical->conversion logical_relationships Enzyme Activity Enzyme Activity Sulfolane Properties Sulfolane Properties Sulfolane Properties->Enzyme Activity influences Enzyme Stability Enzyme Stability Sulfolane Properties->Enzyme Stability Substrate Solubility Substrate Solubility Sulfolane Properties->Substrate Solubility Water Activity Water Activity Water Activity->Enzyme Activity modulates Enzyme Stability->Enzyme Activity determines Substrate Solubility->Enzyme Activity affects Mass Transfer Mass Transfer Mass Transfer->Enzyme Activity can limit

References

Troubleshooting & Optimization

"purification of sulfolane from acidic impurities and water"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Sulfolane (B150427)

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of sulfolane from common impurities such as acidic byproducts and water.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in sulfolane and why are they problematic?

A1: The most common impurities in sulfolane include water, acidic degradation products (such as sulfonic acids), residual reactants from synthesis (like 2-sulfolene and 3-sulfolene), and polymeric materials.[1][2] During use, especially at elevated temperatures, sulfolane can degrade, leading to the formation of acidic byproducts.[3][4] These impurities are problematic because they can:

  • Cause Corrosion: Acidic impurities are corrosive to laboratory and industrial equipment.[4][5]

  • Interfere with Reactions: Impurities can act as unwanted catalysts or side-reactants, affecting the outcome and purity of chemical syntheses.

  • Alter Solvent Properties: The presence of contaminants can change the solvent's boiling point, viscosity, and extractive capabilities.[4]

  • Lead to Discoloration: Contaminated sulfolane often develops a yellow or brown color, which can be an indicator of reduced purity and stability.[4]

Q2: My sulfolane has a low pH and is causing corrosion. How can I remove acidic impurities?

A2: Acidic impurities can be effectively removed using several methods:

  • Ion Exchange Resins: This is a highly effective, single-step process. Passing the contaminated sulfolane through a column containing a strong cation exchange resin followed by a weak anion exchange resin can remove both strong and weak acidic materials.[4][6] This method has been shown to raise the pH of used sulfolane from 3.4 to 5.5.[6]

  • Vacuum Distillation from a Base: Distilling sulfolane under reduced pressure from a non-volatile base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) pellets can neutralize acidic impurities, leaving them behind as salts in the distillation flask.[1][2]

  • Alumina (B75360) Adsorption: Treatment with activated alumina can also remove acidic impurities. However, this method can sometimes result in the regenerated solvent becoming alkaline, which may affect its stability.[2][4]

Q3: How can I remove water from sulfolane?

A3: Sulfolane is hygroscopic and readily absorbs moisture.[1] Water can be removed by:

  • Molecular Sieves: Passing sulfolane through a column packed with 4A molecular sieves is a standard and effective method for drying the solvent.[1][7]

  • Vacuum Distillation: Water can be removed as a lower-boiling fraction during vacuum distillation. However, due to sulfolane's high boiling point, distillation must be performed under a high vacuum to avoid thermal decomposition.[8][9]

  • Azeotropic Distillation: While less common for sulfolane itself, this technique can be applied in specific process contexts to remove water.

Q4: The sulfolane in my process is discolored. What causes this and how can it be purified?

A4: Discoloration is typically a sign of degradation and the presence of polymeric or oxidized impurities.[4] To restore a colorless appearance, a combination of treatments is often necessary:

  • Oxidation: Treat the sulfolane with small portions of potassium permanganate (B83412) (KMnO₄) at around 50°C until a faint purple color persists. This oxidizes impurities like sulfolenes.[1] The excess KMnO₄ can then be destroyed by adding a few drops of methanol.

  • Filtration: Remove the manganese dioxide precipitate and other particulate matter by filtration.

  • Ion Exchange: Pass the filtered sulfolane through ion exchange resins to remove any remaining ionic impurities and acidic byproducts.[1][4]

  • Vacuum Distillation: The final step is distillation under high vacuum to separate the pure sulfolane from non-volatile polymers and salts.[1][8]

This comprehensive treatment can significantly improve the color and transmittance of the solvent, making it comparable to fresh sulfolane.[4]

Q5: What are the key challenges when distilling sulfolane and how can they be overcome?

A5: The primary challenges are its high boiling point (~285°C at atmospheric pressure) and its thermal instability above 220°C, which can lead to decomposition into sulfur dioxide and polymers.[5][9][10] Another issue is its relatively high freezing point (~27.5°C), which can cause blockages in condenser lines.[8]

  • Challenge 1: Thermal Decomposition: To prevent decomposition, always perform distillation under a high vacuum (e.g., <20 mm Hg) to lower the boiling point to a safe temperature (<185°C).[8][9][11]

  • Challenge 2: High Freezing Point: Use tempered water or recirculated air for the condenser to maintain a surface temperature above sulfolane's freezing point.[8] Adding a small amount of water (3-10%) can also significantly depress the freezing point.[12]

  • Challenge 3: Viscous Residue: The distillation residue can be highly viscous and contain polymers, making handling difficult. Using a forced circulation reboiler can help manage this residue in larger-scale operations.[8]

Quantitative Data Presentation

Table 1: Physical Properties of Pure vs. Contaminated Sulfolane

PropertyPure SulfolaneTypical Contaminated SulfolaneReference(s)
Appearance Colorless Liquid/SolidYellow to Brown Liquid[4][10]
Purity >99.0%Varies[13][14]
pH ~5.5 - 7.0< 4.0[6]
Acid Value (mg KOH/g) LowHigh[4]
Water Content < 0.2% (Anhydrous Grade)Can be > 3.0%[10][15]
Freezing Point ~27.5 °CLowered by impurities[8][10]
Boiling Point (atm) ~285 °CElevated by non-volatile impurities[4]

Table 2: Typical Operating Conditions for Sulfolane Vacuum Distillation

ParameterRecommended ValueRationaleReference(s)
Pressure < 50 mm Hg (preferably < 20 mm Hg)To lower the boiling point below the decomposition temperature of ~220°C.[9][11]
Pot Temperature < 185 °CMinimizes thermal degradation and side reactions.[11]
Condenser Temperature > 30 °CPrevents freezing of pure sulfolane in the condenser.[8]
Pre-treatment Neutralization with KOH/NaOH pelletsRemoves volatile acidic impurities and prevents corrosion.[1][2]

Experimental Protocols

Protocol 1: Purification of Sulfolane via Vacuum Distillation

This protocol describes the purification of sulfolane from non-volatile impurities, including polymers and salts, and the removal of water.

Methodology:

  • Pre-treatment (Optional, for acidic sulfolane): To a round-bottom flask, add the impure sulfolane and 2-3 pellets of potassium hydroxide (KOH) or sodium hydroxide (NaOH) per 100 mL of solvent. Stir for 1-2 hours at 60-80°C to neutralize acidic impurities.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Use a short-path distillation head or a column packed with stainless steel helices for better separation.[1] Ensure all glass joints are properly sealed with vacuum grease. Connect the receiving flask to a cold trap cooled with dry ice/acetone or liquid nitrogen to protect the vacuum pump.

  • Distillation:

    • Begin heating the distillation flask gently using a heating mantle.

    • Gradually apply vacuum, reducing the pressure to below 20 mm Hg.

    • Collect any initial low-boiling fractions, which may include water or residual organic solvents.

    • Slowly increase the temperature to distill the pure sulfolane. The head temperature should remain stable during the collection of the main fraction.

    • Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.

  • Storage: Collect the purified sulfolane and store it under an inert atmosphere (e.g., nitrogen or argon) over activated 4A molecular sieves to prevent moisture reabsorption.[1]

Protocol 2: Removal of Acidic Impurities Using Ion Exchange Resins

This protocol details the removal of strong and weak acidic contaminants from sulfolane.[4]

Methodology:

  • Resin Preparation:

    • Prepare two separate chromatography columns.

    • Pack the first column with a strong acid cation exchange resin (e.g., sulfonic acid type).

    • Pack the second column with a weak base anion exchange resin. The recommended cation-to-anion resin ratio is between 1:4 and 5:1 by volume.[4]

    • Wash both resins thoroughly with deionized water, followed by an appropriate solvent (e.g., methanol), and finally dry them completely before use.

  • Apparatus Setup: Arrange the two columns in series, with the cation exchange column placed before the anion exchange column.[4]

  • Purification:

    • Gently heat the impure sulfolane to a temperature between 30°C and 80°C to reduce its viscosity.[4]

    • Pass the warm sulfolane through the cation exchange column first, and then directly through the anion exchange column at a slow, controlled flow rate.

    • Monitor the pH of the sulfolane eluting from the second column. A successful purification should yield a solvent with a neutral pH.

  • Post-treatment and Storage: The purified sulfolane can be used directly or undergo vacuum distillation for further purification. Store under an inert atmosphere. The resins can be regenerated using acidic and alkaline solutions as per the manufacturer's instructions.[4]

Visualizations: Workflows and Logic Diagrams

SulfolanePurificationWorkflow cluster_start Initial Assessment cluster_pretreatment Pre-Treatment cluster_main_purification Main Purification cluster_final Final Product Start Impure Sulfolane Assess Assess Impurities (pH, Color, Water Content) Start->Assess Acidic Acidic Impurities Present? Assess->Acidic IonExchange Ion Exchange Resins Acidic->IonExchange Yes Neutralization Neutralization (KOH/NaOH) Acidic->Neutralization Yes Distillation Vacuum Distillation Acidic->Distillation No IonExchange->Distillation Neutralization->Distillation Storage Store Over Molecular Sieves Under Inert Atmosphere Distillation->Storage End Pure, Dry Sulfolane Storage->End

Caption: General workflow for the purification of sulfolane.

TroubleshootingSulfolane cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Problem Sulfolane Purity Issue Q1 Is the pH < 5? Problem->Q1 Q2 Is it discolored (Yellow/Brown)? Problem->Q2 Q3 Does it contain water (Karl Fischer)? Problem->Q3 Q1->Q2 No Sol1 Use Ion Exchange Resins or Distill from KOH Q1->Sol1 Yes Q2->Q3 No Sol2 Treat with KMnO4, Filter, then Distill Q2->Sol2 Yes Sol3 Pass through 4A Molecular Sieves or Vacuum Distill Q3->Sol3 Yes

Caption: Troubleshooting guide for common sulfolane purity issues.

References

Technical Support Center: Separation of Sulfolane-Water Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation and purification of sulfolane-water mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for laboratory and pilot-scale experiments.

Frequently Asked Questions (FAQs)

Q1: How can I break the sulfolane-water azeotrope?

A1: It is a common misconception that sulfolane (B150427) and water form an azeotrope. Vapor-liquid equilibrium (VLE) data indicate that they form a non-ideal mixture, but they do not exhibit azeotropic behavior. The primary challenges in separating sulfolane and water are sulfolane's high boiling point (285°C), its complete miscibility with water, and its susceptibility to thermal degradation at elevated temperatures.[1][2][3]

Q2: Why is it so difficult to separate sulfolane from water by simple distillation?

A2: Simple atmospheric distillation is problematic for two main reasons:

  • High Boiling Point: Sulfolane's boiling point of 285°C requires significant energy input.[2]

  • Thermal Degradation: Sulfolane begins to decompose at temperatures above 220°C, and this process accelerates in the presence of oxygen.[4][5] Decomposition produces acidic byproducts like sulfur dioxide (SO₂), which can lead to significant corrosion of processing equipment.[5][6]

Therefore, specialized techniques are required to separate these components efficiently and safely.

Q3: What are the primary industrial methods for separating sulfolane and water?

A3: The most common methods are Vacuum Steam Distillation and Liquid-Liquid Extraction . These methods are typically used in a process called solvent regeneration, where sulfolane is recovered for reuse after being used in processes like aromatic extraction.[5][7] Pervaporation is an emerging membrane-based technology that also shows promise.

Q4: What safety precautions are necessary when heating sulfolane?

A4: When heating sulfolane, it is critical to control the temperature to prevent thermal degradation. It is recommended to keep the bulk temperature below 220°C (392°F).[4][8] The process should ideally be conducted under an inert atmosphere (e.g., nitrogen) to minimize contact with oxygen, which accelerates decomposition.[5] Proper material selection for equipment is also crucial to mitigate corrosion from potential acidic byproducts.[6]

Troubleshooting Guides

This section addresses specific issues you may encounter during the separation of sulfolane-water mixtures.

Issue 1: Product Discoloration and Acidic pH
  • Question: My recovered sulfolane is dark in color, and the pH of my aqueous phase is dropping. What is happening?

  • Answer: These are classic signs of sulfolane's thermal degradation. At temperatures above 220°C, sulfolane can decompose into sulfur dioxide (SO₂) and various polymers.[4][5] In the presence of water and oxygen, SO₂ can form sulfurous acid, lowering the pH and causing corrosion. The dark color is due to the formation of polymeric materials.[5][9]

    • Solution:

      • Reduce Temperature: Immediately lower the reboiler or heating temperature. Ensure your process temperature does not exceed 220°C.[4]

      • Operate Under Vacuum: If using distillation, apply a vacuum (e.g., <100 mm Hg) to reduce the boiling point of the mixture.[9]

      • Inert Atmosphere: Purge your system with nitrogen to remove oxygen, which accelerates decomposition.[5][10]

      • Monitor Solvent Quality: Regularly check the pH and acid number of your solvent to catch degradation early.[10]

Issue 2: Corrosion of Equipment
  • Question: I am observing significant corrosion in my distillation column and reboiler. How can I prevent this?

  • Answer: Corrosion in sulfolane systems is almost always linked to acidic byproducts from thermal degradation, especially when water and oxygen are present.[6][10] Chlorides can also contribute to corrosion.[10]

    • Solution:

      • Prevent Degradation: Follow all the steps outlined in "Issue 1" to prevent the formation of acidic compounds.

      • Material Selection: Use corrosion-resistant materials. While carbon steel is often used, stainless steel is recommended for parts of the system exposed to high temperatures, particularly the solvent regenerator reboiler.[11] For highly corrosive environments, consider duplex stainless steel.[6]

      • Oxygen Ingress: Meticulously check for and eliminate any air leaks into the system, especially in units operating under vacuum.[10]

      • Continuous Filtration: Use a filtration system to continuously remove any salts or particulates that can contribute to corrosion.[10]

Issue 3: High Energy Consumption During Distillation
  • Question: My vacuum distillation process is consuming a large amount of energy. How can I make it more efficient?

  • Answer: The high latent heat of vaporization for both water and sulfolane contributes to high energy demand.

    • Solution:

      • Steam Stripping: Introduce stripping steam into the distillation column. The steam lowers the partial pressure of sulfolane, allowing it to vaporize at a lower temperature and reducing the required heat duty in the reboiler.[5]

      • Heat Integration: In a continuous process, use the hot, lean sulfolane from the bottom of the column to preheat the incoming sulfolane-water feed.[11]

      • Optimize Vacuum Level: Ensure your vacuum system is operating efficiently to maintain the lowest possible boiling points.

Logical Workflow for Troubleshooting Sulfolane Separation Issues

TroubleshootingWorkflow start Problem Observed (e.g., Low Purity, Corrosion, Discoloration) check_temp Is Operating Temperature Consistently < 220°C? start->check_temp check_oxygen Is System Under Inert Atmosphere (N2)? check_temp->check_oxygen Yes reduce_temp Action: Lower Reboiler Temperature Immediately. check_temp->reduce_temp No check_vacuum For Distillation: Is Vacuum Level Correct (< 100 mm Hg)? check_oxygen->check_vacuum Yes implement_n2 Action: Implement Nitrogen Purge to Remove Oxygen. check_oxygen->implement_n2 No check_ph Is Solvent pH or Acid Number Monitored? check_vacuum->check_ph Yes fix_vacuum Action: Check for Leaks and Optimize Vacuum System. check_vacuum->fix_vacuum No implement_monitoring Action: Establish Regular Solvent Quality Monitoring. check_ph->implement_monitoring No end_node Problem Resolved check_ph->end_node Yes reduce_temp->check_oxygen implement_n2->check_vacuum fix_vacuum->check_ph implement_monitoring->end_node

A logical workflow for troubleshooting common issues.

Data Presentation

The following tables summarize key quantitative data relevant to the separation of sulfolane-water mixtures.

Table 1: Physical Properties of Sulfolane and Water

PropertySulfolaneWater
Molecular Formula C₄H₈O₂SH₂O
Molar Mass ( g/mol ) 120.1718.02
Boiling Point (°C) 285100
Melting Point (°C) 27.50
Density (g/cm³ at 30°C) 1.26-1.27~0.99
Solubility in Water Miscible-

Source:[2][7]

Table 2: Thermal Decomposition Rates of Sulfolane (in an inert atmosphere)

Temperature (°C)Rate of Decomposition (% per hour)
2000.002
2200.010
2300.020

Note: The rate of decomposition is significantly higher in the presence of air (oxygen). For example, at 200°C with air, the rate increases to 0.009% per hour.[4]

Table 3: Effect of Water on the Freezing Point of Sulfolane

Water Content (wt %)Approximate Freezing Point (°F / °C)
079 / 26.1
1~68 / ~20
3~45 / ~7.2
5~35 / ~1.7

Note: Adding a small amount of water significantly depresses the freezing point of sulfolane, which can be advantageous for handling and preventing solidification in pipes (B44673) and vessels.[12][13]

Experimental Protocols

Method 1: Vacuum Steam Distillation for Sulfolane Recovery

This protocol is designed for recovering sulfolane from an aqueous solution while minimizing thermal degradation.

Experimental Workflow Diagram

VacuumDistillation feed Sulfolane-Water Feed preheater Preheater feed->preheater column Distillation Column (Packed or Trays) preheater->column Feed Inlet reboiler Reboiler (Heat < 220°C) column->reboiler Liquid Down condenser Condenser column->condenser Overhead Vapor reboiler->column Vapor Up product Purified Sulfolane reboiler->product vacuum Vacuum Pump (< 100 mm Hg) condenser->vacuum receiver Distillate Receiver condenser->receiver distillate Water (Distillate) receiver->distillate steam Steam Source steam->column Steam Injection

Workflow for vacuum steam distillation of sulfolane-water.

Methodology:

  • System Setup: Assemble a vacuum distillation apparatus consisting of a feed vessel, a preheater, a packed or trayed distillation column, a reboiler with a controlled heat source, an overhead condenser, a distillate receiver, and a vacuum pump.

  • Inerting: Purge the entire system with nitrogen to remove oxygen.

  • Feed Introduction: Introduce the sulfolane-water mixture into the column, typically at a midpoint. The feed can be preheated to reduce the heat load on the reboiler.

  • Heating and Vacuum: Heat the reboiler, ensuring the bulk liquid temperature does not exceed 220°C.[4] Simultaneously, apply a vacuum to the system to maintain a pressure below 100 mm Hg.[9]

  • Steam Injection: Introduce low-pressure steam directly into the bottom of the column. This acts as a stripping agent, reducing the partial pressure of sulfolane and facilitating its separation from non-volatile impurities.[5]

  • Separation: Water, being more volatile, will move up the column as vapor. Sulfolane, with its higher boiling point, will concentrate in the liquid phase at the bottom.

  • Condensation and Collection: The overhead vapor (mostly steam) is passed through the condenser and collected in the distillate receiver as purified water.

  • Product Recovery: Purified, lean sulfolane is withdrawn from the reboiler. This stream may still contain a small amount of water (e.g., 0.3-0.5 wt%) but will be free of non-volatile contaminants.[5]

Method 2: Liquid-Liquid Extraction (LLE) for Sulfolane Removal from Water

This protocol is suitable for removing sulfolane from a large volume of water, such as wastewater streams.

Experimental Workflow Diagram

LLE aqueous_feed Aqueous Feed (Water + Sulfolane) extractor Liquid-Liquid Extractor (e.g., Mixer-Settler) aqueous_feed->extractor solvent_feed Extraction Solvent (e.g., Toluene) solvent_feed->extractor raffinate Raffinate (Purified Water) extractor->raffinate Aqueous Phase Out extract Extract (Solvent + Sulfolane) extractor->extract Organic Phase Out solvent_recovery Solvent Recovery (e.g., Distillation) extract->solvent_recovery recovered_sulfolane Recovered Sulfolane solvent_recovery->recovered_sulfolane recovered_solvent Recycled Solvent solvent_recovery->recovered_solvent recovered_solvent->solvent_feed

Workflow for liquid-liquid extraction of sulfolane.

Methodology:

  • Solvent Selection: Choose a water-immiscible organic solvent in which sulfolane is soluble. Toluene or other hydrocarbon streams are suitable candidates.[12] The ideal solvent should have a low boiling point to facilitate its subsequent separation from sulfolane.

  • Contacting: In a separation funnel (for batch experiments) or a mixer-settler apparatus (for continuous flow), combine the sulfolane-water feed with the extraction solvent. A typical industrial process might involve countercurrent contact in a column.[12]

  • Mixing: Agitate the mixture vigorously to ensure intimate contact between the aqueous and organic phases, allowing the sulfolane to partition into the organic solvent.

  • Phase Separation: Allow the mixture to settle. Two distinct layers will form: an aqueous layer (raffinate), now with a reduced sulfolane concentration, and an organic layer (extract), which is rich in sulfolane.

  • Separation: Carefully separate the two layers.

  • Solvent Recovery: The extract phase (solvent + sulfolane) is then sent to a separation unit, typically a distillation column, to separate the lower-boiling extraction solvent from the high-boiling sulfolane. The recovered extraction solvent can be recycled.

  • Repeat (if necessary): For higher recovery efficiency, the raffinate (aqueous phase) can be subjected to further extraction stages with fresh solvent.

References

Technical Support Center: Thermal Decomposition of Sulfolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the thermal decomposition of sulfolane (B150427) and its byproducts.

Frequently Asked Questions (FAQs)

Q1: At what temperature does sulfolane begin to thermally decompose?

A1: Sulfolane is generally considered thermally stable, but its decomposition can begin at temperatures ranging from 180°C to 220°C (356°F to 428°F).[1][2] The rate of decomposition is slow at 220°C but accelerates significantly at higher temperatures.[2][3] Some studies suggest the onset of decomposition is around 200°C (392°F), with a much higher rate observed at 269°C (516°F).[4][5]

Q2: What are the primary byproducts of sulfolane's thermal decomposition?

A2: The main byproducts of sulfolane thermal decomposition are sulfur dioxide (SO₂) and various polymeric materials.[1][2][4][6] In the presence of water, sulfur dioxide can form sulfurous acid (H₂SO₃), which is corrosive.[1] Electrolysis studies, which can provide insight into degradation pathways, have also identified carbon dioxide (CO₂), butene, and butane (B89635) as potential byproducts.[4]

Q3: What factors can accelerate the decomposition of sulfolane?

A3: Several factors can accelerate sulfolane decomposition:

  • High Temperatures: The rate of decomposition increases with temperature.[1][3]

  • Presence of Oxygen: Oxygen significantly accelerates the degradation process. It is recommended to handle and store sulfolane under an inert atmosphere, such as a nitrogen blanket.[1][4][6]

  • Presence of Water: Water can promote decomposition, even at temperatures well below the typical onset, such as 95°C.[1] Water content above 3% has been noted to speed up degradation.[1]

  • Presence of Chlorides: Chlorides are recognized as a corrosion-leading factor and can contribute to the overall degradation process in industrial settings.[1][5]

Q4: Are there visual indicators of sulfolane decomposition?

A4: Yes. Pure sulfolane is a clear, colorless liquid often described as "water white." As it degrades, its color changes, progressing from yellow to brown, and finally to black with increasing opaqueness.[5] The formation of suspended solids or black sediment, especially in the presence of water, is another key indicator.[1]

Q5: Is sulfolane corrosive?

A5: Pure sulfolane is not considered corrosive to steel. However, its acidic decomposition byproducts, particularly sulfurous acid (H₂SO₃) formed from SO₂ and water, can cause significant corrosion issues, especially in high-temperature industrial equipment like reboilers.[1][5][6]

Troubleshooting Guides

Problem: My sulfolane solution is turning yellow/brown, but the bulk temperature is below 180°C.

  • Possible Cause 1: Presence of Oxygen. Oxygen can accelerate decomposition even at lower temperatures.[1][4]

    • Solution: Ensure your experimental setup is under an inert atmosphere (e.g., nitrogen or argon). Purge the solvent and the reactor headspace with an inert gas before heating.

  • Possible Cause 2: Presence of Water. Water can significantly lower the temperature at which degradation and discoloration occur.[1]

    • Solution: Use anhydrous grade sulfolane and ensure all components of your experimental setup are thoroughly dried. If water is part of the reaction system, be aware that decomposition may be initiated at lower temperatures.

  • Possible Cause 3: Localized Hotspots. The bulk temperature may be low, but localized heating on the vessel surface (e.g., from a heating mantle) could be much higher, initiating decomposition.

    • Solution: Use a stirred oil bath or other methods for uniform heating. Monitor the temperature of both the reaction mixture and the heating source.

Problem: I am observing unexpected corrosion in my stainless steel reactor.

  • Possible Cause 1: Sulfolane Decomposition. The primary cause of corrosion is the formation of acidic byproducts like SO₂ and H₂SO₃ from thermal decomposition.[1]

    • Solution: Operate at the lowest possible temperature for your experiment. Minimize the presence of water and oxygen, which accelerate the formation of corrosive acids.[1]

  • Possible Cause 2: Contamination with Chlorides. Chloride ions can significantly increase corrosion rates in sulfolane systems.[1][5]

    • Solution: Ensure all reagents and equipment are free from chloride contamination. Use high-purity reagents and deionized water if applicable.

Problem: How can I minimize sulfolane decomposition during a high-temperature experiment?

  • Solution 1: Maintain an Inert Atmosphere. Always work under a nitrogen or argon blanket to exclude oxygen, a key accelerator of decomposition.[6]

  • Solution 2: Use Anhydrous Conditions. If your process allows, use dry sulfolane and equipment to prevent water from accelerating degradation.[1]

  • Solution 3: Limit Residence Time at High Temperatures. Plan your experiment to minimize the time the sulfolane is held at the maximum temperature.

  • Solution 4: Consider Additives. Some research has explored the use of amine alcohols as additives to improve the thermal stability of sulfolane by inhibiting the release of SO₂.[7]

Data Presentation

Table 1: Sulfolane Thermal Decomposition Rates

TemperatureAtmosphereDecomposition Rate (% per hour)Reference
200°C (392°F)Inert0.002%[3]
220°C (428°F)Inert0.010%[3]
230°C (446°F)Inert0.020%[3]

Table 2: Primary and Potential Byproducts of Sulfolane Decomposition

ByproductFormation ConditionNotesReference(s)
Sulfur Dioxide (SO₂)Primary thermal byproductGaseous, pungent odor[1][2][4]
Polymeric MaterialPrimary thermal byproductCan lead to fouling and viscosity changes[1][4][6]
Sulfurous Acid (H₂SO₃)SO₂ reacting with waterHighly corrosive to metals[1]
Carbon Dioxide (CO₂)Reported in electro-oxidation studies-[4]
ButeneReported in electro-oxidation studiesSuggests a route to polymer formation[4]
ButaneReported in electro-oxidation studiesSuggests the role of hydrogen donors (e.g., water)[4]

Experimental Protocols

Protocol: Analysis of Sulfolane Decomposition Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for identifying volatile and semi-volatile byproducts from the thermal decomposition of sulfolane.

1. Objective: To qualitatively and quantitatively analyze the byproducts generated from heating sulfolane.

2. Materials and Equipment:

  • Sulfolane (anhydrous grade)

  • Sealed pressure vessel or reactor suitable for high temperatures

  • Heating mantle or oven with precise temperature control

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • GC Column (e.g., a mid-polarity column like a DB-624 or equivalent)

  • Solvent for extraction (e.g., Dichloromethane (DCM), analytical grade)[8]

  • Syringes, vials, and other standard laboratory glassware

  • Inert gas supply (Nitrogen or Argon)

3. Procedure:

  • Sample Preparation (Decomposition):

    • Add a known volume of sulfolane to the pressure vessel.

    • Seal the vessel after purging the headspace with an inert gas for 10-15 minutes to remove oxygen.

    • Heat the vessel to the desired decomposition temperature (e.g., 230°C) for a specified duration (e.g., 6 hours).

    • Allow the vessel to cool completely to room temperature before opening.

  • Extraction of Byproducts:

    • Collect a sample of the heated sulfolane.

    • For liquid analysis, dilute a sample in a suitable solvent like DCM.

    • Alternatively, for a more comprehensive analysis, perform a liquid-liquid extraction. Add a known volume of the decomposed sulfolane sample to a separatory funnel with deionized water and DCM. Shake vigorously and allow the layers to separate. Collect the organic (DCM) layer containing the extracted byproducts.[8][9]

  • GC-MS Analysis:

    • Instrument Setup:

      • Inlet Temperature: 250°C

      • Injection Mode: Split/Splitless (a split injection is suitable for concentrated samples)

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. (Note: This program should be optimized for your specific setup and target analytes).

      • MS Source Temperature: 230°C

      • MS Quadrupole Temperature: 150°C

      • Scan Range: 35-500 m/z

    • Injection: Inject 1 µL of the prepared sample into the GC-MS.

    • Data Analysis: Identify the peaks in the resulting chromatogram by comparing their mass spectra to a reference library (e.g., NIST). Quantify the byproducts using appropriate calibration standards.

4. Safety Precautions:

  • Heating sealed vessels creates high pressure; use appropriate safety shields and pressure-rated equipment.

  • Sulfur dioxide is a toxic gas. Conduct the experiment in a well-ventilated fume hood.

  • Handle all solvents and chemicals with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Visualizations

Sulfolane_Decomposition_Factors Sulfolane Sulfolane Decomposition Thermal Decomposition Sulfolane->Decomposition SO2 Sulfur Dioxide (SO₂) Decomposition->SO2 Polymers Polymeric Material Decomposition->Polymers H2SO3 Sulfurous Acid (H₂SO₃) SO2->H2SO3 Corrosion Corrosion H2SO3->Corrosion Causes Temp High Temperature (>180-200°C) Temp->Decomposition Initiates & Accelerates Oxygen Presence of Oxygen Oxygen->Decomposition Accelerates Water Presence of Water Water->Decomposition Accelerates Water->H2SO3 Reacts with Chlorides Presence of Chlorides Chlorides->Corrosion Promotes

Caption: Factors influencing sulfolane thermal decomposition and corrosion.

Experimental_Workflow start Start: Sulfolane Sample heating Heat Sample in Inert Atmosphere (e.g., 230°C) start->heating cooling Cool to Room Temperature heating->cooling extraction Liquid-Liquid Extraction (e.g., with DCM) cooling->extraction analysis Inject Sample into GC-MS extraction->analysis data Data Acquisition (Chromatogram & Mass Spectra) analysis->data identification Peak Identification (vs. NIST Library) data->identification quantification Quantification (Using Standards) identification->quantification end End: Report Byproducts quantification->end

Caption: Workflow for analyzing sulfolane decomposition byproducts.

References

Sulfolane Corrosivity Management: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfolane (B150427) in industrial reactors.

Frequently Asked Questions (FAQs)

Q1: Is pure sulfolane corrosive to my reactor?

A: Under standard conditions, pure sulfolane is thermally stable and generally not considered corrosive to carbon steel or stainless steel.[1] However, corrosion issues arise from the by-products of sulfolane decomposition.[2]

Q2: What causes sulfolane to become corrosive?

A: The corrosivity (B1173158) of sulfolane is primarily due to its degradation into acidic by-products.[2] This degradation is significantly accelerated by several factors:

  • High Temperatures: Thermal decomposition of sulfolane begins at approximately 220°C (428°F), producing sulfur dioxide (SO₂) and polymeric materials.[1] In the presence of water, SO₂ can form corrosive sulfurous acid (H₂SO₃).

  • Presence of Oxygen: Oxygen ingress is a major contributor to sulfolane degradation, leading to the formation of acidic compounds that lower the pH of the solvent.[2]

  • Water Contamination: Increased water content in sulfolane can accelerate corrosion, especially in the presence of oxygen.[3][4]

  • Chloride Contamination: Chlorides can significantly increase the corrosivity of sulfolane, leading to both general and localized corrosion.[5]

Q3: What materials are suitable for constructing a reactor for sulfolane service?

A: Carbon steel and stainless steel are commonly used materials. However, under conditions that promote sulfolane degradation, these materials can experience significant corrosion. For more aggressive environments, upgrading to more corrosion-resistant alloys like duplex stainless steel is a common mitigation strategy.[2] The selection should be based on the specific operating conditions, including temperature, and potential for contamination.

Q4: How can I monitor the corrosivity of sulfolane in my experiments?

A: A combination of methods is recommended for effective monitoring:

  • Solvent Analysis: Regularly check the color, pH, and acid number of the sulfolane. A darkening of the solvent from its typical clear, "water-white" appearance to yellow or brown indicates degradation and increased corrosion potential.

  • Corrosion Coupons: Utilize weight loss coupons made of the same material as your reactor, as per ASTM G31 guidelines, to determine the general corrosion rate over time.[6][7][8]

  • Electrochemical Monitoring: Techniques like Linear Polarization Resistance (LPR) can provide real-time corrosion rate data.[5][9]

Q5: What are the primary strategies for mitigating sulfolane corrosion?

A: A multi-faceted approach is most effective:

  • Inert Atmosphere: Store and handle sulfolane under a nitrogen blanket to prevent oxygen ingress.[2]

  • Temperature Control: Maintain the bulk solvent temperature below the point of significant thermal decomposition (e.g., below 180°C).

  • Contaminant Control: Minimize water and chloride contamination in the sulfolane.

  • Material Selection: Choose appropriate reactor materials based on the severity of the operating conditions.[2]

  • Corrosion Inhibitors: The use of amine-based inhibitors can help neutralize acidic by-products.[10][11]

Troubleshooting Guides

Issue 1: Rapid Increase in Corrosion Rate

Q: I've observed a sudden increase in the corrosion rate in my reactor. What should I investigate?

A: A sudden increase in corrosion rate is a critical issue that requires immediate attention. Follow this troubleshooting workflow:

A Sudden Increase in Corrosion Rate B Check for Oxygen Ingress (e.g., leaks in seals, fittings) A->B C Analyze Sulfolane Sample (pH, color, acid number) A->C D Verify Operating Temperature A->D E Test for Chloride Contamination A->E H Oxygen Leak Detected? B->H F Low pH or Dark Color? C->F G Temperature Exceeds Limit? D->G I High Chlorides Detected? E->I F->D No L Consider Solvent Regeneration/Replacement F->L Yes G->E No M Reduce Operating Temperature G->M Yes H->C No J Identify and Repair Leaks H->J Yes I->B No N Identify and Eliminate Chloride Source I->N Yes K Purge System with Inert Gas J->K N->L

Caption: Troubleshooting workflow for a sudden increase in corrosion rate.

Issue 2: Sulfolane Discoloration

Q: My initially clear sulfolane has turned yellow/brown. What does this signify and what should I do?

A: Discoloration of sulfolane is a strong indicator of its degradation and the formation of potentially corrosive by-products.

  • Significance: The color change is due to the formation of polymeric substances and other degradation products, which often accompanies the generation of acidic compounds.

  • Immediate Actions:

    • Take a sample of the discolored sulfolane and measure its pH and acid number. A decrease in pH or an increase in the acid number confirms the presence of acidic, corrosive species.

    • Review your process parameters. Have there been any recent temperature excursions above the recommended limits? Has there been any potential for oxygen or other contaminants to enter the system?

  • Corrective Measures:

    • If the degradation is significant (indicated by a very dark color and low pH), consider replacing the sulfolane or regenerating it to remove the impurities.

    • Identify and rectify the root cause of the degradation (e.g., high temperature, oxygen ingress) to prevent recurrence.

Data Presentation

Table 1: Effect of Temperature on the Corrosion Rate of AISI 1010 Carbon Steel in Sulfolane

Temperature (°C)Corrosion Rate (nm/year)
25~125
95~200
180~300
230~350

Data synthesized from a study with an immersion time of 96 hours in sulfolane with ≤ 0.2 vol.% water under an inert argon atmosphere.[12] Note: The corrosion degree was found to double approximately every 42°C.[1][12]

Table 2: Effect of Water Content on the Corrosion Rate of AISI 1010 Carbon Steel in Sulfolane at 95°C

Water Content (vol. %)Corrosion Rate (nm/year)
0~200
1~880
2Not specified, but comparable to 1-4%
4Not specified, but comparable to 1-4%
6~3120

Data from a study evaluating the impact of water on sulfolane corrosivity.[4] It was noted that a protective layer forms at water concentrations between 1-4 vol.%, but breaks down at concentrations above 4 vol.%.[4]

Experimental Protocols

Protocol 1: Weight Loss Corrosion Testing (ASTM G31 Modified)

This protocol outlines a standard procedure for determining the corrosion rate of a material in a sulfolane environment using the weight loss method.

  • Specimen Preparation:

    • Prepare at least three corrosion coupons of a known material (e.g., AISI 1010 carbon steel, 304 stainless steel) with known surface area.

    • Clean the coupons by degreasing with a suitable solvent (e.g., acetone), followed by chemical cleaning if necessary.

    • Rinse with deionized water and dry thoroughly.

    • Weigh each coupon to at least four decimal places and record the initial weight (W₁).

  • Experimental Setup:

    • Place the sulfolane solution (with any contaminants like water or chlorides to be tested) into a sealed reaction vessel.

    • Suspend the coupons in the solution, ensuring they are fully immersed and not in contact with each other or the vessel walls.

    • If testing under inert conditions, purge the vessel with nitrogen or argon before sealing.

    • Heat the vessel to the desired experimental temperature and maintain it for the duration of the test (e.g., 96 hours).

  • Post-Test Cleaning and Evaluation:

    • After the exposure period, carefully remove the coupons from the solution.

    • Clean the coupons to remove all corrosion products according to ASTM G1 procedures. This may involve chemical cleaning with inhibited acids.

    • Rinse with deionized water and dry thoroughly.

    • Weigh each cleaned coupon and record the final weight (W₂).

  • Corrosion Rate Calculation:

    • Calculate the weight loss (ΔW = W₁ - W₂).

    • Calculate the corrosion rate (CR) using the formula: CR = (ΔW * K) / (A * T * D) Where:

      • K = a constant (e.g., 8.76 x 10⁴ for CR in mm/year)

      • A = surface area of the coupon (cm²)

      • T = exposure time (hours)

      • D = density of the material (g/cm³)

Protocol 2: Electrochemical Corrosion Monitoring

This protocol provides a general outline for in-situ corrosion rate monitoring using electrochemical techniques.

  • Electrode Setup:

    • Use a three-electrode system consisting of a working electrode (the material being tested), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum or graphite).

    • The working electrode should be of the same material as the reactor.

  • Experimental Procedure:

    • Immerse the electrodes in the sulfolane solution within the reactor or a dedicated electrochemical cell.

    • Connect the electrodes to a potentiostat.

    • Allow the system to stabilize by monitoring the open-circuit potential (E_oc) until it reaches a steady state.

    • Perform Linear Polarization Resistance (LPR) measurements by applying a small potential scan (e.g., ±20 mV around E_oc) at a slow scan rate.

    • The potentiostat software will calculate the polarization resistance (R_p), which is inversely proportional to the corrosion current density (i_corr).

  • Data Analysis:

    • Calculate the corrosion current density (i_corr) using the Stern-Geary equation: i_corr = B / R_p Where B is the Stern-Geary constant (determined empirically or estimated).

    • Convert i_corr to a corrosion rate using Faraday's law.

Visualizations

cluster_0 Factors Accelerating Degradation cluster_1 Corrosion Mechanism A High Temperature (>180-220°C) E Sulfolane Degradation A->E B Oxygen Ingress B->E C Water Contamination C->E D Chloride Contamination D->E F Formation of Acidic By-products (e.g., SO₂, H₂SO₃) E->F G Lowered pH of Solvent F->G H Corrosion of Reactor Material (Carbon Steel, Stainless Steel) G->H

Caption: Key factors leading to sulfolane-induced corrosion in industrial reactors.

References

Technical Support Center: Optimizing Sulfolane-to-Feed Ratio in Aromatic Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the sulfolane-to-feed ratio for efficient aromatic extraction.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the optimization of the sulfolane-to-feed ratio in aromatic extraction experiments.

Q1: What is the typical impact of increasing the sulfolane-to-feed ratio on aromatic recovery and purity?

A1: Increasing the sulfolane-to-feed ratio generally leads to a higher recovery of aromatic compounds.[1] The higher volume of solvent enhances the partitioning of aromatics from the feed into the solvent phase. However, an excessively high ratio can lead to increased operational costs due to the larger volume of solvent that needs to be circulated and regenerated. It can also potentially decrease the purity of the extract by co-extracting more non-aromatic components. The optimal ratio is a balance between maximizing recovery and maintaining high purity while considering economic factors.

Q2: My aromatic recovery is lower than expected. What are the potential causes and how can I troubleshoot this?

A2: Low aromatic recovery can stem from several factors:

  • Insufficient Sulfolane-to-Feed Ratio: The solvent-to-feed ratio may be too low to effectively extract the aromatics. Consider incrementally increasing the ratio and analyzing the impact on recovery.

  • Poor Solvent Quality: The sulfolane (B150427) may be contaminated with water or degradation byproducts, which reduces its solvency for aromatics.[2][3] Ensure the solvent is dry and consider regenerating a slipstream of the solvent.[3]

  • High Lean Solvent Aromatic Content: If the recycled sulfolane from the stripping section has a high concentration of residual aromatics, it will have a reduced capacity to extract more aromatics from the feed.[4] Improving the efficiency of the solvent stripping and recovery process is crucial.[4]

  • Operational Temperatures: The extraction process is sensitive to temperature. Ensure the extractor is operating within the optimal temperature range. Higher temperatures can sometimes decrease selectivity.[5]

Q3: I am observing a high concentration of non-aromatics in my extract (low purity). What could be the issue?

A3: High levels of non-aromatics in the extract are typically due to:

  • Excessively High Sulfolane-to-Feed Ratio: While a higher ratio boosts recovery, it can also lead to the co-extraction of non-aromatic hydrocarbons, thus reducing the purity of the extract.

  • Inefficient Stripping: The stripper column is designed to remove light non-aromatic hydrocarbons from the rich solvent.[6] Inefficient operation of the stripper can lead to these impurities being carried over with the extract.

  • Feed Composition: The composition of the feed itself can influence extract purity. Feeds with a higher concentration of certain non-aromatics may be more challenging to separate.

Q4: We are experiencing corrosion in our experimental setup. What are the likely causes related to the sulfolane process?

A4: Corrosion in sulfolane units is a known issue and is often linked to:

  • Sulfolane Degradation: At elevated temperatures, especially in the presence of oxygen, sulfolane can degrade to form acidic byproducts like sulfur dioxide (SO2), which can then form sulfurous acid.[3][7] These acidic compounds are corrosive to carbon steel.[7]

  • Oxygen Ingress: The presence of dissolved oxygen in the feed accelerates the thermal degradation of sulfolane, leading to increased corrosion.[8] It is recommended to keep dissolved oxygen in the feed to a minimum, ideally below 0.5 ppm.[9]

  • Water Content: While a small amount of water is sometimes used in the process, excessive water can exacerbate corrosion issues, particularly in the presence of acidic degradation products.[5]

  • High Temperatures: Operating at temperatures above the recommended limits for sulfolane stability (thermal decomposition can begin around 200-220°C) will significantly increase the rate of degradation and subsequent corrosion.[5]

Q5: What are the signs of sulfolane degradation, and how can it be managed?

A5: Signs of sulfolane degradation include a drop in the pH of the solvent, a change in color (darkening), and the formation of polymers.[9] This degradation reduces the solvent's effectiveness and can lead to operational problems like fouling and corrosion.[2][3] To manage this, a slipstream of the circulating solvent is typically sent to a regenerator.[3] The regeneration process often involves vacuum or steam distillation to remove degradation products and heavy impurities.[3]

Data Presentation

The following tables summarize key quantitative data related to the optimization of the sulfolane-to-feed ratio.

Table 1: Effect of Solvent-to-Feed Ratio on Aromatic Recovery

Solvent/Feed Ratio (w/w)Benzene Recovery (%)Toluene Recovery (%)C8 Aromatics Recovery (%)
399.599.699.7
599.799.899.85
799.899.999.95
9>99.9>99.9>99.95

Note: Data is illustrative and based on trends observed in process simulations. Actual values will vary with specific feed compositions and operating conditions.[1]

Table 2: Typical Operating Conditions for Sulfolane Aromatic Extraction

ParameterValueRationale
Extractor Temperature40°C - 120°CTo optimize selectivity and solubility.[10][11]
Extractor Pressure0.3 MPa - 1 MPaTo maintain the liquid phase.[11]
Solvent-to-Feed Ratio (w/w)3:1 to 8:1To balance aromatic recovery and purity.[11]
Dissolved Oxygen in Feed< 1.0 ppmTo minimize sulfolane degradation and corrosion.[6]
Water Content in Solvent0.1% - 2.0% (by weight)To enhance selectivity, but must be controlled to prevent corrosion.

Experimental Protocols

Protocol 1: Bench-Scale Determination of Optimal Sulfolane-to-Feed Ratio

Objective: To determine the sulfolane-to-feed ratio that maximizes aromatic recovery while maintaining high extract purity for a given hydrocarbon feed.

Materials:

  • Separatory funnels

  • Aromatic-containing hydrocarbon feed (e.g., reformate)

  • High-purity sulfolane

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Glassware (beakers, flasks, graduated cylinders)

  • Analytical balance

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) or mass spectrometer (MS) for composition analysis.

Procedure:

  • Preparation of Feed and Solvent:

    • Characterize the initial aromatic content of the hydrocarbon feed using an appropriate analytical method such as ASTM D5443.[12]

    • Ensure the sulfolane is of high purity and adequately dried.

  • Liquid-Liquid Extraction:

    • Set up a series of separatory funnels.

    • To each funnel, add a fixed volume of the hydrocarbon feed.

    • Add varying volumes of sulfolane to each funnel to achieve a range of solvent-to-feed weight ratios (e.g., 2:1, 3:1, 4:1, 5:1, 6:1).

    • Stopper the funnels and shake vigorously for a set amount of time (e.g., 5-10 minutes) to ensure thorough mixing and mass transfer. Periodically vent the funnels to release any pressure buildup.

    • Allow the phases to separate completely. The denser sulfolane phase (extract) will be the bottom layer, and the hydrocarbon phase (raffinate) will be the top layer.

  • Phase Separation and Sample Collection:

    • Carefully drain the lower extract phase into a clean, labeled flask.

    • Pour the upper raffinate phase from the top of the separatory funnel into a separate clean, labeled flask.

  • Sample Analysis:

    • Analyze the composition of both the extract and raffinate phases for each solvent-to-feed ratio using gas chromatography (GC).[12] This will determine the concentration of aromatic and non-aromatic components.

    • Standard test methods such as ASTM D5443 or D5186 can be used for the determination of aromatic content.[12][13][14][15]

  • Data Analysis and Optimization:

    • For each solvent-to-feed ratio, calculate:

      • Aromatic Recovery (%): (Mass of aromatics in extract / Mass of aromatics in initial feed) x 100

      • Extract Purity (%): (Mass of aromatics in extract / Total mass of extract) x 100

      • Aromatics in Raffinate (%): (Mass of aromatics in raffinate / Total mass of raffinate) x 100

    • Plot the aromatic recovery and extract purity as a function of the sulfolane-to-feed ratio.

    • The optimal ratio is the point at which a high aromatic recovery is achieved without a significant compromise in extract purity.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_optimization Optimization Feed Characterize Feed (ASTM D5443) Mix Mix Feed and Solvent (Varying Ratios) Feed->Mix Solvent Prepare High-Purity Sulfolane Solvent->Mix Separate Phase Separation Mix->Separate Collect Collect Extract and Raffinate Samples Separate->Collect Analyze GC Analysis (ASTM D5443/D5186) Collect->Analyze Calculate Calculate Recovery and Purity Analyze->Calculate Plot Plot Results vs. S/F Ratio Calculate->Plot Determine Determine Optimal Ratio Plot->Determine Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem Low Aromatic Recovery Cause1 Insufficient S/F Ratio Problem->Cause1 Cause2 Poor Solvent Quality Problem->Cause2 Cause3 High Lean Solvent Aromatics Problem->Cause3 Solution1 Increase S/F Ratio Cause1->Solution1 Solution2 Check Solvent Purity and Regenerate Cause2->Solution2 Solution3 Optimize Stripping Process Cause3->Solution3

References

Technical Support Center: Purification of Recycled Sulfolane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of recycled sulfolane (B150427). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to removing color impurities from sulfolane during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: Why has my recycled sulfolane turned yellow or brown?

Discoloration in recycled sulfolane is typically a sign of degradation. Pure sulfolane is a colorless, "water-white" liquid.[1] The appearance of a yellow to brown color indicates the presence of impurities, which can result from several factors including thermal stress, oxidation, or the presence of contaminants like oxygen, water, and chlorides that accelerate its breakdown.[1][2][3]

Q2: What are the common impurities that cause color in sulfolane?

The color in recycled sulfolane is often caused by a mixture of impurities, including:

  • Thermal and Oxidative Degradation Products: High temperatures (above 180-200°C) or exposure to oxygen can cause sulfolane to decompose, forming acidic by-products and polymeric materials that are often colored.[2][4]

  • Residual Reactants and By-products: Impurities from the initial synthesis, such as 2-sulfolene and 3-sulfolene, may be present.[5]

  • Organic Contaminants: Complex organic molecules and polymerization inhibitors can form colored compounds.[6]

  • Metal Ion Complexes: Trace amounts of metal ions, such as iron or calcium, can form colored complexes with organic impurities in the sulfolane.[6]

Q3: What are the primary methods for removing color from recycled sulfolane?

There are several effective methods for decolorizing sulfolane, which can be used alone or in combination:

  • Adsorption: Treatment with adsorbents like activated carbon or activated alumina (B75360) can effectively remove color-causing organic molecules.[7][8][9][10] Coconut shell-based activated carbon has shown high adsorption capacity for sulfolane-related impurities.[7][8]

  • Chemical Oxidation: Treating the sulfolane with an oxidizing agent like potassium permanganate (B83412) (KMnO4) can break down colored impurities. This is typically followed by filtration and distillation.[5][11]

  • Ion Exchange: Passing the sulfolane through a series of cation and anion exchange resins can remove ionic impurities and certain organic color bodies.[6][12]

  • Vacuum Distillation: Distillation under reduced pressure separates the high-boiling sulfolane from non-volatile colored impurities and decomposition products.[5][13]

Q4: Can the materials used for purification, such as ion exchange resins, be regenerated?

Yes, many of the materials can be regenerated for reuse. Ion exchange resins, for instance, can be regenerated by washing with acidic and alkaline solutions to restore their capacity.[12] This makes the purification process more cost-effective and sustainable.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification process.

Problem 1: Activated carbon treatment is not sufficiently removing the color.

  • Possible Causes:

    • Saturated Carbon: The activated carbon has reached its maximum adsorption capacity and can no longer bind impurities.

    • Incorrect Carbon Type: Not all activated carbons have the same properties. The pore size and surface chemistry can significantly impact its effectiveness for specific impurities.[7][8]

    • Presence of Co-contaminants: Other impurities in the sulfolane may be competing with the color bodies for adsorption sites on the carbon, reducing its efficiency.[7][8]

    • Insufficient Contact Time: The sulfolane may not have been in contact with the activated carbon long enough for effective adsorption.

  • Solutions:

    • Replace the spent activated carbon with a fresh batch.

    • Ensure you are using a suitable type of carbon. Coconut shell-based activated carbon is often recommended for sulfolane purification.[7][8]

    • Consider a pre-treatment step, such as a simple filtration or a chemical wash, to remove interfering substances before the carbon treatment.

    • Increase the stirring time or slow the flow rate if passing the sulfolane through a packed column of activated carbon.

Problem 2: The sulfolane remains colored even after vacuum distillation.

  • Possible Causes:

    • Volatile Impurities: The color-causing impurities may have boiling points close to that of sulfolane, causing them to co-distill.

    • Thermal Decomposition: The distillation temperature may be too high, causing the sulfolane itself to degrade and form new colored by-products. Sulfolane begins to decompose at temperatures above 200°C.[2][11]

    • Foaming or Bumping: Violent boiling can carry non-volatile impurities over with the distillate.

  • Solutions:

    • Employ a pre-treatment method like chemical oxidation (e.g., with KMnO4) to break down volatile impurities into less volatile or filterable substances before distillation.[5]

    • Improve the vacuum to lower the boiling point of sulfolane and conduct the distillation at a lower temperature.

    • Use a column packed with stainless steel helices or other structured packing to improve separation efficiency.[5]

    • Ensure smooth boiling by using a stirring bar or adding boiling chips.

Problem 3: Color returns to the purified sulfolane after a short period of storage.

  • Possible Causes:

    • Incomplete Removal of Precursors: The purification process may have removed the colored compounds but left behind unstable precursors that degrade over time to form new color.

    • Exposure to Oxygen: Storing the purified sulfolane in the presence of air can lead to slow oxidation and color formation.[2][3]

    • Storage at Elevated Temperatures: High storage temperatures can accelerate degradation reactions.[14]

  • Solutions:

    • Refine the purification protocol, perhaps by adding an oxidation step (KMnO4) or an ion-exchange step to remove a wider range of impurities and precursors.[5][6]

    • Store the purified sulfolane under an inert nitrogen blanket to prevent contact with oxygen.[11][14]

    • Store the sulfolane in a cool, dark place. Anhydrous sulfolane should be stored between 85°F and 105°F (29°C - 41°C) to prevent freezing while avoiding high temperatures that affect color.[14]

Data Presentation: Comparison of Purification Methods

Table 1: Adsorbent Performance in Sulfolane Purification

Adsorbent TypeAdsorption CapacityTarget ImpuritiesNotes
Activated Carbon (Coconut Shell)HighOrganic color bodies, degradation productsNoted for having the highest sulfolane adsorption capacity in some studies.[7][8]
Activated Carbon (General)~2.9 g sulfolane / 100 g adsorbentGeneral organic impuritiesCapacity can vary widely based on the source material and activation method.[10]
Activated Alumina~4.8 g sulfolane / 100 g adsorbent (working capacity)Polar impurities, waterAlso functions as a drying agent.[9][10]
Molecular SievesVariesWater, small polar moleculesPrimarily used for drying but can remove certain impurities.[5][9]

Table 2: Typical Operating Conditions for Ion Exchange Decolorization

ParameterValueReference
Resin TypeMacroporous strong-acid cation and strong-base anion resins (in series)[6][12]
Feed Temperature≤ 60°C[6]
Feed Pressure~1.5 kg/cm ²[6]
Material Flow Rate~1 ton/hour (industrial scale example)[6]

Experimental Protocols

Protocol 1: Decolorization using Activated Carbon

  • Preparation: Add 10-20 grams of powdered activated carbon (e.g., coconut shell-based) per liter of discolored sulfolane into a round-bottom flask.

  • Adsorption: Stir the mixture vigorously at 80-90°C for 2-6 hours.[11] Ensure the system is sealed to prevent moisture from entering.

  • Filtration: While the solution is still hot, filter it through a medium porosity glass filter or a pad of celite to remove the activated carbon. A hot filtration setup is necessary to prevent the sulfolane from crystallizing if its freezing point is reached.

  • Evaluation: Visually inspect the filtrate for color reduction. If necessary, repeat the process with fresh activated carbon.

Protocol 2: Purification by Oxidative Treatment and Vacuum Distillation

  • Oxidation: In a suitable flask, heat the discolored sulfolane to approximately 50-90°C.[5][11] While stirring, add small portions of solid potassium permanganate (KMnO4) until a purple color persists for at least one hour.

  • Quenching: Carefully add methanol (B129727) dropwise to the solution to neutralize any excess KMnO4. This will result in the formation of a manganese dioxide (MnO2) precipitate.

  • Filtration: Filter the mixture to remove the MnO2 precipitate and other solid residues.

  • Vacuum Distillation: Transfer the filtered sulfolane to a distillation apparatus. Apply vacuum and gently heat the flask to distill the sulfolane. Collect the clear, colorless fraction. The distillation should be performed at the lowest feasible temperature to prevent thermal decomposition.[13]

Visualizations

G cluster_input Input cluster_purification Purification Workflow cluster_output Output RecycledSulfolane Discolored Recycled Sulfolane Prefilter Optional: Pre-filtration (Removes Particulates) RecycledSulfolane->Prefilter Treatment Primary Treatment (Select one or more) Prefilter->Treatment Adsorption Adsorption (Activated Carbon) Treatment->Adsorption Method A IonExchange Ion Exchange Treatment->IonExchange Method B Oxidation Chemical Oxidation (e.g., KMnO4) Treatment->Oxidation Method C Distillation Final Polishing: Vacuum Distillation Adsorption->Distillation IonExchange->Distillation Oxidation->Distillation PureSulfolane Purified Colorless Sulfolane Distillation->PureSulfolane

Caption: General workflow for the purification of recycled sulfolane.

G Start Start: Activated Carbon Treatment Fails CheckCapacity Is the carbon saturated? Start->CheckCapacity CheckType Is the carbon type optimal? (e.g., coconut shell) CheckCapacity->CheckType No ReplaceCarbon Solution: Replace with fresh activated carbon CheckCapacity->ReplaceCarbon Yes CheckContaminants Are co-contaminants present? CheckType->CheckContaminants Yes ChangeCarbon Solution: Switch to a more effective carbon type CheckType->ChangeCarbon No CheckTime Was contact time sufficient? CheckContaminants->CheckTime No Pretreat Solution: Add a pre-treatment step (e.g., filtration) CheckContaminants->Pretreat Yes IncreaseTime Solution: Increase contact time or decrease flow rate CheckTime->IncreaseTime No End Problem Resolved CheckTime->End Yes ReplaceCarbon->End ChangeCarbon->End Pretreat->End IncreaseTime->End

Caption: Troubleshooting flowchart for failed activated carbon treatment.

G Impurity Primary Impurities / Conditions Oxygen Oxygen Process Accelerated Degradation & Impurity Reactions Oxygen->Process Chlorides Chlorides Chlorides->Process Water Water Water->Process Heat High Temperature (>180°C) Heat->Process Organics Organic Precursors (e.g., Sulfolenes) Organics->Process Acids Acidic By-products Process->Acids Polymers Polymeric Material Process->Polymers Complexes Metal-Organic Complexes Process->Complexes Result Formation of Color Bodies Color Sulfolane Discoloration (Yellow/Brown) Acids->Color Polymers->Color Complexes->Color

Caption: Logical diagram of impurity-driven sulfolane discoloration.

References

"improving the performance of sulfolane-based electrolytes"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfolane-based electrolytes. Our aim is to help you overcome common challenges and optimize the performance of your electrochemical systems.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with sulfolane-based electrolytes.

Issue 1: Low Ionic Conductivity at Room Temperature

  • Question: My sulfolane-based electrolyte shows poor ionic conductivity at ambient temperature. How can I improve it?

  • Answer: The inherently high viscosity and relatively high melting point (+28.4 °C) of sulfolane (B150427) can lead to low ionic conductivity, especially at room temperature.[1][2] Here are several strategies to address this:

    • Co-solvents: Blending sulfolane with low-viscosity co-solvents is a common and effective approach.[1][2][3] Carbonate solvents like ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC) are frequently used.[3][4][5] For instance, adding DMC or EC to a sulfolane-based electrolyte can significantly decrease viscosity and improve ionic conductivity.[4][5]

    • Elevated Temperature: The ionic conductivity of sulfolane-based electrolytes increases with temperature.[6] If your experimental setup allows, operating at slightly elevated temperatures (e.g., 30-55 °C) can be beneficial.[7][8]

    • Salt Concentration: Optimizing the lithium salt concentration is crucial. Ionic conductivity typically increases with salt concentration up to a certain point (often around 1 M), after which it decreases due to increased viscosity and ion pairing.[6][9]

    • Additives: Certain additives can enhance ion transport. For example, the addition of lithium perchlorate (B79767) (LiClO₄) has been shown to improve ionic transference.[10]

Issue 2: Poor Electrochemical Stability and Electrolyte Decomposition

  • Question: I am observing electrolyte decomposition at high voltages or instability with my anode. What can I do?

  • Answer: While sulfolane has good oxidative stability, issues can arise, particularly at the anode interface or at very high potentials.[1][11]

    • Anode Compatibility: Sulfolane's stability with graphite (B72142) anodes can be problematic.[3] The use of additives is critical for forming a stable solid electrolyte interphase (SEI) on the anode. Additives like vinylene carbonate (VC) and fluoroethylene carbonate (FEC) are effective in creating a robust SEI layer.[3][12]

    • High Voltage Cathodes: For high-voltage applications (e.g., with LiNi₀.₅Mn₁.₅O₄ cathodes), electrolyte degradation can still occur.[8] The formation of a stable cathode electrolyte interphase (CEI) is essential. Additives such as lithium bis(fluorosulfonyl)imide (LiFSI) as the salt can contribute to a more stable CEI.[8] Formulating dual-interphase-stabilizing electrolytes with specific additives can enable stable cycling at high voltages.[12][13]

    • Highly Concentrated Electrolytes (HCEs): Increasing the salt concentration to form HCEs can enhance electrochemical stability.[7] In HCEs, most solvent molecules are coordinated with Li⁺ ions, reducing free solvent availability for decomposition reactions.[7]

    • Purification: Impurities in sulfolane, such as water, 3-sulfolene, and 2-sulfolene, can negatively impact electrochemical stability.[14] Ensure high-purity, anhydrous sulfolane is used. Purification can be achieved by distillation under reduced pressure or by treatment with potassium permanganate (B83412) (KMnO₄) followed by filtration and vacuum drying.[14]

Issue 3: Lithium Dendrite Formation and Low Coulombic Efficiency

  • Question: My lithium metal battery with a sulfolane-based electrolyte is showing signs of dendrite growth and has low coulombic efficiency. How can this be mitigated?

  • Answer: Lithium dendrite formation is a significant challenge in lithium metal batteries, leading to safety concerns and poor cycling performance.

    • Additives: The introduction of specific additives can suppress dendrite growth. Lithium nitrate (B79036) (LiNO₃) is a well-known additive for stabilizing the lithium metal anode. Other additives like FEC and lithium difluoroborate (LiDFOB) can help form a stable SEI that inhibits dendrite formation.[12]

    • Localized High-Concentration Electrolytes (LHCEs): LHCEs, where a high concentration of salt is dissolved in a solvent and then diluted with a non-solvating diluent, can create a favorable environment for uniform lithium deposition.[15] This approach can lead to stable, dendrite-free cycling with high coulombic efficiency.

    • Gel Polymer Electrolytes (GPEs): Incorporating the sulfolane-based electrolyte into a gel polymer matrix can enhance mechanical strength and suppress dendrite growth.[7] The addition of nanofillers like 2D boron nitride nanosheets (BNNs) to the GPE can further improve Li⁺ transport and stability.[7]

Frequently Asked Questions (FAQs)

General Properties and Handling

  • Q1: What are the main advantages and disadvantages of using sulfolane as an electrolyte solvent?

    • A1:

      • Advantages: High thermal stability, high boiling and flash points for improved safety, and good oxidative stability, making it suitable for high-voltage applications.[1][5]

      • Disadvantages: High melting point (solid at room temperature), high viscosity leading to low ionic conductivity, and poor compatibility with graphite anodes without additives.[1][2][3]

  • Q2: What are the necessary safety precautions when handling sulfolane?

    • A2: Sulfolane can be harmful if swallowed and may cause eye irritation.[16][17] It is suspected of damaging fertility or the unborn child.[16][17] Always handle sulfolane in a well-ventilated area, preferably a fume hood or glovebox.[18] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17][19] Avoid inhalation of vapors and direct contact with skin and eyes.[19] In case of contact, rinse the affected area thoroughly with water.[16][17]

  • Q3: How should I purify sulfolane for electrochemical use?

    • A3: Commercial sulfolane may contain impurities like water and sulfolenes.[14] For high-purity requirements, distillation under reduced pressure is a common method.[14] Another method involves stirring with potassium permanganate (KMnO₄) at 50 °C until the purple color persists, followed by quenching with methanol, filtration, and vacuum distillation.[14] Drying with molecular sieves is also recommended to remove water.[14]

Performance Enhancement

  • Q4: What is the effect of adding co-solvents to sulfolane-based electrolytes?

    • A4: Adding co-solvents like ethylene carbonate (EC), dimethyl carbonate (DMC), or propylene (B89431) carbonate (PC) can significantly reduce the viscosity and freezing point of the electrolyte, thereby increasing its ionic conductivity at room temperature.[1][2][4][5] However, the addition of flammable carbonate co-solvents can lower the flash point of the electrolyte mixture, so a balance must be struck between performance and safety.[1]

  • Q5: What are "Highly Concentrated Electrolytes" (HCEs) and "Localized High-Concentration Electrolytes" (LHCEs) in the context of sulfolane?

    • A5:

      • HCEs are electrolytes with a very high salt-to-solvent molar ratio. In sulfolane-based HCEs, the high concentration of lithium salt leads to a unique solvation structure where most sulfolane molecules are bound to Li⁺ ions. This enhances the electrochemical stability of the electrolyte.[7][9]

      • LHCEs are a further development where a HCE is diluted with a non-solvating fluid (a diluent). This reduces the viscosity and improves ionic conductivity while aiming to maintain the favorable solvation structure and stability of the HCE.[15]

  • Q6: Can additives improve the safety of sulfolane-based electrolytes?

    • A6: Yes. While sulfolane itself has a high flash point, the addition of flammable co-solvents can increase fire risk.[1] Flame-retardant additives can be incorporated to enhance safety. Additionally, additives that promote the formation of a stable SEI can prevent thermal runaway reactions caused by dendrite-induced short circuits.[20]

Data Presentation

Table 1: Ionic Conductivity and Viscosity of Various Sulfolane-Based Electrolytes

Electrolyte CompositionTemperature (°C)Ionic Conductivity (mS/cm)Viscosity (mPa·s)Reference
1 M LiClO₄ in Sulfolane30~1.5~10.3[1]
1 M LiClO₄ in 70% Sulfolane + 30% PC30~3.0~6.5[1]
1 M LiTFSI in EC:DMC (1:1)25~8.0-[4][5]
1 M LiTFSI in EC:DMC:SL (5:3:2)257.456.8[4][5]
1 M LiTFSI in EC:SL (1:1)25~3.522.6[4][5]
1 M LiFSI in Sulfolane253.0-[8]
LiTFSI in Sulfolane (molar ratio 1:2)300.42627[9]
LiBF₄ in Sulfolane (molar ratio 1:10)30~2.5~12[6]

Table 2: Electrochemical Stability Window of Sulfolane-Based Electrolytes

Electrolyte CompositionAnodic Stability Limit (V vs. Li/Li⁺)MethodReference
Sulfolane-based> 5.0Not specified[5]
1 M LiPF₆ in SL:EMC (3:7) + additivesStable up to 4.5Cell Cycling[3]
1.2 M NaTFSI in SUL:OTE:FEC4.78LSV[20]
Low Concentration (0.25 M) SL-basedStable up to 5.0Not specified

Experimental Protocols

Protocol 1: Preparation of a Sulfolane-Based Electrolyte with a Co-solvent

  • Materials: Anhydrous sulfolane (>99.8%), anhydrous ethylene carbonate (EC), anhydrous dimethyl carbonate (DMC), and lithium hexafluorophosphate (B91526) (LiPF₆) or other desired lithium salt. All materials should be battery grade.

  • Procedure:

    • Perform all steps inside an argon-filled glovebox with H₂O and O₂ levels below 1 ppm.

    • Melt the sulfolane by warming it to approximately 40 °C.

    • In a clean, dry volumetric flask, mix the desired volumes of sulfolane, EC, and DMC to achieve the target volumetric ratio (e.g., EC:DMC:SL 5:3:2 by volume).[4][5]

    • Stir the solvent mixture until a homogeneous solution is formed.

    • Slowly add the pre-weighed lithium salt to the solvent mixture while stirring to achieve the desired molar concentration (e.g., 1 M).

    • Continue stirring for several hours (e.g., 12 hours) at room temperature to ensure the salt is completely dissolved.[5]

    • Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Protocol 2: Measurement of Ionic Conductivity

  • Apparatus: A conductivity cell with two platinum electrodes, and an AC impedance analyzer (e.g., Biologic VMP).

  • Procedure:

    • Calibrate the conductivity cell using a standard KCl aqueous solution to determine the cell constant.

    • Inside a glovebox, fill the conductivity cell with the sulfolane-based electrolyte to be tested.

    • Place the cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature (e.g., 25 °C).[7]

    • Perform AC impedance spectroscopy over a frequency range (e.g., 100 kHz to 100 mHz) with a small AC voltage amplitude (e.g., 10 mV).[7]

    • Determine the bulk resistance (R) of the electrolyte from the high-frequency intercept of the Nyquist plot with the real axis.

    • Calculate the ionic conductivity (σ) using the formula: σ = L / (R × A), where L is the distance between the electrodes and A is the electrode area (or use the predetermined cell constant).[7]

Protocol 3: Evaluation of Anodic Stability using Linear Sweep Voltammetry (LSV)

  • Cell Assembly: Assemble a three-electrode cell (e.g., a coin cell) inside an argon-filled glovebox.

    • Working Electrode: A stable electrode, such as platinum (Pt) or glassy carbon.[7]

    • Counter and Reference Electrodes: Lithium metal foil.[7]

    • Separator: A glass fiber separator soaked in the sulfolane-based electrolyte.

  • Procedure:

    • Allow the assembled cell to rest for several hours (e.g., overnight) to ensure complete wetting of the separator and stabilization of the open-circuit voltage (OCV).[7]

    • Connect the cell to a potentiostat.

    • Perform LSV by scanning the potential from the OCV to a high potential (e.g., 5.0 or 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.5 or 1 mV/s).[7]

    • The potential at which a significant and sustained increase in current is observed is considered the anodic stability limit of the electrolyte.

Visualizations

Electrolyte_Preparation_Workflow cluster_glovebox Inside Argon-filled Glovebox start Start melt_sl Melt Sulfolane (if solid at RT) start->melt_sl mix_solvents Mix Sulfolane and Co-solvents (e.g., EC, DMC) melt_sl->mix_solvents add_salt Slowly Add Lithium Salt (e.g., LiPF6) mix_solvents->add_salt stir Stir for Extended Period (e.g., 12 hours) add_salt->stir store Store in Sealed Container stir->store end Electrolyte Ready for Use store->end

Caption: Workflow for the preparation of a sulfolane-based electrolyte.

Troubleshooting_Low_Conductivity cluster_solutions Potential Solutions cluster_outcomes Expected Outcomes issue Issue: Low Ionic Conductivity add_cosolvent Add Low-Viscosity Co-solvent (e.g., DMC, EC) issue->add_cosolvent Reduces Viscosity increase_temp Increase Operating Temperature issue->increase_temp Reduces Viscosity optimize_salt Optimize Salt Concentration issue->optimize_salt Balances Ion Density and Viscosity additives Incorporate Conductivity-Enhancing Additives issue->additives Improves Ion Transport outcome1 Decreased Viscosity add_cosolvent->outcome1 increase_temp->outcome1 outcome2 Increased Ion Mobility optimize_salt->outcome2 additives->outcome2 outcome3 Improved Ionic Conductivity outcome1->outcome3 outcome2->outcome3

Caption: Troubleshooting logic for low ionic conductivity in sulfolane electrolytes.

References

Technical Support Center: Analysis of Trace Levels of Sulfolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the analysis of trace levels of sulfolane (B150427).

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental analysis of sulfolane at trace levels.

Problem Potential Cause Suggested Solution
Poor/Low Analyte Recovery Inappropriate extraction solvent: Sulfolane's high water solubility can make extraction with organic solvents challenging.[1][2]- Optimize Solvent Choice: Dichloromethane (B109758) (DCM) is commonly used, with reported recoveries of 50-80%.[3] Toluene has also been used, showing high extraction efficiency.[3] For soil samples, water extraction can be effective.[3][4] - Adjust Soil-to-Water Ratio: Increasing the water-to-soil ratio (e.g., from 1:1 to 3:1) can improve recovery from soil samples.[3] - Multiple Extraction Cycles: Performing multiple extraction cycles can significantly increase recovery.[3] - pH Adjustment: While not always necessary for sulfolane itself, pH adjustment can help limit the extraction of matrix co-contaminants.[3]
Poor Reproducibility (e.g., high RSD%) in GC Analysis Inlet Discrimination: The high boiling point of sulfolane (285°C) can lead to poor reproducibility.[5] Active Sites in the Inlet or Column: Can cause peak tailing and variable peak areas.- Injection Technique: Use a splitless injection to ensure the entire sample reaches the column.[5][6] - Inlet Temperature: Ensure the inlet temperature is appropriate. While one method suggests 250°C, another found success at 285°C.[5] Be cautious of potential breakdown at higher temperatures.[5] - Purge Time: Increase the purge time in splitless mode.[5] - Inlet Liner: Use a properly deactivated inlet liner and change it regularly.[5] - Internal Standard: Use an internal standard with a similar boiling point and polarity to correct for variability.[5] Deuterated sulfolane (d8-sulfolane) is a suitable option.[7]
Peak Tailing in Chromatography Active Sites: Silanol groups on the column or in the GC inlet can interact with sulfolane. Column Overload: Injecting too much analyte can lead to asymmetrical peaks.- Column Choice and Conditioning: Use a well-deactivated column. If tailing persists, condition the column at a high temperature.[8] - Lower Sample Concentration: Dilute the sample to avoid overloading the column.[8]
Matrix Interference / Co-eluting Peaks Complex Sample Matrix: Environmental and biological samples often contain compounds that can interfere with the analysis.[3]- Sample Cleanup: Employ a cleanup step after extraction. Solid-Phase Extraction (SPE) can be effective.[9] - Selective Detection: Use a mass spectrometer (MS) as the detector for its high selectivity.[3][7][10] Selected Ion Monitoring (SIM) mode can further enhance selectivity by monitoring for specific sulfolane fragment ions (m/z 41, 56, 120).[3][11]
Baseline Noise or Instability Contaminated System: Contamination in the carrier gas, injector, column, or detector can lead to a noisy baseline.[8][12] Column Bleed: Operating the column at or above its maximum temperature limit will cause the stationary phase to degrade and elute.[8]- Check Gas Purity: Ensure high-purity carrier gas is used and that gas traps are functioning.[13] - System Bake-out: Bake out the column and detector to remove contaminants.[8] - Septum and Liner Replacement: Regularly replace the injector septum and liner.[12]

Frequently Asked Questions (FAQs)

1. What is the most significant challenge in analyzing trace levels of sulfolane?

The primary challenge stems from sulfolane's high polarity and water solubility, which makes its extraction from aqueous matrices difficult and can lead to low recoveries when using traditional liquid-liquid extraction with organic solvents.[1][2] Additionally, its low volatility can present challenges in gas chromatography.

2. Which analytical technique is best suited for trace sulfolane analysis?

Gas chromatography coupled with mass spectrometry (GC-MS) is the most commonly favored technique due to its sensitivity and selectivity.[3][10][11] Liquid chromatography with mass spectrometry (LC-MS) is also a viable option.[7] The use of a mass spectrometric detector is often mandatory for achieving the required low detection limits and for confirming the identity of the analyte.[7]

3. How should I prepare my samples for sulfolane analysis?

Sample preparation is a critical step.[3]

  • Water Samples: Can sometimes be directly injected if concentrations are high enough.[1][2] More commonly, a liquid-liquid extraction (LLE) with a solvent like dichloromethane (DCM) is performed.[3][7]

  • Soil and Sediment Samples: Solid-liquid extraction (SLE) is typically used. This can involve shaking with a solvent or more exhaustive methods like Soxhlet extraction.[3][4] Water can also be an effective extraction solvent for soils.[3]

  • Biological Tissues: Often require homogenization followed by extraction.[3]

4. What are the typical detection limits for sulfolane in environmental samples?

Method detection limits (MDLs) can vary depending on the matrix and the analytical method used.

  • Water: MDLs as low as 10 µg/L have been reported.[7]

  • Soil: MDLs are typically in the range of 0.05 mg/kg.[7]

  • Vegetation: Detection limits of 50 ng/g have been achieved for sulfolane metabolites.[9]

5. How can I improve the sensitivity of my method?

  • Concentration Step: Incorporate a concentration step after extraction, for example, by evaporating the solvent to a smaller volume.[3]

  • Selective Detection: Use GC-MS in Selected Ion Monitoring (SIM) mode, focusing on the most abundant and specific fragment ions of sulfolane (e.g., m/z 41, 56, 120).[3][11] Using the m/z 41 fragment ion has been reported to increase sensitivity.[3]

  • Optimize Injection: A splitless injection in GC ensures that the maximum amount of analyte reaches the column.[5][6]

Quantitative Data Summary

ParameterWater SamplesSoil/Sediment SamplesAnalytical MethodReference
Method Detection Limit (MDL) ~10 µg/L~0.05 mg/kgGC/MS or LC/MS[7]
DCM Extraction Recovery -50 - 80%GC-FID/MS[3]
Water Extraction Recovery (Soil) -82% (1:1 water:soil) to 93% (3:1 water:soil)-[3]
Toluene Back-Extraction Recovery 127% (from water)126% (from water extract of soil)GC-FID[3]
Required Accuracy (Lab Control Samples) 80 - 120%80 - 120%GC/MS or LC/MS[7]
Isotope Dilution Standard Recovery 10% - 130%10% - 130%GC/MS or LC/MS[7]

Experimental Protocols

Protocol 1: Sulfolane Analysis in Water by Liquid-Liquid Extraction (LLE) and GC-MS

This protocol is based on methodologies that utilize dichloromethane for extraction.[3][7]

  • Sample Collection and Preservation: Collect water samples in glass containers with Teflon-lined lids. Preserve samples by adding sodium bisulfate to a pH < 2 and store at ≤ 6°C. Samples should be extracted within 14 days.[7]

  • Spiking: Add a known amount of d8-sulfolane (isotopic internal standard) to 100 mL of the water sample in a 250 mL separatory funnel.

  • Extraction: Add 50 mL of dichloromethane (DCM) to the separatory funnel. Shake vigorously for 2 minutes, periodically venting the funnel. Allow the layers to separate.

  • Combine Extracts: Drain the lower DCM layer into a collection flask. Repeat the extraction two more times with fresh 50 mL portions of DCM. Combine all DCM extracts.

  • Drying and Concentration: Pass the combined extract through a funnel containing anhydrous sodium sulfate (B86663) to remove any residual water. Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Column: A mid-polarity capillary column (e.g., DB-5ms).

    • Oven Program: 80°C for 2 min, ramp to 160°C at 10°C/min, then to 280°C at 20°C/min.

    • MS Detector: Electron Ionization (EI) mode. Scan in Selected Ion Monitoring (SIM) mode, monitoring ions m/z 41, 56, and 120 for sulfolane and the corresponding ions for d8-sulfolane.

Protocol 2: Sulfolane Analysis in Soil by Solid-Liquid Extraction (SLE) and GC-MS

This protocol is a general guide based on common SLE procedures.[3][7]

  • Sample Collection and Storage: Collect soil samples in glass jars with Teflon-lined lids and store at ≤ 6°C. Extract within 14 days.[7]

  • Sample Preparation: Weigh 10 g of the soil sample into a centrifuge tube. Add a small amount of anhydrous sodium sulfate to remove excess moisture and mix.

  • Spiking: Add a known amount of d8-sulfolane internal standard.

  • Extraction: Add 20 mL of a 1:1 mixture of acetone (B3395972) and dichloromethane. Vortex for 1 minute and then shake on a mechanical shaker for 30 minutes.

  • Separation: Centrifuge the sample at ~2,000 rpm for 10 minutes to separate the solvent from the soil particles.

  • Combine Extracts: Carefully decant the solvent into a collection flask. Repeat the extraction process twice more with fresh solvent. Combine the extracts.

  • Concentration: Concentrate the combined extracts to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis: Follow the same GC-MS conditions as described in Protocol 1.

Visualizations

G cluster_workflow General Experimental Workflow for Trace Sulfolane Analysis Sample Sample Collection (Water/Soil) Preserve Preservation & Storage (≤ 6°C) Sample->Preserve Spike Spike with Internal Standard (d8-Sulfolane) Preserve->Spike Extract Extraction (LLE for Water, SLE for Soil) Spike->Extract Cleanup Sample Cleanup (Optional) (e.g., SPE) Extract->Cleanup Concentrate Concentration (to 1 mL) Cleanup->Concentrate Analysis GC-MS or LC-MS/MS Analysis Concentrate->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General experimental workflow for trace sulfolane analysis.

G cluster_troubleshooting Troubleshooting Logic for Poor GC-MS Results Problem Poor Analytical Result (Low Recovery, High RSD%, Peak Tailing) CheckRecovery Review Extraction Efficiency? Problem->CheckRecovery Is recovery low? CheckGC Review GC System Performance? Problem->CheckGC Is reproducibility poor? CheckMatrix Matrix Interference Suspected? Problem->CheckMatrix Unexpected peaks? Solvent Optimize Extraction Solvent & Procedure CheckRecovery->Solvent Injection Optimize Injection Parameters (Splitless, Temp, Liner) CheckGC->Injection Column Check/Condition/Replace Column CheckGC->Column Cleanup Add Sample Cleanup Step (SPE) CheckMatrix->Cleanup MS Use Selective Detection (MS-SIM) CheckMatrix->MS

Caption: Troubleshooting workflow for common GC-MS issues.

References

"stabilization of sulfolane against oxidative degradation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with sulfolane (B150427). The information provided here will help in preventing and addressing the oxidative degradation of sulfolane during experimental procedures.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving sulfolane, indicating potential oxidative degradation.

IssuePossible CauseRecommended Action
Yellowing or Darkening of Sulfolane Solution Oxidative degradation of sulfolane, leading to the formation of colored byproducts.[1]1. Immediately check for potential sources of oxygen ingress in your experimental setup. 2. Purge the system with an inert gas like nitrogen or argon.[1] 3. If the discoloration is significant, consider purifying the sulfolane by vacuum distillation or passing it through a column of activated carbon or alumina (B75360) to remove impurities.[2]
Decrease in pH of the Sulfolane Solution Formation of acidic byproducts, such as sulfurous acid (H₂SO₃) and sulfuric acid (H₂SO₄), due to oxidative degradation.[1]1. Monitor the pH of your sulfolane solution regularly. 2. A decrease in pH is a strong indicator of degradation.[1] 3. Consider using a laboratory-scale ion exchange resin to remove acidic impurities.[2][3]
Formation of Precipitates or Polymers Polymerization of sulfolane degradation products.[4]1. Filter the solution to remove any solid particles. 2. Analyze the precipitate to confirm its nature. 3. To prevent further polymerization, ensure the system is free of oxygen and operate at the lowest possible temperature.[4]
Inconsistent Experimental Results Degradation of sulfolane can alter its solvent properties, affecting reaction kinetics and outcomes.1. Verify the purity of your sulfolane before each experiment using techniques like Gas Chromatography (GC). 2. If degradation is suspected, use a fresh or purified batch of sulfolane.
Corrosion of Metal Equipment Acidic byproducts from sulfolane degradation are corrosive to steel and other metals.[1][4]1. Regularly inspect any metal components in contact with sulfolane for signs of corrosion. 2. If corrosion is observed, it is a critical sign of sulfolane degradation. Take immediate steps to remove the source of oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause oxidative degradation of sulfolane?

A1: The primary factors that contribute to the oxidative degradation of sulfolane are:

  • Presence of Oxygen: Oxygen is the key initiator of the oxidative degradation process.[1][4]

  • Elevated Temperatures: Higher temperatures accelerate the rate of degradation. Decomposition of sulfolane is slow at temperatures below 220°C, but the rate increases significantly at higher temperatures.[1]

  • Presence of Water: Water can accelerate the degradation of sulfolane, even at temperatures below its typical decomposition point.[1]

  • Presence of Chlorides: Chlorides can also enhance the corrosive effects of degraded sulfolane.[1]

  • Presence of Metal Ions: Certain metal ions can catalyze the oxidation process.

Q2: What are the typical products of sulfolane oxidative degradation?

A2: The oxidative degradation of sulfolane can lead to the formation of several byproducts, including:

  • Sulfur dioxide (SO₂)[1][4]

  • Acids (e.g., sulfurous acid, sulfuric acid)[1][4]

  • Polymers[4]

  • In aqueous solutions under oxidative conditions, anions such as sulfite, sulfate, and thiosulfate (B1220275) can be formed.

Q3: How can I prevent the oxidative degradation of sulfolane?

A3: To minimize the oxidative degradation of sulfolane, the following preventive measures are recommended:

  • Inert Atmosphere: Always handle and store sulfolane under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen.[1]

  • Temperature Control: Maintain the lowest possible operating temperature for your experiments.[4]

  • High Purity Sulfolane: Use high-purity sulfolane, as impurities can sometimes catalyze degradation.

  • Use of Antioxidants: Consider adding a suitable antioxidant to your sulfolane solution. While specific recommendations for sulfolane are not abundant in publicly available literature, general-purpose antioxidants that function as radical scavengers, such as hindered amine light stabilizers (HALS) or phenolic antioxidants, could be effective. The optimal choice and concentration would need to be determined experimentally.

Q4: How can I monitor the degradation of sulfolane in my experiments?

A4: Regular monitoring of your sulfolane solution can help in the early detection of degradation. Key parameters to monitor include:

  • Visual Inspection: Look for any changes in color.[1]

  • pH Measurement: Regularly check the pH of the solution. A decreasing trend indicates the formation of acidic byproducts.

  • Analytical Techniques: Use analytical methods like Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to detect the presence of degradation products.[5] High-Performance Liquid Chromatography (HPLC) can also be used.

Q5: Can I regenerate degraded sulfolane?

A5: Yes, it is possible to regenerate spent or degraded sulfolane to remove impurities and degradation byproducts. Common laboratory-scale regeneration techniques include:

  • Vacuum Distillation: This can be effective in separating sulfolane from less volatile impurities.[2]

  • Adsorption: Passing the sulfolane through a column of activated carbon or alumina can remove colored impurities and some degradation products.

  • Ion Exchange: Using ion exchange resins can effectively remove acidic byproducts.[2][3]

Experimental Protocols

Protocol for Evaluating Antioxidant Effectiveness in Sulfolane

This protocol outlines a method to assess the efficacy of an antioxidant in preventing the oxidative degradation of sulfolane using an accelerated aging test.

1. Materials:

  • High-purity sulfolane

  • Antioxidant to be tested

  • Control (sulfolane without antioxidant)

  • Inert gas (Nitrogen or Argon)

  • Sealed reaction vials

  • Oven capable of maintaining a constant temperature (e.g., 150°C)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • pH meter

2. Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the antioxidant in sulfolane at a known concentration (e.g., 1000 ppm).

    • Prepare a series of dilutions from the stock solution to achieve the desired antioxidant concentrations for testing (e.g., 100 ppm, 250 ppm, 500 ppm).

    • Prepare a control sample of pure sulfolane without any antioxidant.

  • Accelerated Aging:

    • Place a known volume (e.g., 5 mL) of each test solution and the control into separate, clean, and dry sealed reaction vials.

    • Purge the headspace of each vial with an inert gas (nitrogen or argon) for 2-3 minutes to remove oxygen.

    • Seal the vials tightly.

    • Place the vials in a pre-heated oven at a constant elevated temperature (e.g., 150°C). The temperature should be high enough to accelerate degradation but below the boiling point of sulfolane.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 24, 48, 72, 96 hours), remove one vial of each concentration and the control from the oven.

    • Allow the vials to cool to room temperature.

    • Visually inspect the color of each sample.

    • Measure the pH of each sample.

    • Analyze a portion of each sample using GC-MS to identify and quantify the concentration of sulfolane and its degradation products. A suitable method would involve a non-polar capillary column and a temperature program that allows for the separation of sulfolane from its potential degradation products.

  • Data Analysis:

    • Plot the concentration of sulfolane as a function of time for each antioxidant concentration and the control.

    • Plot the formation of key degradation products as a function of time.

    • Compare the rate of sulfolane degradation in the presence of the antioxidant to the control.

    • Calculate the percentage inhibition of degradation for each antioxidant concentration.

Data Presentation

Table 1: Factors Affecting Sulfolane Oxidative Degradation
FactorConditionObservationReference
Temperature 180-200 °CAccelerated decomposition and formation of SO₂ and corrosive H₂SO₃.[1]
220 °CSlow decomposition with the formation of sulfur dioxide and polymeric material.[1]
Oxygen Presence of >0.5% oxygenAccelerates sulfolane degradation.[1]
Water Presence of >3% waterAccelerates sulfolane degradation and production of acidic corrodents.[1]
pH Alkaline conditionsIn the presence of ozone, higher pH leads to increased degradation.[6]

Visualizations

Sulfolane_Oxidative_Degradation_Pathway cluster_conditions Initiating Conditions O2 Oxygen (O₂) Radical_Initiation Radical Initiation O2->Radical_Initiation Heat Elevated Temperature Heat->Radical_Initiation H2O Water (H₂O) H2O->Radical_Initiation Sulfolane Sulfolane (C₄H₈O₂S) Sulfolane->Radical_Initiation Sulfolane_Radical Sulfolane Radical Radical_Initiation->Sulfolane_Radical Peroxy_Radical Peroxy Radical Sulfolane_Radical->Peroxy_Radical + O₂ Degradation_Products Degradation Products Peroxy_Radical->Degradation_Products Further Reactions SO2 Sulfur Dioxide (SO₂) Degradation_Products->SO2 Acids Acids (H₂SO₃, H₂SO₄) Degradation_Products->Acids Polymers Polymers Degradation_Products->Polymers Antioxidant_Evaluation_Workflow cluster_prep 1. Sample Preparation cluster_aging 2. Accelerated Aging cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_sulfolane High-Purity Sulfolane prep_antioxidant Antioxidant Stock Solution prep_sulfolane->prep_antioxidant prep_samples Prepare Test Solutions (various concentrations + control) prep_antioxidant->prep_samples aging_vials Dispense into Sealed Vials prep_samples->aging_vials aging_purge Purge with Inert Gas (N₂/Ar) aging_vials->aging_purge aging_oven Incubate in Oven (e.g., 150°C) aging_purge->aging_oven analysis_sampling Sample at Time Intervals (0, 24, 48, 72, 96h) aging_oven->analysis_sampling analysis_visual Visual Inspection (Color) analysis_sampling->analysis_visual analysis_ph pH Measurement analysis_sampling->analysis_ph analysis_gcms GC-MS Analysis (Quantify Sulfolane & Degradation Products) analysis_sampling->analysis_gcms data_plot Plot Concentration vs. Time analysis_gcms->data_plot data_compare Compare Degradation Rates data_plot->data_compare data_inhibition Calculate % Inhibition data_compare->data_inhibition

References

Technical Support Center: Troubleshooting Phase Separation in Sulfolane Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfolane (B150427) extraction. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting phase separation issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of phase separation problems in sulfolane extraction?

A1: The most common signs include:

  • Formation of a stable emulsion: A milky or cloudy layer forms between the sulfolane (solvent) and the aqueous or organic (feed) phase, which does not dissipate upon standing.[1][2]

  • Indistinct interface: The boundary between the two liquid phases is not sharp, making it difficult to separate the layers cleanly.

  • Third phase formation: The appearance of a third, often solid or gel-like, layer at the interface.

  • Incomplete extraction: The desired compound is not efficiently transferred from the feed to the solvent phase, leading to low recovery.

  • Solvent carryover: A significant amount of sulfolane is retained in the raffinate (extracted feed) phase after separation.

Q2: What are the primary causes of emulsion formation in my sulfolane extraction?

A2: Emulsion formation is a common issue in liquid-liquid extraction.[1] The primary causes include:

  • Presence of emulsifying agents: Surfactant-like molecules, such as phospholipids, free fatty acids, proteins, or other cellular debris in the sample, can stabilize the dispersed droplets of one liquid within the other.[1][3][4]

  • High shear mixing: Vigorous shaking or intense mixing provides the energy to break the liquids into fine droplets, increasing the surface area for emulsifying agents to act.[1][4]

  • Similar densities of the two phases: When the densities of the sulfolane and feed phases are very close, gravitational separation is hindered.

  • High viscosity of the sulfolane phase: Sulfolane has a relatively high viscosity, which can slow down the coalescence of droplets.[5]

  • Presence of fine solid particles: Particulates can accumulate at the interface and stabilize emulsions.

Q3: How does temperature affect phase separation in sulfolane extraction?

A3: Temperature is a critical parameter that can significantly influence phase separation:

  • Viscosity: Increasing the temperature lowers the viscosity of sulfolane, which can promote faster coalescence of droplets and aid in breaking emulsions.

  • Density: Temperature changes can alter the densities of both phases, potentially increasing the density difference and improving gravitational separation.

  • Solubility: Mutual solubility of the two phases can be affected by temperature, which in turn influences the interfacial tension.

  • Distribution Coefficient: Temperature can impact the partitioning of the target analyte. For sulfolane, an inverse relationship between enrichment in the organic phase and temperature has been observed, with enrichment decreasing as temperature increases.[6]

Q4: Can the solvent-to-feed ratio impact phase separation?

A4: Yes, the solvent-to-feed (S/F) ratio is a key parameter in liquid-liquid extraction. While its primary effect is on extraction efficiency, it can also influence phase separation. An inappropriate S/F ratio can sometimes contribute to the formation of a more stable emulsion. Optimizing the S/F ratio is crucial for achieving both good extraction and clean phase separation.

Q5: What is the role of water content in the sulfolane solvent?

A5: Water content in sulfolane can have a dual effect:

  • Selectivity: The presence of a small amount of water in sulfolane can sometimes increase the selectivity of the extraction for aromatic compounds.[7]

  • Phase Behavior: Excessive water can alter the phase equilibrium, potentially leading to a single phase if the components are miscible, or affecting the density and viscosity of the sulfolane phase, which can impact phase separation. Increased water content in sulfolane has been shown to reduce distribution coefficients but increase selectivities for aromatics.[7]

Troubleshooting Guides

Guide 1: Resolving Stable Emulsions

This guide provides a step-by-step approach to breaking stable emulsions formed during sulfolane extraction.

Problem: A persistent milky or cloudy layer is present between the two liquid phases.

Troubleshooting Workflow:

G A Stable Emulsion Observed B Step 1: Gentle Mechanical Methods A->B C Allow to Stand B->C Simplest first D Gentle Swirling B->D E Centrifugation B->E Most effective F Step 2: Chemical Methods C->F If ineffective D->F If ineffective E->F If unsuccessful M Problem Resolved E->M If successful G Add Saturated Brine (Salting Out) F->G H Adjust pH (Acidification) F->H I Add a Different Organic Solvent F->I J Step 3: Physical Separation G->J If ineffective G->M If successful H->J If ineffective H->M If successful I->J If ineffective I->M If successful K Filtration through Glass Wool J->K L Phase Separation Paper J->L K->M If successful N Problem Persists: Re-evaluate Extraction Protocol K->N If unsuccessful L->M If successful L->N If unsuccessful

Caption: Troubleshooting workflow for resolving stable emulsions.

Experimental Protocols:
  • Protocol 1: Centrifugation

    • Carefully transfer the entire mixture (both phases and the emulsion) into appropriate centrifuge tubes.

    • Balance the tubes in the centrifuge.

    • Centrifuge at a moderate speed (e.g., 3000-5000 rpm) for 10-20 minutes.

    • The centrifugal force should break the emulsion, resulting in two distinct layers. A solid pellet may form at the interface, which can aid in a clean separation.[4][8]

    • Carefully pipette or decant the separated layers.

  • Protocol 2: Salting Out

    • Prepare a saturated solution of sodium chloride (brine).

    • Add a small volume of the brine to the separatory funnel containing the emulsion.

    • Gently swirl or invert the funnel a few times to mix. Avoid vigorous shaking.[1]

    • The increased ionic strength of the aqueous phase should help to break the emulsion by forcing the emulsifying agents into one of the phases.[1]

    • Allow the layers to separate. Repeat with small additions of brine if necessary.

  • Protocol 3: pH Adjustment

    • If the emulsifying agents are suspected to be acidic or basic (e.g., fatty acids or amines), adjusting the pH can help.

    • For acidic emulsifiers, carefully add a dilute acid (e.g., 1M HCl) dropwise to lower the pH of the aqueous phase to ~2.[2][4][9]

    • For basic emulsifiers, add a dilute base (e.g., 1M NaOH) to raise the pH.

    • Gently mix after each addition and observe for emulsion breaking.

Guide 2: Improving Poor Phase Separation

This guide addresses issues of an indistinct interface or slow separation.

Problem: The boundary between the phases is not sharp, or the phases take an excessively long time to separate.

Logical Relationship Diagram:

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Phase Separation Cause1 Similar Phase Densities Problem->Cause1 Cause2 High Viscosity Problem->Cause2 Cause3 Low Interfacial Tension Problem->Cause3 Solution1 Adjust Temperature Cause1->Solution1 Solution4 Use Centrifugation Cause1->Solution4 Cause2->Solution1 Solution3 Increase Settling Time Cause2->Solution3 Solution2 Modify Solvent Composition (e.g., add co-solvent) Cause3->Solution2

Caption: Logical relationships between poor phase separation, its causes, and solutions.

Data on Factors Influencing Phase Separation:
ParameterEffect on Phase SeparationQuantitative Data/ObservationsCitation
Temperature Increasing temperature generally improves phase separation by reducing viscosity and increasing density differences.An inverse relationship between sulfolane enrichment in the organic phase and temperature was found (120:1 at 15°C vs. 32:1 at 35°C).[6]
Water Content in Sulfolane Can alter phase densities and selectivity. Increased water content reduces distribution coefficients but increases selectivity for aromatics.Increased water content (1-3 vol. %) in sulfolane can decrease corrosion resistance.[7]
Solvent-to-Feed Ratio Primarily affects extraction efficiency, but an optimized ratio can prevent the formation of overly stable emulsions.The effect is highly system-dependent and requires empirical optimization.[10][11]
Addition of Salt (NaCl) Increases the ionic strength of the aqueous phase, which can break emulsions ("salting out").A common and effective technique for breaking emulsions in liquid-liquid extraction.[1][2][12]
Experimental Protocol: Temperature Adjustment
  • Set up the extraction in a jacketed vessel or a temperature-controlled shaker.

  • Start the extraction at room temperature and observe the phase separation behavior.

  • If separation is poor, incrementally increase the temperature by 5-10°C.

  • Allow the system to equilibrate at each new temperature and observe the interface and separation time.

  • Monitor the extraction efficiency at different temperatures to ensure the recovery of the target compound is not compromised. Note that increasing temperature may decrease the selectivity for some separations.[7]

Mandatory Visualizations

Experimental Workflow for Sulfolane Extraction

G prep Sample Preparation Dissolve feed in appropriate solvent mix Mixing Combine feed and sulfolane in a separatory funnel prep->mix extract Extraction Gentle inversion or swirling for a defined period mix->extract settle Settling Allow phases to separate under gravity extract->settle separate Phase Separation Drain the lower phase and collect the upper phase settle->separate analysis Analysis Analyze raffinate and extract for target compound separate->analysis

Caption: General experimental workflow for sulfolane extraction.

Signaling Pathway for Emulsion Formation

This diagram illustrates the key components and interactions leading to the formation of a stable emulsion.

G cluster_inputs Inputs cluster_process Process cluster_output Output Input1 Immiscible Liquids (e.g., Sulfolane & Aqueous Feed) Dispersion Dispersion of one phase into fine droplets Input1->Dispersion Input2 Mechanical Energy (Vigorous Mixing) Input2->Dispersion Input3 Emulsifying Agents (Surfactants, Proteins, etc.) Stabilization Adsorption of emulsifying agents at the droplet interface Input3->Stabilization Dispersion->Stabilization Emulsion Stable Emulsion Stabilization->Emulsion

Caption: Key factors and processes leading to emulsion formation.

References

Technical Support Center: Regeneration of Ion-Exchange Resins for Sulfolane Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the regeneration of ion-exchange resins used in sulfolane (B150427) purification.

Frequently Asked Questions (FAQs)

Q1: What are the best types of ion-exchange resins for sulfolane purification?

A1: For effective sulfolane purification, a sequential arrangement of a strong acid cation exchange resin followed by a weak base anion exchange resin is recommended.[1] Resins with a macroporous structure are preferable as they exhibit superior performance in non-aqueous solvents like sulfolane.[1][2]

Q2: Why is resin regeneration necessary?

A2: Over time, ion-exchange resins become saturated with impurities from the sulfolane, which diminishes their effectiveness in removing ions.[3] Regeneration is a crucial maintenance step that restores the resin's ion-exchange capacity, reducing the need for costly resin replacement and minimizing downtime in your purification process.[3]

Q3: How often should I regenerate my ion-exchange resins?

A3: The frequency of regeneration depends on the level of impurities in your sulfolane.[1] Monitoring the conductivity of the purified sulfolane can be an effective way to determine when the resin is exhausted and regeneration is needed.[4]

Q4: Can the regenerated resins be reused?

A4: Yes, once regenerated with acidic and alkaline solutions, the resins can be used again for sulfolane purification.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Reduced Purification Efficiency Resin bed is exhausted.Regenerate the cation and anion exchange resins according to the recommended protocol.
Channeling of the sulfolane through the resin bed.Ensure even flow distribution. Backwashing the resin before regeneration can help to decompact the bed.[5][6]
Resin fouling with suspended solids, oils, or organic matter.[7]Pre-filter the sulfolane to remove particulate matter before it enters the resin column.[1] For fouled resins, consider a pre-cleaning step with a suitable solvent before regeneration.
High Backpressure in the Column Compaction of the resin bed.Backwash the resin to loosen and redistribute the resin beads.[6]
Clogging with suspended solids.[7]Implement a pre-filtration step for the sulfolane feed.
Discolored Purified Sulfolane Incomplete removal of color bodies.Ensure the anion exchange resin is effectively regenerated, as it is primarily responsible for removing color. A combination of NaCl and NaOH can be effective for styrenic strong base anion resins.[8]
Thermal degradation of the resin.Operate the purification and regeneration processes within the resin manufacturer's recommended temperature limits to avoid compromising the resin's structure and performance.[7]
Incomplete Resin Regeneration Incorrect regenerant concentration.Use the optimal concentrations of acid and alkali for regeneration. For sulfolane purification resins, 5N HCl and 5N NaOH are recommended.[1]
Insufficient contact time with the regenerant.Ensure the regenerant solution is passed through the resin at a low flow rate to allow for adequate contact time, typically between 20 to 60 minutes.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the regeneration of ion-exchange resins used in sulfolane purification.

Table 1: Recommended Regenerant Concentrations

Resin TypeRegenerantConcentration RangeOptimal Concentration
Strong Acid Cation Exchange ResinHydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)0.5 - 8 N[1]5 N HCl[1]
Weak Base Anion Exchange ResinSodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH)1 - 8 N[1]5 N NaOH[1]

Table 2: General Regeneration Parameters

ParameterValueReference
Regenerant Contact Time 20 - 60 minutes[4][5]
Rinse Volume Several bed volumes[5]
Operating Temperature 20 - 80 °C (for purification)[1]

Experimental Protocols

Protocol 1: Regeneration of Cation Exchange Resin

  • Backwash: Flush the resin bed with deionized water in an upflow direction to remove any suspended solids and to decompact the resin bed.[5][6]

  • Regenerant Injection: Pass a 5N solution of hydrochloric acid (HCl) through the resin bed at a low flow rate to ensure a contact time of 30-60 minutes.[1][3]

  • Displacement Rinse: Slowly rinse the resin bed with deionized water at the same flow rate as the regenerant injection to displace the acid solution.[6]

  • Final Rinse: Continue rinsing with deionized water at a higher flow rate until the pH of the effluent is neutral (pH ~7).[3]

Protocol 2: Regeneration of Anion Exchange Resin

  • Backwash: Flush the resin bed with deionized water in an upflow direction to remove any suspended solids and to decompact the resin bed.[5][6]

  • Regenerant Injection: Pass a 5N solution of sodium hydroxide (NaOH) through the resin bed at a low flow rate to ensure a contact time of 45-90 minutes.[1][3]

  • Displacement Rinse: Slowly rinse the resin bed with deionized water at the same flow rate as the regenerant injection to displace the alkali solution.[6]

  • Final Rinse: Continue rinsing with deionized water at a higher flow rate until the pH of the effluent is neutral (pH ~7).[3]

Visualizations

Sulfolane_Purification_Workflow cluster_purification Sulfolane Purification Impure_Sulfolane Impure Sulfolane Prefilter Pre-filter Impure_Sulfolane->Prefilter Removal of particulates Cation_Resin Strong Acid Cation Resin Prefilter->Cation_Resin Removal of cations Anion_Resin Weak Base Anion Resin Cation_Resin->Anion_Resin Removal of anions Purified_Sulfolane Purified Sulfolane Anion_Resin->Purified_Sulfolane

Caption: Workflow for the purification of sulfolane using ion-exchange resins.

Resin_Regeneration_Logic cluster_decision Regeneration Decision Logic Start Monitor Effluent Conductivity Decision Conductivity Exceeds Threshold? Start->Decision Continue Continue Purification Decision->Continue No Regenerate Initiate Regeneration Protocol Decision->Regenerate Yes Continue->Start

Caption: Decision logic for initiating the ion-exchange resin regeneration process.

Cation_Resin_Regeneration cluster_cation_regen Cation Resin Regeneration Protocol Backwash 1. Backwash (Deionized Water) Acid_Injection 2. Regenerant Injection (5N HCl) Backwash->Acid_Injection Displacement 3. Displacement Rinse (Deionized Water) Acid_Injection->Displacement Final_Rinse 4. Final Rinse (to neutral pH) Displacement->Final_Rinse Regenerated_Cation_Resin Regenerated Cation Resin Final_Rinse->Regenerated_Cation_Resin

Caption: Step-by-step protocol for the regeneration of strong acid cation exchange resin.

Anion_Resin_Regeneration cluster_anion_regen Anion Resin Regeneration Protocol Backwash_Anion 1. Backwash (Deionized Water) Alkali_Injection 2. Regenerant Injection (5N NaOH) Backwash_Anion->Alkali_Injection Displacement_Anion 3. Displacement Rinse (Deionized Water) Alkali_Injection->Displacement_Anion Final_Rinse_Anion 4. Final Rinse (to neutral pH) Displacement_Anion->Final_Rinse_Anion Regenerated_Anion_Resin Regenerated Anion Resin Final_Rinse_Anion->Regenerated_Anion_Resin

Caption: Step-by-step protocol for the regeneration of weak base anion exchange resin.

References

Technical Support Center: Minimizing Sulfolane Losses in Continuous Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize sulfolane (B150427) losses in their continuous processes.

Troubleshooting Guide

This guide addresses specific issues that can lead to sulfolane loss, providing potential causes and solutions in a question-and-answer format.

Issue 1: Increased Sulfolane Consumption and Darkening of the Solvent

  • Question: My process is consuming more sulfolane than expected, and the solvent has turned from colorless to a yellow or brown hue. What could be the cause?

  • Answer: This is a classic sign of sulfolane degradation, which can be caused by several factors, primarily excessive temperature and the presence of oxygen.[1][2] Sulfolane begins to decompose at temperatures above 220°C (430°F), and this degradation is significantly accelerated by the presence of oxygen.[1][2] The dark color is due to the formation of polymeric materials, and the increased consumption is a result of both degradation and the removal of these polymers during solvent regeneration.[1]

    Troubleshooting Steps:

    • Verify Operating Temperatures: Check the temperature readouts for all heated sections of your process, especially reboilers and distillation columns. Ensure they are operating within the recommended limits for sulfolane.

    • Check for Air Leaks: Inspect the system for any potential air leaks, particularly in sections operating under a vacuum. Even small leaks can introduce enough oxygen to accelerate degradation.

    • Analyze for Degradation Products: Take a sample of the sulfolane and analyze it for acidic byproducts and polymer content. An increase in acidity (lower pH) is a strong indicator of degradation.

Issue 2: Increased Corrosion in the System

  • Question: We are observing higher than normal corrosion rates in our stainless-steel equipment. Could this be related to sulfolane loss?

  • Answer: Yes, increased corrosion is often a direct consequence of sulfolane degradation. When sulfolane breaks down, it can form acidic compounds like sulfurous acid and sulfuric acid.[1] These acids are corrosive to carbon and stainless steel, especially at elevated temperatures. The presence of chlorides in the system can also exacerbate corrosion.

    Troubleshooting Steps:

    • Measure Solvent Acidity: Regularly measure the pH or acidity of your sulfolane. A significant decrease in pH indicates the formation of acidic degradation products.

    • Analyze for Chlorides: Test the sulfolane for the presence of chloride ions. Chlorides can enter the system with the feed or through other contaminants.

    • Inspect Equipment: Conduct regular inspections of your equipment, particularly in high-temperature zones, to identify and address corrosion early.

Issue 3: Reduced Extraction Efficiency

  • Question: The efficiency of our extraction process has decreased, and we are seeing a drop in product purity. How can this be related to sulfolane?

  • Answer: A decrease in extraction efficiency can be due to the fouling of the solvent with degradation products. Polymers and other byproducts dissolved in the sulfolane can reduce its solvency power for the target compounds.[1] This leads to a less effective separation and lower product purity.

    Troubleshooting Steps:

    • Analyze for Polymer Content: Determine the concentration of polymers in your sulfolane. An increase in polymer content directly correlates with reduced solvent performance.

    • Evaluate Regeneration Process: Assess the effectiveness of your solvent regeneration system. It may not be adequately removing the degradation products. Consider adjusting the regeneration parameters or servicing the unit.

    • Check for Foaming: In some cases, degradation products can act as surfactants, leading to foaming. Foaming can disrupt the liquid-liquid interface and reduce extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of sulfolane loss in a continuous process?

A1: The primary cause of sulfolane loss is thermal and oxidative degradation.[1][2] At temperatures above 220°C (430°F), sulfolane can start to decompose, and this process is significantly accelerated by the presence of oxygen.[1][2] This degradation leads to the formation of acidic byproducts and polymers, which either need to be purged from the system (resulting in sulfolane loss) or reduce the solvent's effectiveness. A typical loss rate in industrial processes is estimated to be around 5 ppm of the feed rate.

Q2: How can I prevent sulfolane degradation?

A2: To prevent sulfolane degradation, it is crucial to maintain optimal operating conditions. This includes keeping the operating temperature below the decomposition point of sulfolane and maintaining an oxygen-free environment, often by using a nitrogen blanket.[2] Regularly monitoring the solvent for signs of degradation, such as color change and a drop in pH, is also essential for early detection and mitigation.

Q3: What are the signs of sulfolane degradation?

A3: The most common signs of sulfolane degradation include:

  • A change in color from clear to yellow or brown.

  • An increase in the acidity (a decrease in the pH) of the solvent.

  • The formation of polymers, which can increase the viscosity of the solvent.

  • Increased corrosion of process equipment.[1]

  • A decrease in the extraction efficiency of the solvent.

Q4: How is degraded sulfolane regenerated?

A4: Degraded sulfolane is typically regenerated through a process of vacuum distillation or steam stripping.[1][3] In these processes, the more volatile sulfolane is separated from the less volatile degradation products, such as polymers and salts. The purified sulfolane is then recycled back into the process. There are several methods for regeneration, including steam-assisted regeneration, reboiled regeneration, and flash regeneration.[1]

Q5: What analytical techniques are used to monitor the quality of sulfolane?

A5: Several analytical techniques are used to monitor sulfolane quality:

  • Gas Chromatography (GC): To determine the purity of the sulfolane and to identify and quantify any volatile degradation products.[4][5][6]

  • pH Measurement/Titration: To measure the acidity of the solvent, which is an indicator of the formation of acidic degradation products.

  • Colorimetric Analysis: A simple visual or spectrophotometric measurement to track the darkening of the solvent.

  • Viscosity Measurement: To detect the presence of polymers, which can increase the viscosity of the solvent.

Data Presentation

Table 1: Factors Influencing Sulfolane Degradation and Loss

ParameterConditionEffect on SulfolaneTypical Loss Rate
Temperature > 220°C (430°F)Accelerated thermal decomposition, formation of SO₂ and polymers.[2]Increases significantly with temperature.
< 200°C (392°F)Minimal degradation.Low.
Oxygen Presence of O₂Significantly accelerates oxidative degradation, leading to acidic byproducts and polymers.[1]Can increase dramatically depending on concentration.
Inert Atmosphere (N₂)Minimizes oxidative degradation.[2]Significantly reduced.
Water Content 1-5%Can slightly increase degradation at elevated temperatures.Minor increase.
AnhydrousMore stable, but higher freezing point.Lower.
Chlorides Presence of Cl⁻Can accelerate corrosion and potentially contribute to degradation pathways.Indirectly increases losses through corrosion and fouling.
pH Low pHIndicates presence of acidic degradation products, which can catalyze further degradation.Higher due to ongoing degradation.
Neutral pHIndicates good solvent quality.Lower.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Sulfolane Purity

  • Objective: To determine the purity of a sulfolane sample and identify any volatile degradation products.

  • Methodology:

    • Sample Preparation:

      • Accurately weigh approximately 100 mg of the sulfolane sample into a 10 mL volumetric flask.

      • Add a suitable internal standard (e.g., deuterated sulfolane).

      • Dilute to the mark with a high-purity solvent such as acetone (B3395972) or dichloromethane.

      • Mix thoroughly.

    • GC-MS Conditions:

      • GC System: Agilent 7890B GC with 5977A MSD (or equivalent).

      • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[5]

      • Injector Temperature: 250°C.[5]

      • Oven Temperature Program:

        • Initial temperature: 50°C, hold for 2 minutes.

        • Ramp 1: 10°C/min to 250°C.[5]

        • Hold at 250°C for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Injection Volume: 1 µL, splitless mode.

      • MSD Conditions:

        • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

        • Source Temperature: 230°C.

        • Quadrupole Temperature: 150°C.

        • Scan Range: 40-400 amu.

    • Data Analysis:

      • Identify the sulfolane peak based on its retention time and mass spectrum.

      • Quantify the purity by comparing the peak area of sulfolane to that of the internal standard and referencing a calibration curve.

      • Identify any impurity peaks by searching their mass spectra against a library (e.g., NIST).

Protocol 2: Potentiometric Titration for Acidity in Sulfolane

  • Objective: To determine the acidity of a sulfolane sample, which is an indicator of degradation.

  • Methodology:

    • Reagents and Equipment:

      • Standardized 0.1 M potassium hydroxide (B78521) (KOH) in isopropanol.

      • Toluene (B28343) or a similar non-aqueous solvent.

      • pH meter with a glass electrode suitable for non-aqueous titrations.

      • Automatic titrator or manual titration setup.

    • Procedure:

      • Accurately weigh approximately 10 g of the sulfolane sample into a 100 mL beaker.

      • Add 50 mL of toluene and a magnetic stir bar.

      • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

      • Titrate the sample with the standardized 0.1 M KOH in isopropanol, recording the pH and the volume of titrant added.

      • Continue the titration past the equivalence point.

    • Data Analysis:

      • Plot the pH versus the volume of titrant added.

      • Determine the equivalence point from the inflection point of the titration curve or by using the first or second derivative of the curve.

      • Calculate the acidity of the sample, typically expressed as mg KOH/g of sulfolane.

Protocol 3: Accelerated Aging for Polymer Formation

  • Objective: To simulate the long-term thermal and oxidative degradation of sulfolane and quantify the formation of polymers.

  • Methodology:

    • Apparatus:

      • Pressurized reaction vessel with temperature control.

      • Oxygen or air supply with a flow controller.

      • Condenser to prevent loss of volatile components.

    • Procedure:

      • Place a known amount of sulfolane (e.g., 100 g) into the reaction vessel.

      • Heat the sulfolane to a temperature that will accelerate aging without causing rapid decomposition (e.g., 150-180°C).

      • Bubble a controlled flow of air or oxygen through the sulfolane.

      • Maintain these conditions for a set period (e.g., 24, 48, 72 hours).

      • At the end of the aging period, cool the sample to room temperature.

    • Polymer Quantification:

      • Take a known weight of the aged sulfolane and dilute it with a solvent in which sulfolane is soluble but the polymers are not (e.g., a mixture of acetone and water).

      • The polymers will precipitate out of the solution.

      • Filter the precipitate using a pre-weighed filter paper.

      • Wash the precipitate with the solvent mixture to remove any remaining sulfolane.

      • Dry the filter paper and the precipitate in an oven at a low temperature (e.g., 60°C) until a constant weight is achieved.

      • Calculate the weight of the polymers formed as a percentage of the initial weight of the sulfolane.

Mandatory Visualization

start Start: Increased Sulfolane Loss Detected check_color Is the sulfolane discolored (yellow/brown)? start->check_color check_acidity Is the solvent acidity high (low pH)? check_color->check_acidity Yes check_efficiency Is extraction efficiency low? check_color->check_efficiency No check_temp Are operating temperatures > 220°C? check_acidity->check_temp Yes check_acidity->check_efficiency No check_oxygen Is there a potential for oxygen ingress? check_temp->check_oxygen No action_reduce_temp Action: Reduce operating temperatures. check_temp->action_reduce_temp Yes check_oxygen->check_efficiency No action_inspect_leaks Action: Inspect for and repair air leaks. check_oxygen->action_inspect_leaks Yes check_polymers Is polymer content high? check_polymers->start No, re-evaluate action_improve_regen Action: Improve solvent regeneration. check_polymers->action_improve_regen Yes check_efficiency->check_polymers Yes cause_thermal Root Cause: Thermal Degradation action_reduce_temp->cause_thermal cause_oxidative Root Cause: Oxidative Degradation action_inspect_leaks->cause_oxidative cause_fouling Root Cause: Solvent Fouling action_improve_regen->cause_fouling

Caption: Troubleshooting workflow for diagnosing sulfolane loss.

sulfolane Sulfolane degradation Degradation Pathways sulfolane->degradation heat High Temperature (>220°C) heat->degradation oxygen Oxygen (O₂) oxygen->degradation water Water (H₂O) acids Sulfurous/Sulfuric Acid (H₂SO₃/H₂SO₄) water->acids so2 Sulfur Dioxide (SO₂) degradation->so2 polymers Polymers degradation->polymers so2->acids

Caption: Chemical degradation pathways of sulfolane.

References

"impact of sulfolane impurities on reaction selectivity"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the impact of sulfolane (B150427) impurities on reaction selectivity, offering troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve issues with reaction selectivity that may be related to the purity of your sulfolane solvent.

Issue 1: Unexpected Decrease in Stereoselectivity (e.g., low enantiomeric or diastereomeric excess)

Potential CauseRecommended Action
Presence of Water: Trace amounts of water can alter the solvation sphere of catalysts or intermediates, potentially disrupting the chiral environment and leading to a loss of stereocontrol.1. Quantify Water Content: Use Karl Fischer titration to determine the precise water content of your sulfolane. 2. Dry the Solvent: If the water content is above your reaction's tolerance, dry the sulfolane by distillation from a suitable drying agent (e.g., CaH₂) under reduced pressure. 3. Use Molecular Sieves: For maintaining low water content, store freshly distilled sulfolane over activated molecular sieves (3Å or 4Å).
Acidic or Basic Impurities: These impurities can neutralize or poison chiral catalysts, particularly those that are sensitive to pH.1. Check Acidity/Basicity: Measure the pH of a 1:1 mixture of sulfolane and deionized water. Alternatively, perform a titration to quantify acidic or basic impurities. 2. Purify by Neutralization & Distillation: Neutralize acidic impurities with a weak base (e.g., sodium bicarbonate) or basic impurities with a weak acid, followed by vacuum distillation. 3. Use Alumina (B75360) Plug Filtration: Pass the sulfolane through a plug of activated basic or neutral alumina to remove acidic impurities.

Issue 2: Poor Regioselectivity or Formation of Isomeric Byproducts

Potential CauseRecommended Action
Acidic Impurities in Electrophilic Aromatic Substitution: Sulfolane can degrade to form acidic byproducts, which can alter the nature of the electrophile or the substrate, leading to different isomeric products.[1][2] For example, in nitration reactions, the concentration of the nitronium ion (NO₂⁺) can be affected.[3][4]1. Quantify Acidity: Determine the acid number of the sulfolane lot via titration. 2. Purification: Use vacuum distillation, optionally from a small amount of sodium hydroxide (B78521), to remove acidic impurities.[5] Alternatively, treatment with ion-exchange resins can be effective.[6] 3. Reaction Optimization: If purification is not feasible, consider adding a non-nucleophilic base to the reaction mixture to scavenge acidic impurities.
Water Content Affecting Reaction Pathways: Water can act as a nucleophile or a proton shuttle, opening up alternative reaction pathways and leading to the formation of undesired regioisomers.1. Strict Anhydrous Conditions: Ensure all reagents and glassware are scrupulously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Solvent Drying: Dry the sulfolane to the lowest possible water content using appropriate methods (see Issue 1).

Issue 3: Low Yield and/or Formation of Oxidation Byproducts

Potential CauseRecommended Action
Peroxide Impurities: Peroxides can be present in sulfolane, especially if it has been stored for extended periods or exposed to air and light. These can initiate radical reactions or oxidize sensitive functional groups in the substrate or product.1. Test for Peroxides: Use commercially available peroxide test strips or a potassium iodide/starch solution to detect the presence of peroxides. 2. Remove Peroxides: Treat the sulfolane with a reducing agent (e.g., sodium sulfite (B76179) or ferrous sulfate) followed by washing with water and vacuum distillation. 3. Proper Storage: Store sulfolane in a dark, airtight container under an inert atmosphere to prevent peroxide formation.
Dissolved Oxygen: Oxygen can participate in oxidative side reactions, particularly in the presence of metal catalysts.1. Degas the Solvent: Before use, degas the sulfolane by sparging with an inert gas (e.g., argon or nitrogen) for 30-60 minutes. 2. Freeze-Pump-Thaw: For highly sensitive reactions, perform three freeze-pump-thaw cycles to remove dissolved oxygen.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial sulfolane and how do they form?

A1: The most common impurities in sulfolane include:

  • Water: Sulfolane is hygroscopic and will absorb moisture from the atmosphere.

  • Acidic Byproducts: Thermal degradation of sulfolane, especially at elevated temperatures, can produce acidic species like sulfur dioxide, which can lead to the formation of sulfurous acid in the presence of water.[1][7]

  • Peroxides: Exposure to air and light can lead to the formation of peroxide impurities.

  • Residual Starting Materials and Synthesis Byproducts: Depending on the manufacturing process, trace amounts of butadiene, sulfolene, or other organic precursors may be present.[8]

Q2: How can I determine the purity of my sulfolane?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To identify and quantify organic impurities.

  • Karl Fischer Titration: For accurate quantification of water content.[9][10][11][12][13][14][15]

  • Titration: To determine the acid or base number.

  • UV-Vis Spectroscopy: Can indicate the presence of certain chromophoric impurities.

Q3: What is the best way to purify sulfolane in a laboratory setting?

A3: The appropriate purification method depends on the impurities you need to remove:

  • For Water: Vacuum distillation from a drying agent like calcium hydride (CaH₂).

  • For Acidic Impurities: Vacuum distillation from a small amount of sodium hydroxide (NaOH) or passing through a column of activated basic alumina.

  • For General Purification: Fractional vacuum distillation is a robust method for removing a wide range of impurities with different boiling points.[5][6]

Q4: How should I store purified sulfolane to maintain its purity?

A4: Store purified sulfolane in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture, air, and light.[16] For applications requiring very low water content, storing over activated molecular sieves is recommended.

Q5: Can I regenerate and reuse sulfolane from my reaction mixtures?

A5: Yes, sulfolane can often be recovered and regenerated. Common laboratory methods include:

  • Liquid-Liquid Extraction: To remove water-soluble or organic-soluble products and byproducts.

  • Vacuum Distillation: To separate sulfolane from non-volatile components.

  • Steam Distillation: Can be effective for removing high-boiling impurities.[6]

  • Treatment with Ion-Exchange Resins: To remove ionic impurities.[6]

Data on Sulfolane Impurities and their Effects

The following table summarizes the key impurities in sulfolane and their potential impact on reaction selectivity.

ImpurityTypical Concentration Range in Commercial GradesPotential Impact on Reaction SelectivityRecommended Analytical Method
Water 0.1% - 0.5% (can be higher with improper storage)- Loss of stereoselectivity - Altered regioselectivity - Can act as an unwanted nucleophileKarl Fischer Titration
Acids (e.g., H₂SO₃) Varies, increases with degradation- Catalyst poisoning/deactivation - Altered regioselectivity in acid-sensitive reactionsTitration (Acid Number)
Peroxides ppm levels, increases with age and exposure to air/light- Initiation of radical side reactions - Oxidation of sensitive functional groups - Reduced selectivity in oxidation reactionsPeroxide Test Strips, Iodometric Titration
Organic Precursors (e.g., sulfolene) < 0.1%- Potential for side reactions (e.g., hydrogenation) - May coordinate to metal catalystsGC, HPLC
Dissolved Oxygen Varies with handling and storage- Promotes oxidative side reactions and degradation(Not typically quantified directly in the lab; removed by degassing)

Experimental Protocols

Protocol 1: Quantification of Water in Sulfolane by Karl Fischer Titration

This protocol provides a general guideline for determining the water content in sulfolane using a volumetric Karl Fischer titrator.

  • Apparatus: Volumetric Karl Fischer titrator with a titration vessel and platinum electrode.

  • Reagents:

    • Karl Fischer titrant (e.g., a one-component reagent with a known titer).

    • Anhydrous methanol (B129727) or a specialized Karl Fischer solvent.

  • Procedure: a. Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a stable, dry endpoint with the Karl Fischer reagent to neutralize any residual water in the solvent. b. Accurately weigh a sample of sulfolane (typically 1-5 g, depending on the expected water content) and quickly add it to the titration vessel. c. Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached. d. The instrument software will calculate the water content based on the volume of titrant used and the weight of the sample.

  • Notes:

    • Perform the determination in triplicate to ensure accuracy.

    • Handle the sulfolane sample quickly to minimize exposure to atmospheric moisture.

    • Ensure the titrator is properly maintained and the reagents are fresh for accurate results.

Protocol 2: Laboratory-Scale Purification of Sulfolane by Vacuum Distillation

This protocol describes a general procedure for purifying sulfolane to remove water and other non-volatile or less volatile impurities.

  • Apparatus:

    • Round-bottom flask.

    • Short-path distillation head with a condenser and receiving flask.

    • Vacuum pump and vacuum gauge.

    • Heating mantle with a stirrer.

  • Procedure: a. Place the sulfolane to be purified in the round-bottom flask with a magnetic stir bar. For removing acidic impurities, a small amount of powdered NaOH can be added. For drying, a small amount of CaH₂ can be added. b. Assemble the distillation apparatus and ensure all joints are well-sealed. c. Begin stirring and apply vacuum. d. Gradually heat the flask. Sulfolane has a high boiling point (285 °C at atmospheric pressure), so a good vacuum is necessary for distillation at a reasonable temperature (e.g., ~110-115 °C at 1 torr). e. Discard the initial fraction (forerun) which may contain more volatile impurities. f. Collect the main fraction of purified sulfolane in the receiving flask. g. Stop the distillation before the distilling flask is completely dry to avoid the concentration of potentially explosive residues (especially if peroxides are suspected).

  • Safety:

    • Perform the distillation in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

    • Never heat a closed system.

Visualizations

troubleshooting_workflow cluster_impurities Potential Impurities cluster_analysis Analytical Methods cluster_purification Purification Methods start Unexpected Reaction Outcome (Poor Selectivity) check_purity Check Sulfolane Purity start->check_purity water Water check_purity->water acid_base Acid/Base check_purity->acid_base peroxides Peroxides check_purity->peroxides karl_fischer Karl Fischer Titration water->karl_fischer titration Acid/Base Titration acid_base->titration peroxide_test Peroxide Test peroxides->peroxide_test distillation Vacuum Distillation karl_fischer->distillation If water content is high titration->distillation If acidic/basic alumina Alumina Filtration titration->alumina If acidic reducing_agent Reducing Agent Treatment peroxide_test->reducing_agent If peroxides are present rerun_reaction Rerun Reaction with Purified Sulfolane distillation->rerun_reaction alumina->rerun_reaction reducing_agent->distillation

Caption: Troubleshooting workflow for addressing poor reaction selectivity.

impurity_impact_pathway cluster_impurities Impurities cluster_effects Effects on Reaction Environment sulfolane Commercial Sulfolane water H₂O sulfolane->water acid H⁺/B⁻ sulfolane->acid peroxide R-O-O-R sulfolane->peroxide solvation Altered Solvation of Intermediates water->solvation catalyst Catalyst Poisoning or Alteration acid->catalyst redox Unwanted Redox Reactions peroxide->redox selectivity Loss of Reaction Selectivity solvation->selectivity catalyst->selectivity redox->selectivity

Caption: Impact pathway of sulfolane impurities on reaction selectivity.

References

Sulfolane Waste Management: A Technical Support Guide for Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of sulfolane (B150427) waste in a laboratory setting. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving sulfolane.

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with sulfolane?

Sulfolane is a hazardous substance that poses several risks. It is harmful if swallowed and is suspected of damaging fertility or the unborn child.[1][2][3] Prolonged or repeated exposure may cause damage to organs.[1][4] It can also cause eye irritation.[1][2]

2. What personal protective equipment (PPE) is required when handling sulfolane?

To ensure safety, appropriate PPE must be worn. This includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[2][5][6]

  • Hand Protection: Chemical-resistant gloves. The suitability of a specific glove type should be confirmed with the manufacturer, paying attention to breakthrough time and permeation rate.[2][7]

  • Skin and Body Protection: A lab coat or protective suit and closed-toe shoes are necessary to prevent skin contact.[3][7]

  • Respiratory Protection: In case of inadequate ventilation or the potential for aerosol generation, a NIOSH-approved respirator should be used.[2]

3. How should I properly store sulfolane and its waste in the laboratory?

Sulfolane and its waste should be stored in tightly closed, properly labeled containers in a cool, dry, and well-ventilated area.[2][3][7] Ensure that the storage containers are compatible with sulfolane.

4. Can I dispose of small amounts of sulfolane waste down the drain?

No, you should not dispose of sulfolane waste down the drain.[8] Sulfolane is miscible with water and can contaminate aquatic environments.[9][10] All sulfolane waste must be collected and disposed of as hazardous chemical waste.[1][8]

5. What is the correct procedure for disposing of sulfolane waste?

Sulfolane waste is considered hazardous and must be disposed of in accordance with local, state, and federal regulations.[1][8] The general procedure is as follows:

  • Collect all sulfolane waste in a designated, labeled, and leak-proof container.

  • Do not mix sulfolane waste with other solvent wastes unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

Troubleshooting Guide

Issue Possible Cause Solution
Accidental Spill of Sulfolane Improper handling, container failureFor a minor spill: 1. Alert personnel in the immediate area. 2. Wear appropriate PPE (gloves, goggles, lab coat). 3. Remove all ignition sources.[8] 4. Contain the spill with an inert absorbent material (e.g., sand, vermiculite).[2][5] 5. Scoop the absorbent material into a designated hazardous waste container.[5] 6. Clean the spill area with soap and water. For a major spill: 1. Evacuate the area immediately. 2. Alert your supervisor and contact your institution's emergency response team.[8]
Skin or Eye Contact with Sulfolane Inadequate PPE, accidental splashEye Contact: 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention.[1] Skin Contact: 1. Immediately remove contaminated clothing. 2. Wash the affected area with soap and water.[1] 3. Seek medical attention if irritation persists.[11]
Inhalation of Sulfolane Vapors Inadequate ventilation1. Move the affected person to fresh air immediately.[1] 2. If the person is not breathing, administer artificial respiration. 3. Seek immediate medical attention.[1]
Contaminated Lab Equipment Use in experiments with sulfolane1. Wear appropriate PPE. 2. Decontaminate equipment by washing with soap and water. 3. For sensitive equipment, consult the manufacturer's instructions for appropriate cleaning solvents. 4. Collect all cleaning materials and rinsate as hazardous waste.[8]

Quantitative Data

Physical and Chemical Properties of Sulfolane

PropertyValueReference
Molecular Formula C₄H₈O₂S[9]
Molecular Weight 120.17 g/mol [5][9]
Appearance Colorless to pale yellow liquid or solid[9][11]
Odor Mild odor[1]
Boiling Point 285 °C (545 °F)[9][12]
Melting Point 27.5 °C (81.5 °F)[12]
Flash Point 165 °C (329 °F)[12]
Specific Gravity 1.261 g/cm³ at 25 °C[12]
Solubility in Water Miscible[9][10][12]
Vapor Pressure 0.01 mmHg at 20 °C[8]

Glove Compatibility for Sulfolane (General Guidance)

Glove MaterialResistanceNotes
Butyl Rubber Good to ExcellentOften recommended for polar solvents.
Neoprene Fair to GoodMay provide moderate protection for short durations.
Nitrile Rubber Poor to FairNot generally recommended for prolonged contact. Breakthrough times can be low.
Natural Rubber (Latex) PoorNot recommended for use with sulfolane.
Polyvinyl Chloride (PVC) PoorNot recommended for use with sulfolane.

Note: This is a general guide. Always consult the glove manufacturer's specific chemical resistance data for sulfolane and consider the specific conditions of use (e.g., concentration, temperature, duration of contact).

Experimental Protocols

Protocol: Laboratory-Scale Sulfolane Waste Collection and Segregation

Objective: To safely collect and segregate sulfolane waste generated during laboratory experiments for proper disposal.

Materials:

  • Designated hazardous waste container (chemically compatible, e.g., high-density polyethylene) with a secure lid.

  • Hazardous waste labels.

  • Appropriate PPE (safety goggles, chemical-resistant gloves, lab coat).

  • Fume hood.

Procedure:

  • Preparation:

    • Ensure the designated waste container is clean, dry, and in good condition.

    • Properly label the container with "Hazardous Waste," "Sulfolane Waste," and any other required information according to your institution's guidelines.

  • Waste Collection:

    • Perform all transfers of sulfolane waste inside a certified chemical fume hood to minimize inhalation exposure.

    • Carefully pour or transfer all liquid sulfolane waste into the designated container.

    • Collect any solid materials contaminated with sulfolane (e.g., filter paper, contaminated consumables) in a separate, clearly labeled solid waste container. Do not mix liquid and solid waste unless permitted by your EHS office.

  • Container Management:

    • Keep the waste container securely closed when not in use.

    • Store the container in a designated secondary containment area within the laboratory, away from incompatible materials.

  • Disposal Request:

    • Once the container is full or the experiment is complete, contact your institution's EHS department to schedule a waste pickup. Do not allow waste to accumulate for extended periods.

Visualizations

Sulfolane_Waste_Handling_Workflow Sulfolane Waste Handling Workflow start Start: Sulfolane-containing experiment generate_waste Generate Sulfolane Waste (Liquid or Solid) start->generate_waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) generate_waste->ppe fume_hood Work in a Fume Hood ppe->fume_hood segregate Segregate Waste fume_hood->segregate liquid_waste Collect Liquid Waste in Designated Labeled Container segregate->liquid_waste Liquid solid_waste Collect Solid Waste in Designated Labeled Container segregate->solid_waste Solid store Store Waste Container in Secondary Containment liquid_waste->store solid_waste->store full Container Full? store->full full->generate_waste No contact_ehs Contact EHS for Disposal full->contact_ehs Yes end End contact_ehs->end

Caption: Workflow for the safe handling and segregation of sulfolane waste in a laboratory.

Sulfolane_Spill_Response Sulfolane Spill Response Logic spill Sulfolane Spill Occurs assess Assess Spill Size and Risk spill->assess minor_spill Minor Spill assess->minor_spill Minor major_spill Major Spill assess->major_spill Major alert Alert Personnel in Area minor_spill->alert evacuate Evacuate Area Immediately major_spill->evacuate ppe Don Appropriate PPE alert->ppe contain Contain Spill with Absorbent ppe->contain cleanup Clean Up with Absorbent contain->cleanup dispose Dispose of Contaminated Material as Hazardous Waste cleanup->dispose decontaminate Decontaminate Spill Area dispose->decontaminate end End decontaminate->end emergency Call Emergency Services / EHS evacuate->emergency emergency->end

Caption: Decision-making process for responding to a sulfolane spill in a laboratory.

References

Validation & Comparative

A Comparative Guide to Aromatic Extraction: Sulfolane vs. Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient separation of aromatic from aliphatic hydrocarbons is a critical process. This guide provides a detailed comparison of the performance of the conventional solvent, sulfolane (B150427), against a promising class of alternatives, ionic liquids (ILs), for aromatic extraction.

The separation of aromatic compounds like benzene, toluene (B28343), and xylene from aliphatic hydrocarbons is a cornerstone of the petrochemical industry. For decades, sulfolane has been the solvent of choice for this liquid-liquid extraction process. However, the emergence of ionic liquids has opened new avenues for process optimization, offering potential advantages in efficiency and sustainability. This guide presents a data-driven comparison of these two solvent classes, supported by experimental protocols and process visualizations.

Performance Comparison: A Quantitative Overview

The effectiveness of a solvent in aromatic extraction is primarily determined by two key parameters: the distribution coefficient (D) and the selectivity (S). The distribution coefficient indicates the solvent's capacity for the aromatic compound, while selectivity measures its ability to preferentially dissolve the aromatic over the aliphatic component. A higher distribution coefficient generally leads to a lower solvent-to-feed ratio, and high selectivity results in a purer product.

The following table summarizes the performance of sulfolane and various ionic liquids in the extraction of toluene from heptane, a common model system for aromatic/aliphatic separation.

SolventToluene Distribution Coefficient (Dtol)Toluene/Heptane Selectivity (Stol/hept)Temperature (°C)
Sulfolane0.3130.940
[mebupy]BF₄0.4453.640
[emim]EtSO₄-45.940
[bmim]BF₄-47.840
[emim] tosylate-49.375

Data compiled from multiple sources.[1][2][3]

As the data indicates, several ionic liquids exhibit significantly higher selectivity compared to sulfolane. For instance, [mebupy]BF₄ shows a selectivity of 53.6, which is over 1.7 times that of sulfolane.[1][2][3] Some ionic liquids also demonstrate competitive or even superior distribution coefficients.[1][2][3] The wide tunability of the cation and anion in ionic liquids allows for the design of solvents with optimized properties for specific separation tasks.[1]

Beyond selectivity and distribution coefficients, ionic liquids offer a significant advantage due to their negligible vapor pressure.[1][4][5] This property simplifies the solvent recovery process, which typically involves energy-intensive distillation steps when using volatile solvents like sulfolane.[1][4] The use of ionic liquids can potentially lead to a reduction in the number of process steps and lower energy consumption.[4][5] In fact, studies have suggested that investment and annual costs for an aromatic extraction process using ionic liquids could be 35% to 70% lower than a conventional sulfolane-based process.[4]

Experimental Protocols

To ensure a robust and reproducible comparison of solvent performance, standardized experimental methodologies are crucial. The following outlines a typical protocol for determining the liquid-liquid equilibrium (LLE) data for an aromatic-aliphatic-solvent system.

Objective: To determine the distribution coefficient and selectivity of a solvent (sulfolane or an ionic liquid) for the separation of an aromatic (e.g., toluene) from an aliphatic (e.g., n-heptane).

Materials:

  • Solvent (Sulfolane or Ionic Liquid)

  • Aromatic Hydrocarbon (e.g., Toluene, 99%+ purity)

  • Aliphatic Hydrocarbon (e.g., n-Heptane, 99%+ purity)

  • Thermostatically controlled shaker or stirred vessel

  • Centrifuge (for phase separation)

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) for composition analysis

  • Analytical balance

Procedure:

  • Preparation of Feed Mixture: Prepare a synthetic feed mixture of the aromatic and aliphatic hydrocarbons at a known composition by weight (e.g., 10 wt% toluene in n-heptane).

  • Solvent Contact:

    • In a series of sealed and thermostatted glass vials, add a known mass of the solvent and the feed mixture. The solvent-to-feed ratio can be varied to study its effect.

    • Agitate the vials in a shaker bath at a constant temperature (e.g., 40 °C) for a sufficient time (typically several hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, stop the agitation and allow the two liquid phases (the solvent-rich extract phase and the aliphatic-rich raffinate phase) to separate.

    • If necessary, use a centrifuge to accelerate and improve the phase separation.

  • Sampling and Analysis:

    • Carefully take samples from both the extract and raffinate phases.

    • Analyze the composition of each phase using a Gas Chromatograph to determine the weight fractions of the aromatic, aliphatic, and solvent components.

  • Data Calculation:

    • Distribution Coefficient (D): Calculate the ratio of the mass fraction of the aromatic in the extract phase to its mass fraction in the raffinate phase.

    • Selectivity (S): Calculate the ratio of the distribution coefficient of the aromatic to the distribution coefficient of the aliphatic.

Process Workflow and Visualization

The fundamental principle of liquid-liquid extraction for aromatic separation is similar for both sulfolane and ionic liquids. However, the key difference lies in the solvent recovery stage.

Aromatic_Extraction_Workflow cluster_extraction Extraction Section cluster_separation Phase Separation cluster_recovery Solvent Recovery Feed Aromatic/Aliphatic Feed Extractor Liquid-Liquid Extractor Feed->Extractor Solvent_In Lean Solvent Solvent_In->Extractor Raffinate_Out Raffinate (Aliphatic-Rich) Extractor->Raffinate_Out Raffinate Phase Extract_Out Extract (Aromatic & Solvent) Extractor->Extract_Out Extract Phase Recovery Solvent Recovery (Distillation/Stripping) Extract_Out->Recovery Aromatics_Product Aromatic Product Recovery->Aromatics_Product Lean_Solvent_Recycle Lean Solvent Recovery->Lean_Solvent_Recycle Lean_Solvent_Recycle->Solvent_In Recycle

References

A Comparative Guide to Sulfolane Quantification: GC-MS, LC-MS/MS, and GC-FID Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of sulfolane (B150427), a widely used industrial solvent, is critical for environmental monitoring, toxicological studies, and process optimization. This guide provides a comprehensive comparison of three common analytical techniques for sulfolane quantification: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Flame Ionization Detection (GC-FID).

Performance Comparison

The selection of an analytical method for sulfolane quantification depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the key performance parameters of GC-MS, LC-MS/MS, and GC-FID based on available literature.

Table 1: Performance Characteristics of Analytical Methods for Sulfolane Quantification

ParameterGC-MSLC-MS/MSGC-FID
Linearity (r²) ≥ 0.99[1]Typically > 0.99Typically > 0.99
Accuracy (% Recovery) 74% - 103%[1][2]92% - 99% (for sulforaphane)Generally within acceptable limits
Precision (% RSD) ≤ 8.1%[1][2]< 15% (for sulforaphane)< 2%
Limit of Detection (LOD) 0.5 µg/L - 2.6 µg/L[2]Potentially as low as 0.002 µg/L500 µg/L - 6000 µg/L[3]
Limit of Quantification (LOQ) 1.8 µg/L - 8.8 µg/L[2]1 ng/mL (for sulforaphane)[4]18 mg/L[5]

Table 2: Method Attributes and Considerations

AttributeGC-MSLC-MS/MSGC-FID
Selectivity HighVery HighModerate
Sensitivity HighVery HighLow
Sample Throughput ModerateHighHigh
Cost (Instrument) Moderate to HighHighLow
Robustness HighModerateHigh
Primary Application Routine analysis, environmental monitoringTrace level analysis, complex matricesHigh concentration samples, routine screening

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative experimental protocols for the quantification of sulfolane using GC-MS, LC-MS/MS, and GC-FID.

GC-MS Method for Sulfolane in Water

This protocol is a generalized procedure based on common practices for environmental water sample analysis.

a) Sample Preparation (Liquid-Liquid Extraction)

  • To a 100 mL water sample, add a known amount of an internal standard (e.g., sulfolane-d8).

  • Adjust the sample pH to < 2 with a suitable acid.

  • Add 50 mL of dichloromethane (B109758) (DCM) and shake vigorously for 2 minutes.

  • Allow the layers to separate and collect the organic (DCM) layer.

  • Repeat the extraction with a fresh 50 mL portion of DCM.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

b) GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Mass Spectrometer: Agilent 5973N or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

  • Injector Temperature: 250 °C.

  • Oven Program: Initial temperature of 60 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Mode: Splitless.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor ions m/z 120 (quantifier) and m/z 56, 92 (qualifiers) for sulfolane.

LC-MS/MS Method for Sulfolane Quantification

This protocol is a representative method. Optimization will be required based on the specific instrument and sample matrix.

a) Sample Preparation (Direct Injection or Dilution)

  • For relatively clean aqueous samples, filter through a 0.22 µm syringe filter prior to analysis.

  • For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

  • Add an appropriate internal standard (e.g., sulfolane-d8).

b) LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1200 series or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Monitor the transition of the precursor ion to a specific product ion for sulfolane (e.g., m/z 121 -> 56).

GC-FID Method for Sulfolane Quantification

This protocol is suitable for the analysis of higher concentrations of sulfolane.

a) Sample Preparation

  • Follow the same liquid-liquid extraction procedure as described for the GC-MS method.

b) GC-FID Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A or equivalent with a Flame Ionization Detector.

  • Column: DB-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) or similar.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 250 °C at 20 °C/min, and hold for 5 minutes.

  • Carrier Gas: Nitrogen or Helium at a constant flow.

  • Gases for FID: Hydrogen and Air.

Method Validation Workflow

The validation of an analytical method is essential to ensure that it is fit for its intended purpose. The following diagram illustrates a typical workflow for the validation of a GC-MS method for sulfolane quantification.

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application A Define Analytical Requirements (e.g., Matrix, Concentration Range) B Select Analytical Technique (GC-MS) A->B C Optimize Sample Preparation (e.g., Extraction, Cleanup) B->C D Optimize Instrumental Parameters (e.g., Oven Program, MS settings) C->D E Specificity / Selectivity D->E F Linearity & Range E->F G Accuracy (% Recovery) F->G H Precision (Repeatability & Intermediate) G->H I Limit of Detection (LOD) H->I J Limit of Quantification (LOQ) I->J K Robustness J->K L Routine Sample Analysis K->L M Quality Control L->M

References

A Comparative Guide to Analytical Techniques for Sulfolane Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the determination of sulfolane (B150427) purity. Ensuring the purity of sulfolane, a versatile industrial solvent, is critical in many applications, including pharmaceutical manufacturing and drug development, where impurities can impact reaction kinetics, product yield, and safety. This document outlines the experimental protocols for the most relevant analytical methods and presents their performance data to aid in the selection of the most appropriate technique for specific needs.

Comparative Performance of Analytical Techniques

The determination of sulfolane purity typically involves a primary assay for the sulfolane content and specific tests for key impurities, most notably water. Gas Chromatography (GC) is the most widely adopted technique for the assay of sulfolane and the quantification of organic impurities. For the specific determination of water content, Karl Fischer (KF) titration is the industry-standard method due to its accuracy and specificity for water. While High-Performance Liquid Chromatography (HPLC) is a common technique in pharmaceutical analysis, it is less suitable for sulfolane due to the compound's lack of a strong UV chromophore and poor ionization efficiency, leading to low sensitivity with common HPLC detectors.[1]

The following table summarizes the key performance parameters for Gas Chromatography-Mass Spectrometry (GC-MS) and Karl Fischer Titration in the context of sulfolane purity analysis. The data for GC-MS is derived from a validation study for the quantification of sulfolane.[2]

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Karl Fischer Titration
Analyte(s) Sulfolane and organic impuritiesWater
Linearity (r) ≥ 0.99[2]N/A (Stoichiometric titration)
Accuracy (%RE) ≤ ±5.1%[2]High (typically close to 100%)
Precision (%RSD) ≤ 2.9%[2]High (typically < 2%)
Limit of Detection (LOD) 0.516 ng/mL[2]ppm levels
Range Wide, e.g., 20 - 100,000 ng/mL[2]From ppm to 100%
Specificity High (Mass Spectrometry)Excellent for water

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Sulfolane Assay and Impurity Profiling

This method is suitable for the quantitative determination of sulfolane and the identification and quantification of volatile and semi-volatile organic impurities.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the sulfolane sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as methanol (B129727) or ethyl acetate.

  • Prepare a series of calibration standards of sulfolane in the same solvent, bracketing the expected sample concentration.

  • An internal standard (e.g., sulfolane-d8) should be added to both samples and standards for improved accuracy and precision.[3]

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.

  • Inlet: Split/splitless injector at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-450) for impurity identification and Selected Ion Monitoring (SIM) for quantification of sulfolane (m/z 120, 56, 41) for enhanced sensitivity.[4]

3. Data Analysis:

  • Calculate the concentration of sulfolane in the sample using the calibration curve generated from the standards.

  • Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).

  • Quantify impurities using the sulfolane calibration curve (as relative response) or by using certified reference standards for specific impurities if available.

Karl Fischer Titration for Water Content Determination

This method provides a direct and accurate measurement of the water content in sulfolane.

1. Sample Preparation:

  • No extensive sample preparation is required. The sulfolane sample is introduced directly into the titration vessel.

2. Instrumentation and Conditions:

  • Titrator: Mettler Toledo C30 Coulometric KF Titrator or equivalent.

  • Reagent: Commercially available Karl Fischer reagent for coulometric or volumetric titration, depending on the expected water content. For low moisture levels (ppm to <1%), coulometric titration is preferred. For higher levels, volumetric titration is suitable.[5]

  • Titration Vessel: Ensure the vessel is sealed and purged with dry nitrogen or air to prevent contamination from atmospheric moisture.

3. Procedure:

  • The Karl Fischer reagent is first pre-titrated to a stable endpoint to eliminate any residual water in the vessel.

  • A known weight of the sulfolane sample is accurately introduced into the titration vessel using a gas-tight syringe.

  • The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.

  • The instrument automatically calculates the water content based on the amount of reagent consumed.

4. Data Analysis:

  • The water content is typically reported as a percentage (%) or in parts per million (ppm).

Cross-Validation Workflow

The cross-validation of these analytical techniques ensures the reliability and accuracy of the sulfolane purity assessment. The following diagram illustrates the logical workflow for this process.

CrossValidationWorkflow cluster_sample Sulfolane Sample cluster_methods Analytical Techniques cluster_validation Method Validation Parameters cluster_results Data Comparison and Purity Calculation Sample High-Purity Sulfolane Batch GC Gas Chromatography (GC-MS/FID) (Assay and Organic Impurities) Sample->GC KF Karl Fischer Titration (Water Content) Sample->KF HPLC HPLC (Screening - Optional) Sample->HPLC Accuracy Accuracy GC->Accuracy Precision Precision (Repeatability & Intermediate) GC->Precision Specificity Specificity GC->Specificity Linearity Linearity & Range GC->Linearity LOD_LOQ LOD & LOQ GC->LOD_LOQ KF->Accuracy KF->Precision KF->Specificity HPLC->Specificity HPLC->LOD_LOQ Compare Compare Performance Data Accuracy->Compare Precision->Compare Specificity->Compare Linearity->Compare LOD_LOQ->Compare Purity Final Purity Calculation (Assay - Water % - Impurities %) Compare->Purity

Caption: Workflow for the cross-validation of analytical techniques for sulfolane purity.

References

A Comparative Guide to Sulfolane-Based and Carbonate-Based Electrolytes for Advanced Battery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in battery development, the choice of electrolyte is a critical factor that dictates the performance, safety, and lifespan of lithium-ion batteries. This guide provides an objective comparison between sulfolane-based and conventional carbonate-based electrolytes, supported by experimental data and detailed methodologies.

The ever-increasing demand for high-energy-density and safer batteries has spurred research into novel electrolyte formulations. While carbonate-based electrolytes have long been the industry standard, their limitations in thermal stability and electrochemical windows have paved the way for alternatives like sulfolane-based systems. Sulfolane (B150427), a highly polar aprotic solvent, offers distinct advantages, particularly for high-voltage applications.

Performance Benchmark: Sulfolane vs. Carbonate Electrolytes

A comprehensive analysis of key performance metrics reveals the trade-offs between these two electrolyte systems.

Ionic Conductivity: One of the most critical properties of an electrolyte is its ability to conduct lithium ions. Carbonate-based electrolytes generally exhibit high ionic conductivity at room temperature, often around 10 mS/cm⁻¹[1]. However, the high viscosity of pure sulfolane can lead to lower ionic conductivity, typically around 3 mS/cm⁻¹ at 25°C[1]. To mitigate this, sulfolane is often used as a co-solvent with carbonates like dimethyl carbonate (DMC) and ethylene (B1197577) carbonate (EC). Studies have shown that adding up to 20 vol.% sulfolane to a carbonate mixture can achieve a high ionic conductivity of 7.45 mS/cm⁻¹ at 25°C, balancing the benefits of sulfolane without significantly compromising ion mobility[2][3]. The addition of sulfolane increases the viscosity of the electrolyte, which can hinder lithium-ion mobility at higher concentrations[2][4].

Electrochemical Stability Window: The electrochemical stability window defines the voltage range within which the electrolyte remains stable without significant decomposition. Sulfolane-based electrolytes exhibit a wider electrochemical window compared to their carbonate counterparts. The oxidation stability of electrolytes containing sulfolane can reach up to 4.8 V vs. Li+/Li, and some studies report stability up to 5.5 V vs. Li/Li+[2][5]. This is a significant improvement over conventional carbonate electrolytes, which tend to decompose at potentials below 4.5 V[6][7]. This superior oxidative stability makes sulfolane-based electrolytes highly suitable for high-voltage cathode materials[8].

Thermal Stability and Safety: Safety is a paramount concern in battery technology. Sulfolane's inherent properties contribute to enhanced thermal stability. It has a high boiling point of 287°C and a flash point of 165°C[9]. The addition of sulfolane to carbonate-based electrolytes has been shown to improve their thermal stability and resistance to flammability[2]. For instance, increasing the sulfolane content from 0 to 20 vol.% can reduce the self-extinguishing time of the electrolyte from 45 to 32 s/g[2]. In contrast, carbonate solvents are known for their volatility and flammability, posing greater safety risks[10].

Interfacial Stability: The formation of a stable Solid Electrolyte Interphase (SEI) on the anode and a stable interface on the cathode are crucial for long-term cycling performance. While carbonate electrolytes, particularly those containing ethylene carbonate, are effective at forming a stable SEI on graphite (B72142) anodes, pure sulfolane-based electrolytes can struggle with this, sometimes leading to graphite exfoliation[2][6]. However, the use of specific salts like lithium bis(fluorosulfonyl)imide (LiFSI) in sulfolane can promote the formation of a LiF-rich SEI, which effectively suppresses solvent co-intercalation and enables stable cycling of graphite anodes[6][11]. On the cathode side, sulfolane can polymerize during oxidation, forming a passivating layer that can prevent further electrolyte degradation at high potentials[5].

Quantitative Data Summary

The following tables summarize the key quantitative data comparing sulfolane-based and carbonate-based electrolytes.

Table 1: Physicochemical Properties

PropertySulfolane-Based ElectrolytesCarbonate-Based Electrolytes
Ionic Conductivity (25°C) 3 - 7.45 mS/cm⁻¹[1][2][3]~10 mS/cm⁻¹[1]
Viscosity Higher, increases with sulfolane content[2][4]Lower
Boiling Point (Sulfolane) 287°C[9]Varies (e.g., DMC: 90°C)[2]
Flash Point (Sulfolane) 165°C[2][9]Lower

Table 2: Electrochemical Performance

ParameterSulfolane-Based ElectrolytesCarbonate-Based Electrolytes
Oxidation Stability Up to 4.8 - 5.5 V vs. Li/Li⁺[2][5]< 4.5 V vs. Li/Li⁺[6][7]
Capacity Retention (Example) 92% after 20 cycles (20 vol.% SL in EC-DMC with LMO cathode)[2][3]Varies depending on cell chemistry and conditions
Flammability (Self-Extinguishing Time) Reduced with increasing sulfolane content (e.g., 32 s/g with 20 vol.% SL)[2]Higher (e.g., 45 s/g for pure carbonate)[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of electrolyte properties.

Ionic Conductivity Measurement
  • Technique: Electrochemical Impedance Spectroscopy (EIS)[2][3][12].

  • Procedure:

    • The electrolyte is placed in a symmetric cell with two blocking electrodes (e.g., stainless steel or lithium).

    • The cell is assembled in an argon-filled glovebox to prevent contamination.

    • AC impedance measurements are conducted using an impedance analyzer over a specified frequency range (e.g., 100 mHz to 100 kHz) with a small AC voltage amplitude (e.g., 10 mV).

    • The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

    • The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A), where L is the thickness of the electrolyte (or separator soaked in electrolyte) and A is the electrode area.

Electrochemical Stability Window Determination
  • Technique: Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV)[2][3][13].

  • Procedure:

    • A three-electrode cell is assembled with a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal).

    • The potential of the working electrode is scanned at a slow rate (e.g., 0.1 to 1 mV/s) towards anodic (for oxidation stability) or cathodic (for reduction stability) potentials.

    • The electrochemical stability window is defined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte decomposition.

Thermal Stability Analysis
  • Technique: Thermogravimetric Analysis (TGA)[2][3].

  • Procedure:

    • A small, precisely weighed sample of the electrolyte is placed in a TGA crucible.

    • The sample is heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen or argon).

    • The weight loss of the sample is recorded as a function of temperature.

    • The decomposition temperature is identified as the temperature at which significant weight loss begins.

Flammability Test
  • Technique: Self-Extinguishing Time (SET)[2][3].

  • Procedure:

    • A standardized amount of electrolyte is absorbed onto a separator or a piece of glass fiber.

    • The sample is exposed to a flame for a short, defined period (e.g., 3 seconds).

    • The time it takes for the flame to self-extinguish after the ignition source is removed is measured.

    • This time is often normalized by the mass of the electrolyte to obtain the SET value (in s/g).

Visualizations

Experimental Workflow for Electrolyte Characterization

G cluster_prep Electrolyte Preparation cluster_char Physicochemical Characterization cluster_electrochem Electrochemical Characterization cluster_results Performance Metrics prep Prepare Electrolyte (Solvent + Salt) viscosity Viscosity Measurement prep->viscosity tga Thermogravimetric Analysis (TGA) prep->tga flammability Flammability Test (SET) prep->flammability eis Electrochemical Impedance Spectroscopy (EIS) prep->eis cv Cyclic/Linear Sweep Voltammetry (CV/LSV) prep->cv cycling Galvanostatic Cycling prep->cycling ion_cond Ionic Conductivity viscosity->ion_cond therm_stab Thermal Stability tga->therm_stab safety Safety Profile flammability->safety eis->ion_cond esw Electrochemical Stability Window cv->esw cell_perf Cell Performance cycling->cell_perf

Caption: Workflow for electrolyte characterization.

Influence of Electrolyte Properties on Battery Performance

G cluster_props Electrolyte Properties cluster_perf Battery Performance Metrics conductivity Ionic Conductivity rate Rate Capability conductivity->rate stability Electrochemical Stability voltage Operating Voltage stability->voltage cycle Cycle Life stability->cycle thermal Thermal Stability safety Safety thermal->safety viscosity Viscosity viscosity->rate (inversely) sei SEI Formation sei->cycle efficiency Coulombic Efficiency sei->efficiency

Caption: Electrolyte properties and their impact on battery performance.

Conclusion

The selection between sulfolane-based and carbonate-based electrolytes is contingent on the specific application requirements.

  • Carbonate-based electrolytes remain a viable choice for standard lithium-ion batteries due to their high ionic conductivity and well-understood SEI formation on graphite anodes. However, their limited thermal and electrochemical stability restricts their use in high-voltage and high-safety applications.

  • Sulfolane-based electrolytes , particularly when used as a co-solvent, present a compelling alternative for next-generation batteries. Their superior thermal stability, enhanced safety profile, and wider electrochemical window make them ideal for high-voltage systems. While challenges related to viscosity and SEI compatibility exist, ongoing research into optimized formulations with additives and specific salt combinations continues to unlock their full potential.

For professionals in the field, understanding the distinct characteristics and performance trade-offs of these electrolyte systems is essential for designing and developing advanced energy storage solutions that are not only powerful but also safe and reliable.

References

"a comparative analysis of sulfolane and DMSO as solvents for nucleophilic substitution"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical parameter in the successful execution of nucleophilic substitution reactions, profoundly influencing reaction rates and product yields. Among the polar aprotic solvents, sulfolane (B150427) and dimethyl sulfoxide (B87167) (DMSO) are frequently employed due to their ability to effectively solvate cations, thereby enhancing the reactivity of the nucleophile. This guide provides an objective comparative analysis of sulfolane and DMSO as solvents for nucleophilic substitution reactions, supported by their physicochemical properties and general experimental protocols.

Physicochemical Properties of Sulfolane and DMSO

A solvent's performance in nucleophilic substitution reactions is intrinsically linked to its physical and chemical properties. Both sulfolane and DMSO are highly polar aprotic solvents, a characteristic that makes them excellent choices for SN2 and SNAr reactions.[1][2] Their high dielectric constants facilitate the dissolution of ionic reagents, while their inability to act as hydrogen bond donors leaves the nucleophile minimally solvated and thus more reactive.[3]

PropertySulfolaneDimethyl Sulfoxide (DMSO)
Molecular Formula C₄H₈O₂SC₂H₆OS
Molar Mass 120.17 g/mol 78.13 g/mol
Boiling Point 285 °C (545 °F)189 °C (372 °F)
Melting Point 27.5 °C (81.5 °F)18.5 °C (65.3 °F)
Density 1.261 g/mL at 25 °C1.100 g/mL at 25 °C
Dielectric Constant 43.3 at 30 °C47.2 at 20 °C
Dipole Moment 4.8 D3.96 D
Viscosity 10.3 cP at 30 °C2.0 cP at 25 °C

Performance in Nucleophilic Substitution Reactions

Both sulfolane and DMSO are known to significantly accelerate the rates of nucleophilic substitution reactions compared to protic solvents.[4] This is primarily attributed to their ability to strongly solvate cations, leaving the anionic nucleophile relatively "naked" and highly reactive.[5]

SN2 Reactions: In bimolecular nucleophilic substitution (SN2) reactions, the use of polar aprotic solvents like sulfolane and DMSO is favored as they do not form a strong solvation shell around the nucleophile, which would otherwise hinder its attack on the electrophilic carbon.[3] This leads to a significant rate enhancement.

SNAr Reactions: For nucleophilic aromatic substitution (SNAr) reactions, DMSO is often the solvent of choice, with reports of rate enhancements of up to 106 compared to other solvents.[5] This allows for reactions to be carried out at lower temperatures, often leading to higher selectivity and fewer side products.[5] Sulfolane is also a competent solvent for SNAr reactions and is considered a viable alternative to DMSO, although it is less commonly used, partly due to its higher melting point which can complicate handling at room temperature.[6]

While direct, side-by-side comparative kinetic and yield data for the same nucleophilic substitution reaction under identical conditions in both sulfolane and DMSO is not extensively documented in a single source, the general consensus in the literature points to DMSO often providing faster reaction rates.[5] However, sulfolane's higher thermal stability can be advantageous for reactions requiring elevated temperatures.[7]

Experimental Protocols

The following are general experimental protocols for conducting a nucleophilic aromatic substitution reaction. These can be adapted for specific substrates and nucleophiles in either sulfolane or DMSO.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

Objective: To synthesize a substituted aromatic compound via the reaction of an activated aryl halide with a nucleophile.

Materials:

  • Activated aryl halide (e.g., 2,4-dinitrochlorobenzene)

  • Nucleophile (e.g., a primary or secondary amine, alkoxide, or thiol)

  • Anhydrous Sulfolane or Anhydrous DMSO

  • Base (e.g., K₂CO₃, Et₃N), if required

  • Appropriate work-up and purification solvents (e.g., water, ethyl acetate, brine)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated aryl halide (1.0 eq) and the chosen solvent (sulfolane or DMSO).

  • Addition of Reagents: Add the nucleophile (1.1 - 1.5 eq) to the solution. If the nucleophile is an amine, a base (e.g., K₂CO₃, 2.0 eq) is typically added to neutralize the liberated acid.[8]

  • Reaction Conditions: Stir the reaction mixture at the desired temperature. The optimal temperature can range from room temperature to elevated temperatures (e.g., 50-150 °C), depending on the reactivity of the substrates. Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and then with brine to remove residual sulfolane or DMSO and any inorganic salts. Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by a suitable method, such as recrystallization or column chromatography.[8]

Logical Relationship of Solvent Properties in Nucleophilic Substitution

The selection of a solvent for a nucleophilic substitution reaction is guided by a set of interconnected properties that collectively influence the reaction's outcome. The following diagram illustrates this logical relationship.

Solvent_Properties_Influence cluster_solvent_properties Solvent Properties cluster_reaction_factors Influence on Reaction cluster_outcome Desired Outcome Polarity Polarity (High) Solvation Solvation of Cations Polarity->Solvation DielectricConstant Dielectric Constant (High) DielectricConstant->Solvation AproticNature Aprotic Nature (No H-bond donation) NucleophileReactivity Enhanced Nucleophile Reactivity AproticNature->NucleophileReactivity BoilingPoint Boiling Point (High) TemperatureRange Wider Operating Temperature Range BoilingPoint->TemperatureRange Solvation->NucleophileReactivity ReactionRate Increased Reaction Rate NucleophileReactivity->ReactionRate SuccessfulSubstitution Successful Nucleophilic Substitution ReactionRate->SuccessfulSubstitution TemperatureRange->SuccessfulSubstitution

Caption: Solvent properties influencing nucleophilic substitution.

References

A Comparative Guide to the Green Chemistry Metrics of Sulfolane and Other Dipolar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a solvent is a critical decision in chemical synthesis and pharmaceutical development, with significant implications for process efficiency, safety, and environmental impact. Dipolar aprotic solvents are widely used for their ability to dissolve a broad range of compounds and facilitate reactions involving polar intermediates. However, mounting regulatory pressure and a growing emphasis on green chemistry principles necessitate a careful evaluation of their environmental, health, and safety (EHS) profiles. This guide provides an objective comparison of sulfolane (B150427) with other common dipolar aprotic solvents—Dimethylformamide (DMF), Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (B87167) (DMSO)—supported by quantitative data and standardized experimental methodologies.

Data Presentation: A Comparative Analysis

The following table summarizes key green chemistry metrics for sulfolane and its alternatives. These parameters are crucial for assessing the overall sustainability and safety of each solvent.

MetricSulfolane (C₄H₈O₂S)Dimethylformamide (DMF)Dimethylacetamide (DMAc)N-Methyl-2-pyrrolidone (NMP)Dimethyl sulfoxide (DMSO)
Toxicity
Oral LD50 (rat, mg/kg)1800 - 2500[1]2800 - 70004300 - 4800[2][3]3914 - 415014500 - 28300
Reproductive ToxicityCategory 1B[4]Category 1B[5][6]Category 1B[7]Category 1B[4]No classification
Environmental Fate
BiodegradabilityNot readily[8]Readily biodegradableReadily biodegradable[7]Readily biodegradable[5]Inherently biodegradable
Bioaccumulation (log Kow)-0.77[9]-1.01-0.77[7][10]-0.38 to -0.46[1][11]-1.35
Physical Properties
Boiling Point (°C)285153165 - 166[12]202[13]189
Vapor Pressure (hPa @ 20°C)0.013.771.76 - 3.3[10][14]0.29 - 0.32[13][15]0.6
Life Cycle Impact
Relative EmissionsBase -61% (vs. NMP)[16]Data not specifiedData not specifiedBaseBase -52% (vs. NMP)[16]

Note: A lower LD50 value indicates higher acute toxicity. A negative log Kow value suggests low potential for bioaccumulation. Reproductive toxicity classifications are based on GHS/CLP regulations.

From a green chemistry perspective, an ideal solvent would exhibit low toxicity, be readily biodegradable, have a low potential for bioaccumulation, and have a minimal life cycle impact. The data reveals a complex trade-off among these solvents. While DMSO shows the most favorable acute toxicity profile (highest LD50), solvents like DMF, DMAc, and NMP are classified as reproductive toxicants, a significant concern that has led to increased regulatory scrutiny under frameworks like REACH.[14][17]

Sulfolane, while also categorized with reproductive toxicity concerns, possesses very low vapor pressure, which reduces inhalation exposure risk.[4] Furthermore, life cycle assessment (LCA) data indicates that substituting NMP with either DMSO or sulfolane can significantly reduce total life cycle emissions by 52% and 61%, respectively, primarily due to a greener manufacturing profile.[16][18]

Mandatory Visualization: Green Solvent Selection Workflow

The selection of a greener solvent alternative is a multi-faceted process that requires balancing performance with EHS and life cycle considerations. The following diagram illustrates a logical workflow for this assessment.

G cluster_0 cluster_1 Performance Screening cluster_2 EHS Hazard Assessment cluster_3 Environmental & Life Cycle Assessment cluster_4 A Identify Need for Dipolar Aprotic Solvent B Solubility & Miscibility Testing A->B C Reaction Kinetics & Yield Optimization A->C D Toxicity Profile Review (Acute, Chronic, Reprotoxic) B->D Candidate(s) Pass C->D Candidate(s) Pass E Physical Hazard Analysis (Volatility, Flash Point) D->E F Biodegradability & Bioaccumulation Potential E->F G Life Cycle Assessment (LCA) (Energy, Emissions, Waste) F->G H Select Best-Fit Sustainable Solvent G->H

Caption: Workflow for sustainable dipolar aprotic solvent selection.

Experimental Protocols

The quantitative data presented in this guide are derived from standardized testing protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Adherence to these guidelines ensures that the data is reliable, reproducible, and comparable across different substances.

1. Ready Biodegradability (OECD 301)

This test evaluates the potential for a substance to be rapidly and ultimately biodegraded by microorganisms under aerobic aquatic conditions.[10] A substance is classified as "readily biodegradable" if it meets a specific pass level within a 10-day window during the 28-day test period.[3][10]

  • Principle: A small amount of the test substance is dissolved in a mineral medium, which is then inoculated with microorganisms (e.g., from activated sludge).[7] The mixture is incubated in the dark at a constant temperature.[3]

  • Methodology (OECD 301C - Modified MITI Test): This method is suitable for assessing both soluble and insoluble substances.[19]

    • Apparatus: A closed respirometer is used to measure oxygen consumption over time.[13]

    • Procedure: The test substance is added to a mineral medium inoculated with a pre-acclimated microbial sludge. The system is sealed, and the consumption of oxygen is monitored for 28 days.[13]

    • Analysis: Biodegradation is calculated as the percentage of the theoretical oxygen demand (ThOD) consumed.[19] A pass level is typically ≥60% of ThOD.[7]

  • Significance: This test provides a stringent screen for persistence in the environment. Solvents that are not readily biodegradable, like sulfolane, are expected to persist longer in aquatic environments.[8]

2. Acute Oral Toxicity (OECD 401/423)

This study provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance. The result is expressed as an LD50 (Lethal Dose, 50%) value. Note: OECD Test Guideline 401 has been deleted and replaced by alternative methods like TG 420, 423, and 425, which use fewer animals.[9][15][18]

  • Principle (OECD 423 - Acute Toxic Class Method): This is a stepwise procedure where a substance is administered to a group of animals (typically 3 female rats per step) at one of a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[12] The outcome of one step determines the dose for the next step. The goal is to identify a dose range that causes mortality, allowing for classification of the substance's toxicity.[12]

  • Methodology:

    • Animal Preparation: Healthy, young adult rodents are fasted overnight prior to dosing.

    • Administration: The test substance is administered in a single dose by oral gavage.

    • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.[12]

    • Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.

  • Significance: The resulting LD50 value is a critical metric for safety assessment and classification. Solvents with a high LD50, such as DMSO, are considered to have low acute toxicity.

References

Navigating the Analytical Maze: A Comparative Guide to Sulfolane Analysis in Water

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of sulfolane (B150427) in aqueous samples is critical for environmental monitoring, toxicological studies, and ensuring product safety. This guide provides an objective comparison of prevalent analytical methodologies, supported by a synthesis of available performance data from various studies and official methods.

Sulfolane, a highly polar and water-soluble industrial solvent, presents unique challenges for analytical chemists. Its effective extraction and sensitive detection are paramount for reliable quantification. This guide delves into the common analytical techniques, offering a comparative overview of their performance based on reported data.

Comparative Analysis of Analytical Methods

The determination of sulfolane in water typically involves a two-step process: extraction from the aqueous matrix followed by instrumental analysis. The choice of method at each stage significantly impacts the performance of the overall analysis. A summary of quantitative data from various methodologies is presented below.

Method ComponentTechniqueKey Performance Metrics
Extraction Liquid-Liquid Extraction (LLE) with Dichloromethane (B109758) (DCM)Recovery: 50% - 80%[1]
Direct Aqueous InjectionSuitable for high concentrations ( > 2 mg/L)[2]
Analysis Gas Chromatography-Mass Spectrometry (GC-MS)Detection Limits (LOD): 0.516 µg/L to 20 µg/L[1]
Gas Chromatography-Flame Ionization Detection (GC-FID)Detection Limits (LOD): 500 µg/L to 6000 µg/L[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)An alternative for samples with co-contaminants not suitable for GC[1]

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for reproducibility and for understanding the nuances of each analytical approach. Below are summaries of key experimental protocols derived from established methods.

British Columbia Ministry of Environment Method for Sulfolane in Water

This performance-based method outlines a robust procedure for the determination of sulfolane in water samples.[3]

1. Sample Preparation and Extraction:

  • A 100 mL water sample is acidified to a pH below 2.[3]

  • An internal standard, deuterium-labeled sulfolane-d8, is added to the sample.[3]

  • The sample is extracted with 100 mL of dichloromethane (DCM) by shaking vigorously for at least one hour.[3]

  • The phases are allowed to separate, and the DCM extract is collected.[3]

2. Instrumental Analysis:

  • The extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

  • Mass spectrometric detection is mandatory.[3]

  • A minimum 4-point calibration is required.[3]

3. Quality Control:

  • Laboratory Control Sample (LCS): One per batch, with a recovery acceptance criterion of 70 – 130%.[3]

  • Laboratory Duplicates: One per batch, with a relative percent difference (RPD) of ≤ 30%.[3]

  • Matrix Spike: One per batch, with a recovery acceptance criterion of 50 – 140%.[3]

Direct Aqueous Injection Method

For samples with expected high concentrations of sulfolane, direct injection into a gas chromatograph can be a simpler and faster approach.[2]

1. Sample Preparation:

  • Water samples may be filtered to remove particulate matter.

  • An internal standard can be added directly to the vial.

2. Instrumental Analysis:

  • A small volume of the aqueous sample is directly injected into a GC equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • This method is typically used for sulfolane concentrations exceeding 2 mg/L.[2]

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the typical experimental workflow and the logical relationship between different analytical choices.

cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Instrumental Analysis WaterSample Water Sample Collection Acidification Acidification (pH < 2) WaterSample->Acidification AddIS Addition of Internal Standard (Sulfolane-d8) Acidification->AddIS LLE Liquid-Liquid Extraction (DCM) AddIS->LLE Shake Vigorous Shaking (1 hr) LLE->Shake Separate Phase Separation Shake->Separate CollectExtract Collect DCM Extract Separate->CollectExtract GCMS GC-MS / LC-MS / LC-MS/MS Analysis CollectExtract->GCMS Quantification Quantification GCMS->Quantification

Typical workflow for sulfolane analysis in water using LLE-GC/MS.

cluster_concentration Analyte Concentration cluster_method Recommended Method High_Conc High (> 2 mg/L) Direct_Injection Direct Aqueous Injection (GC-FID/MS) High_Conc->Direct_Injection Simplicity & Speed Low_Conc Low (< 2 mg/L) LLE_GCMS LLE with GC-MS Low_Conc->LLE_GCMS High Sensitivity Required

Decision logic for choosing an analytical method based on concentration.

References

"evaluating the economic viability of sulfolane recycling versus disposal"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the management of sulfolane (B150427), a highly stable and efficient industrial solvent, presents a critical decision point balancing economic viability with environmental responsibility. This guide provides an objective comparison of sulfolane recycling versus disposal, supported by available data and detailed methodologies, to inform this decision-making process.

The primary driver for recycling sulfolane is rooted in its high purchase cost and the operational issues that arise from its degradation. Over time, sulfolane can break down into acidic byproducts, which are corrosive to equipment.[1][2][3] Consequently, most industrial applications that use sulfolane incorporate an integrated solvent regeneration (recycling) system to maintain solvent purity and operational integrity.[1][4]

Economic and Performance Comparison

The following tables summarize the key quantitative data comparing the economic and performance aspects of sulfolane recycling and disposal.

Table 1: Cost Comparison of Sulfolane Recycling vs. Disposal

ParameterRecyclingDisposal
Initial Cost Fresh Sulfolane: ~$800 - $1,000 / metric ton (bulk)[5][6]Fresh Sulfolane: ~$800 - $1,000 / metric ton (bulk)[5][6]
Capital Expenditure (CAPEX) High: Requires investment in regeneration units (e.g., distillation columns, reboilers). Reboiled and flash regenerators have higher capital costs than steam-assisted units.[5][7]Low to High: Dependent on whether on-site wastewater treatment facilities are required. A 150,000 GPD (~568 m³/day) wastewater treatment system can cost $500,000 - $1.5 million.[8]
Operating Expenditure (OPEX) Moderate: Includes energy (steam, electricity), maintenance, and labor. A study on solvent recovery suggested savings of €198 - €235 per tonne processed compared to disposal and repurchase.[9]High and Continuous: Includes costs for incineration, wastewater treatment, and transportation. Incineration can range from approximately $80 to over $200 per metric ton.[10][11] Wastewater treatment can exceed $500 per cubic meter for solvent-rich streams.[12]

Table 2: Performance and Efficiency Comparison

ParameterRecyclingDisposal
Solvent Recovery Rate >99% for well-maintained systems.[13]0% (Solvent is destroyed or treated)
Purity of Recovered Sulfolane Typically >97%.Not Applicable
Environmental Impact Lower, as it promotes a circular economy and reduces the need for new solvent production and waste generation.Higher, due to potential emissions from incineration and the generation of secondary waste streams (e.g., sludge from wastewater treatment).[12]
Process Integration Commonly integrated into the main process via a slipstream to a regeneration unit.Requires segregation of waste streams and management through on-site or off-site treatment facilities.

Decision-Making Workflow

The choice between recycling and disposal is influenced by several factors, including the volume of sulfolane used, the level of contamination, available capital, and regulatory requirements. The following diagram illustrates a typical decision-making workflow.

Economic Viability of Sulfolane Management start Start: Spent Sulfolane Generated assess_volume Assess Volume and Contamination Level start->assess_volume high_volume High Volume / Low Contamination assess_volume->high_volume High Volume low_volume Low Volume / High Contamination assess_volume->low_volume Low Volume recycle Recycling (On-site Regeneration) high_volume->recycle Likely Viable disposal Disposal low_volume->disposal Likely Viable cost_analysis_recycle Techno-economic Analysis: - CAPEX of Regenerator - OPEX (Energy, Maintenance) - Value of Recovered Sulfolane recycle->cost_analysis_recycle cost_analysis_disposal Cost Analysis: - Transportation Costs - Treatment/Incineration Fees - Regulatory Compliance Costs disposal->cost_analysis_disposal decision Select Economically Viable Option cost_analysis_recycle->decision cost_analysis_disposal->decision

Caption: Decision workflow for sulfolane management.

Experimental Protocols

Detailed experimental protocols for industrial-scale operations are often proprietary. However, based on publicly available information from patents and technical papers, representative methodologies can be outlined.

Protocol 1: Sulfolane Recycling via Steam-Assisted Distillation

This method is commonly used for continuous regeneration of a slipstream of solvent from the main process.

Objective: To remove degradation products (polymers, tars, acid salts) and recover purified sulfolane.

Methodology:

  • Feed Preparation: A slipstream of lean sulfolane is drawn from the bottom of the aromatics stripper column.[5]

  • Distillation: The lean solvent is fed into a vacuum distillation column, often referred to as a regenerator.[5]

  • Steam Stripping: Steam is injected into the bottom of the column to lower the partial pressure of sulfolane, allowing it to vaporize at a lower temperature and minimizing thermal degradation.[5]

  • Vapor Recovery: The overhead vapor, consisting of purified sulfolane and steam, is condensed.[5]

  • Phase Separation: The condensed liquid is sent to a separator where the water is removed.

  • Solvent Return: The purified sulfolane is returned to the main process.[5]

  • Waste Removal: The bottoms product, a viscous mixture of polymers, tars, and salts, is periodically removed from the column for disposal.[5]

Protocol 2: Sulfolane Disposal via Electro-Fenton Treatment (for Aqueous Waste)

This protocol describes a lab-scale advanced oxidation process for the degradation of sulfolane in wastewater.

Objective: To degrade sulfolane in an aqueous matrix to simpler, less harmful compounds.

Apparatus:

  • Batch electrolytic reactor

  • Iron electrodes (anode and cathode)

  • DC power supply

  • pH meter

  • Magnetic stirrer

Methodology:

  • Sample Preparation: A sulfolane-contaminated wastewater sample is placed in the electrolytic reactor. The initial pH is adjusted to approximately 2.5 using sulfuric acid.[4]

  • Reagent Addition: A specified dosage of hydrogen peroxide (H₂O₂) (e.g., 3% v/v) is added to the reactor.[4]

  • Electrolysis: The iron electrodes are submerged in the solution and a constant current density (e.g., 15 mA/cm²) is applied using the DC power supply. The solution is continuously stirred.[4]

  • Reaction: The electrolysis generates Fe²⁺ ions from the anode, which then react with H₂O₂ (Fenton's reagent) to produce highly reactive hydroxyl radicals (•OH). These radicals are the primary oxidizing agents that degrade the sulfolane molecules.

  • Monitoring: The degradation of sulfolane is monitored over time (e.g., 60 minutes) by taking samples at regular intervals and analyzing them using a suitable analytical method like Gas Chromatography (GC).[4]

  • Termination and Analysis: After the desired reaction time, the power is turned off. The solution is allowed to settle to separate any iron sludge. The final concentration of sulfolane and other parameters like Chemical Oxygen Demand (COD) and Biochemical Oxygen Demand (BOD) are measured to determine the treatment efficiency.[4]

Conclusion

The economic evaluation overwhelmingly favors the recycling of sulfolane over disposal for any large-scale, continuous industrial process. The high cost of fresh sulfolane and the significant, ongoing costs associated with waste treatment and disposal make a single-use-and-dispose model economically unsustainable. While the initial capital investment for a regeneration unit is substantial, the long-term savings from reduced solvent purchases and lower disposal fees provide a clear return on investment. Disposal methods, particularly advanced oxidation processes, are more relevant for treating wastewater with low concentrations of sulfolane or for the final disposal of the small waste streams generated from the recycling process itself. The choice of a specific recycling technology will depend on a detailed techno-economic analysis of the specific process conditions.

References

"comparison of different catalysts for the hydrogenation of sulfolene to sulfolane"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and selective conversion of 3-sulfolene (B121364) to its saturated analogue, sulfolane (B150427), is a critical transformation in various industrial processes, notably in the purification of aromatic hydrocarbons. The choice of catalyst for this hydrogenation reaction significantly impacts yield, selectivity, and process economics. This guide provides an objective comparison of various catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

Performance Comparison of Catalysts

The efficacy of different catalysts in the hydrogenation of sulfolene to sulfolane is summarized in the table below. The data highlights key performance indicators such as conversion rate, yield, and the specific reaction conditions employed.

CatalystSupportTemperature (°C)Pressure (MPa)Time (h)Conversion (%)Yield (%)Selectivity (%)
Raney Ni -503.02.5>95Not SpecifiedNot Specified
Amorphous Ni-B MgO553.02.099.7Not SpecifiedHigh
Ni/Al-MoS₂ -602.5Not Specified99.895.5~95.7
La/Ni-MoS₂ -602.5Not Specified99.895.5~95.7

Note: Direct comparative data for Platinum-Group Metal (PGM) catalysts such as Pd/C, Pt/C, and Ru/C specifically for sulfolene hydrogenation is limited in the reviewed literature. While these are common hydrogenation catalysts, their performance in this specific application requires further investigation for a direct comparison.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Hydrogenation using Raney Nickel

Catalyst Preparation (W-6 Raney Nickel):

  • In a 2-L Erlenmeyer flask equipped with a thermometer and a mechanical stirrer, 600 ml of distilled water and 160 g of sodium hydroxide (B78521) pellets are combined.

  • The solution is stirred and cooled to 50°C in an ice bath.

  • 125 g of Raney nickel-aluminum alloy powder is added in small portions over 25-30 minutes, maintaining the temperature at 50 ± 2°C.

  • After the addition is complete, the mixture is digested at 50 ± 2°C for 50 minutes with gentle stirring.

  • The catalyst is then washed with three 1-L portions of distilled water by decantation.[1]

Hydrogenation Procedure:

  • A high-pressure autoclave is charged with the prepared Raney Nickel catalyst, sulfolene, and a suitable solvent (e.g., ethanol).

  • The autoclave is sealed, purged with hydrogen gas to remove air, and then pressurized with hydrogen to the desired pressure (e.g., 3.0 MPa).

  • The reaction mixture is heated to the target temperature (e.g., 50°C) and stirred for the specified duration (e.g., 2.5 hours).

  • After the reaction, the autoclave is cooled, and the pressure is carefully released.

  • The catalyst is separated by filtration, and the sulfolane product is isolated from the solvent, typically by distillation.

Hydrogenation using Amorphous Ni-B/MgO Catalyst

Catalyst Preparation (Silver-Induced Electroless Plating):

  • MgO support is impregnated with a silver nitrate (B79036) solution to act as an inducing agent.

  • The silver-impregnated MgO is then introduced into a plating solution containing nickel sulfate, potassium borohydride, and ammonia.

  • The plating process is carried out at a controlled temperature (e.g., 308-333 K) with stirring for a specified time to deposit the amorphous Ni-B alloy onto the MgO support.[2][3]

  • The resulting Ni-B/MgO catalyst is then washed and dried.

Hydrogenation Procedure:

  • The hydrogenation is conducted in a batch reactor under pressurized conditions.[2][3]

  • The reactor is loaded with the Ni-B/MgO catalyst, sulfolene, and a solvent.

  • The system is purged with hydrogen and then pressurized to 3.0 MPa.

  • The reaction is carried out at 55°C for 2 hours with stirring.[4]

  • Post-reaction workup involves cooling, depressurization, catalyst filtration, and product isolation.

Hydrogenation using Ni/Al-MoS₂ and La/Ni-MoS₂ Catalysts

Catalyst Preparation (Single-Molecular-Layer Exfoliated-Restacked Technology):

  • MoS₂ is intercalated with n-butyl lithium under ultrasonic waves to form LixMoS₂.

  • The LixMoS₂ is then reacted with water to form a single-molecular-layer suspension of MoS₂.

  • For Ni/Al-MoS₂, the suspension is reacted with solutions of nickel and aluminum precursors. For La/Ni-MoS₂, solutions of lanthanum and nickel precursors are used.

  • The resulting composite catalysts are then collected, washed, and dried.[5][6][7]

Hydrogenation Procedure:

  • The liquid-phase hydrogenation is performed in a suitable reactor.

  • The catalyst (Ni/Al-MoS₂ or La/Ni-MoS₂) is added to a solution of sulfolene.

  • The reactor is pressurized with hydrogen to 2.5 MPa and heated to 60°C.[5][6][7]

  • The reaction proceeds until the desired conversion is achieved.

  • Product isolation follows the standard procedure of catalyst removal and solvent evaporation.

Visualizing the Experimental Workflow

The general workflow for the catalytic hydrogenation of sulfolene can be visualized as a series of sequential steps, from catalyst preparation to product analysis.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Work-up & Analysis Catalyst_Synthesis Catalyst Synthesis Activation Activation / Pre-treatment Catalyst_Synthesis->Activation Catalyst_Loading Catalyst Loading Activation->Catalyst_Loading Reactor_Setup Reactor Setup (Autoclave) Reactant_Loading Reactant Loading (Sulfolene, Solvent) Reactor_Setup->Reactant_Loading Reactant_Loading->Catalyst_Loading Pressurization Pressurization (H₂ gas) Catalyst_Loading->Pressurization Heating_Stirring Heating & Stirring Pressurization->Heating_Stirring Cooling_Depressurization Cooling & Depressurization Heating_Stirring->Cooling_Depressurization Catalyst_Filtration Catalyst Filtration Cooling_Depressurization->Catalyst_Filtration Product_Isolation Product Isolation (e.g., Distillation) Catalyst_Filtration->Product_Isolation Analysis Product Analysis (GC, NMR, etc.) Product_Isolation->Analysis catalyst_development_logic cluster_synthesis Synthesis & Characterization cluster_testing Performance Evaluation cluster_optimization Optimization Loop Catalyst_Design Catalyst Design (e.g., Composition, Support) Synthesis Synthesis Protocol Catalyst_Design->Synthesis Characterization Physicochemical Characterization (XRD, TEM, etc.) Synthesis->Characterization Hydrogenation_Test Hydrogenation of Sulfolene Characterization->Hydrogenation_Test Performance_Metrics Data Analysis (Conversion, Selectivity, Yield) Hydrogenation_Test->Performance_Metrics Optimization Parameter Optimization (Temp, Pressure, Time) Performance_Metrics->Optimization Optimization->Catalyst_Design Feedback for Improved Design

References

"comparative toxicity assessment of sulfolane and its alternatives"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of sulfolane (B150427) and four common alternative solvents: Dimethyl Sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAC), and N-Methyl-2-pyrrolidone (NMP). The information presented is intended to assist researchers and professionals in making informed decisions regarding solvent selection based on their potential health and environmental impacts.

Quantitative Toxicity Data Summary

The following table summarizes key quantitative toxicity data for sulfolane and its alternatives, compiled from various toxicological studies.

ChemicalCAS NumberAcute Oral LD50 (Rat)Reproductive Toxicity (Rat)Developmental Toxicity (Rat)
Sulfolane 126-33-01700 - 2700 mg/kg[1][2]NOAEL: 60 mg/kg/day (decreased pup production)[3]NOAEL: Not clearly established; increased fetal resorptions at high doses in mice[4]
Dimethyl Sulfoxide (DMSO) 67-68-514,500 mg/kg[5][6]Generally considered low reproductive toxicityDevelopmental toxicity observed only at maternally toxic concentrations[7]
N,N-Dimethylformamide (DMF) 68-12-2~4000 mg/kgEvidence of adverse effects on male fertility at high dosesNOAEL: 30 ppm (inhalation)[4]
N,N-Dimethylacetamide (DMAC) 127-19-53000 - 6000 mg/kg[8]Fertility not affected in male rats up to 386 ppm (inhalation)[8][9]NOAEL: 100 ppm (inhalation)[10][11][12]
N-Methyl-2-pyrrolidone (NMP) 872-50-43906 - 4150 mg/kg[3]Gonadotoxic effects and infertility in male rats at 1000 mg/kg/day[13]NOAEL: 125 mg/kg/day (oral)[1][14]

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocols

The toxicity data presented in this guide are primarily derived from studies following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the National Toxicology Program (NTP). Below are summaries of the key methodologies for the cited experiments.

Acute Oral Toxicity (Following OECD Guideline 401)

The acute oral toxicity, expressed as the LD50 (median lethal dose), is determined by administering the test substance in graduated doses to several groups of experimental animals, typically rats.[12][15]

General Procedure:

  • Animal Selection: Healthy, young adult rodents of a single sex (or both) are used.[1]

  • Fasting: Animals are fasted prior to administration of the test substance.[1]

  • Dose Administration: The substance is administered orally via gavage in a single dose or in smaller fractions over 24 hours.[1]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes over a period of 14 days.[16]

  • Necropsy: All animals (those that die during the study and survivors at the end) undergo a gross necropsy.[1]

Reproductive/Developmental Toxicity Screening (Following OECD Guideline 421)

This test provides information on the potential effects of a substance on male and female reproductive performance, including gonadal function, mating behavior, conception, and early embryonic development.[5][8][17][18]

General Procedure:

  • Animal Groups: At least three dose groups and a control group are used, with a recommended minimum of 10 male and 10 female rats per group.[5][17]

  • Dosing Period: Males are dosed for a minimum of four weeks, and females are dosed throughout the study (approximately 63 days).[5][17]

  • Mating: A 1:1 mating ratio is typically used.[5]

  • Endpoints Evaluated:

    • Parental Animals: Clinical observations, body weight, food/water consumption, estrous cycles, and gross necropsy with histopathology of reproductive organs.[5]

    • Offspring: Number of live and dead pups, pup sex ratio, pup body weights, and observation for any physical or behavioral abnormalities.[5]

Prenatal Developmental Toxicity Study (Following OECD Guideline 414)

This study is designed to assess the adverse effects of a substance on the pregnant female and the developing embryo and fetus following exposure from implantation to the day before parturition.[7][11][19][20]

General Procedure:

  • Animal Selection: Pregnant rodents (preferably rats) or rabbits are used.[11]

  • Dosing Period: The test substance is administered daily from implantation to one day prior to the expected day of delivery.[11]

  • Maternal Evaluation: Daily clinical observations, body weight, and food consumption are monitored. A full necropsy is performed at termination.[11]

  • Fetal Evaluation: The uterus is examined for the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[11]

Immunotoxicity Testing (NTP Approach)

The National Toxicology Program (NTP) employs a tiered approach to evaluate the immunomodulatory potential of substances.[21][22][23][24]

General Tiers of Testing:

  • Screening Studies: Typically conducted in female mice, these studies assess a range of immune functions including innate immunity (macrophage and natural killer cell activity), cell-mediated immunity (T-cell proliferation), and humoral-mediated immunity (antibody production).[3]

  • In-depth Studies: If immunomodulatory effects are observed in screening studies, more detailed investigations may be conducted, which can include disease resistance assays.[3]

  • Hypersensitivity Testing: Assays such as the Local Lymph Node Assay (LLNA) are used to evaluate the potential for a substance to cause allergic contact dermatitis.[3]

Visualizations: Experimental Workflow and Signaling Pathway

Experimental Workflow for Toxicity Assessment

Toxicity_Testing_Workflow cluster_tier1 Tier 1: Acute & In Vitro Screening cluster_tier2 Tier 2: Sub-chronic & Reproductive Screening cluster_tier3 Tier 3: Chronic & Specialized Studies Acute_Tox Acute Toxicity (e.g., OECD 401) Subchronic Sub-chronic Toxicity (28-day or 90-day studies) Acute_Tox->Subchronic Provides dose-ranging info Genotox Genotoxicity Screening (e.g., Ames Test) Chronic_Carcin Chronic Toxicity/ Carcinogenicity Genotox->Chronic_Carcin Informs carcinogenicity potential Cytotox Cytotoxicity Assays Subchronic->Chronic_Carcin Determines doses for long-term studies Repro_Screen Reproductive/Developmental Screening (e.g., OECD 421) Developmental Prenatal Developmental Toxicity (e.g., OECD 414) Repro_Screen->Developmental Indicates need for detailed developmental studies Immuno_Screen Immunotoxicity Screening (NTP Panel) Neurotox Neurotoxicity Studies

A tiered approach to toxicological assessment.
Signaling Pathway for N,N-Dimethylformamide (DMF) Hepatotoxicity

DMF_Hepatotoxicity DMF N,N-Dimethylformamide (DMF) CYP2E1 CYP2E1 Metabolism (in Liver) DMF->CYP2E1 HMMF N-(hydroxymethyl)- N-methylformamide (HMMF) CYP2E1->HMMF NMF N-methylformamide (NMF) HMMF->NMF Reactive_Metabolites Reactive Metabolites NMF->Reactive_Metabolites Further Metabolism Oxidative_Stress Oxidative Stress Reactive_Metabolites->Oxidative_Stress ER_Stress Endoplasmic Reticulum (ER) Stress Reactive_Metabolites->ER_Stress Hepatotoxicity Hepatotoxicity (Liver Damage) Oxidative_Stress->Hepatotoxicity ER_Stress->Hepatotoxicity

Proposed mechanism of DMF-induced liver toxicity.

The hepatotoxicity of N,N-dimethylformamide (DMF) is believed to be mediated by its metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2E1.[4][10][13][25][26] This metabolic process generates reactive intermediates that can lead to oxidative stress and endoplasmic reticulum (ER) stress, ultimately resulting in liver cell damage.[13][25]

References

Sulfolane Under the Microscope: A Comparative Guide to Industrial Solvents in Pilot Plant Trials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact process efficiency, cost, and environmental footprint. This guide provides an objective comparison of sulfolane (B150427) with other common industrial solvents, supported by data from pilot plant trials.

Sulfolane, a versatile dipolar aprotic solvent, has long been a stalwart in industrial applications, particularly in the extraction of aromatic hydrocarbons from aliphatic streams.[1][2][3] Its high selectivity for aromatics, combined with its capacity to dissolve large quantities of these compounds, has made it an economically attractive option.[1] However, the evolving landscape of green chemistry and the quest for enhanced performance have spurred investigations into alternative solvents. This guide delves into comparative case studies from pilot plant trials, evaluating sulfolane against promising contenders such as ionic liquids (ILs) and other dipolar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylsulfoxide (DMSO).

Sulfolane vs. Ionic Liquids (ILs) in Aromatic Extraction

Ionic liquids have emerged as a promising class of solvents with the potential to supplant conventional options in aromatic extraction.[4][5] Pilot plant studies have demonstrated that certain ILs can offer superior performance in terms of both selectivity and capacity.

A notable pilot plant trial conducted in a 6-meter high extraction column directly compared the performance of sulfolane with the ionic liquid [3-mebupy]DCA for the separation of toluene (B28343) from n-heptane. The results indicated that [3-mebupy]DCA outperformed sulfolane in this application.[4] A broader evaluation of over 150 potential ILs revealed that a select few exhibit significantly higher mass-based aromatic distribution coefficients (by a factor of 1.2 to 2.5) and comparable or higher aromatic/aliphatic selectivities (up to a factor of 1.9 higher) than sulfolane.[4]

Table 1: Performance Comparison of Sulfolane and Ionic Liquids in Toluene/n-Heptane Separation

ParameterSulfolaneIonic Liquid ([3-mebupy]DCA)
Aromatic Distribution Coefficient Baseline1.2 to 2.5 times higher
Aromatic/Aliphatic Selectivity BaselineUp to 1.9 times higher
Experimental Protocol: Pilot Plant Liquid-Liquid Extraction

The comparative evaluation of sulfolane and ionic liquids was conducted in a pilot-scale liquid-liquid extraction column. A typical experimental setup and procedure are outlined below.

Apparatus:

  • 6-meter high packed or trayed extraction column

  • Feed pumps for the hydrocarbon mixture and the solvent

  • Solvent regeneration and recycling unit

  • Temperature and pressure control systems

  • Sampling points along the column and for raffinate and extract streams

  • Analytical instrumentation (e.g., gas chromatography) for composition analysis

Methodology:

  • The extraction column is brought to steady-state operating conditions (temperature and pressure).

  • A synthetic hydrocarbon feed mixture (e.g., toluene and n-heptane) is continuously fed into the bottom of the column.

  • The solvent (sulfolane or the ionic liquid) is fed into the top of the column, flowing counter-currently to the hydrocarbon feed.

  • The solvent selectively extracts the aromatic component (toluene) from the feed.

  • The aromatic-lean hydrocarbon stream (raffinate) exits from the top of the column.

  • The aromatic-rich solvent stream (extract) exits from the bottom of the column.

  • Samples of the raffinate and extract are taken at regular intervals and analyzed to determine their composition.

  • The performance of the solvent is evaluated based on the aromatic distribution coefficient and the aromatic/aliphatic selectivity.

  • The solvent is then regenerated (aromatics are stripped off) and recycled back to the extraction column. The study on [3-mebupy]DCA demonstrated successful regeneration and recycling for over 18 months without a loss in performance.[4]

Experimental_Workflow_LLE cluster_setup Pilot Plant Setup cluster_process Extraction Process cluster_analysis Analysis & Regeneration Feed Hydrocarbon Feed (Toluene/n-Heptane) Extraction Counter-current Extraction Feed->Extraction Solvent Solvent (Sulfolane or IL) Solvent->Extraction Column 6m Extraction Column Raffinate Raffinate (Aromatic-Lean) Extraction->Raffinate Extract Extract (Aromatic-Rich) Extraction->Extract Sampling Sampling Extract->Sampling Regeneration Solvent Regeneration Extract->Regeneration Analysis GC Analysis Sampling->Analysis Recycle Solvent Recycle Regeneration->Recycle Recycle->Solvent

Pilot Plant Liquid-Liquid Extraction Workflow.

Sulfolane vs. NMP and DMSO: A Green Chemistry Perspective

In the context of green engineering, the environmental and health impacts of solvents are of paramount importance. A case study on a resin precursor manufacturing process compared the use of N-methyl-2-pyrrolidone (NMP) with sulfolane and dimethylsulfoxide (DMSO) as potential substitutes.[6]

The study found that substituting NMP with DMSO or sulfolane could significantly reduce the total life cycle emissions of the process. This reduction is attributed to the greener manufacturing profiles of DMSO and sulfolane compared to NMP.[7]

Table 2: Reduction in Total Life Cycle Emissions by Solvent Substitution

Solvent SubstitutionReduction in Total Life Cycle Emissions
NMP replaced by DMSO52%
NMP replaced by Sulfolane61%
Experimental Protocol: Life Cycle Assessment (LCA)

A comprehensive life cycle assessment was conducted to evaluate the environmental impact of using different solvents in the resin precursor manufacturing process.

Methodology:

  • Goal and Scope Definition: The study aimed to compare the environmental impacts of using NMP, DMSO, and sulfolane in a specific industrial process. The system boundaries included raw material extraction, solvent manufacturing, use in the chemical process, and waste treatment.

  • Life Cycle Inventory (LCI): Data was collected for all inputs (raw materials, energy) and outputs (products, emissions, waste) for each solvent scenario. It was assumed that DMSO and sulfolane could be substituted for NMP at a 1:1 mass ratio.[6]

  • Life Cycle Impact Assessment (LCIA): The LCI data was translated into potential environmental impacts, such as global warming potential, acidification potential, and human toxicity.

  • Interpretation: The results of the LCIA were analyzed to compare the environmental performance of the different solvents and to identify the key drivers of the environmental impacts.

Logical_Relationship_LCA cluster_solvents Solvent Options cluster_process Manufacturing Process cluster_impact Environmental Impact NMP NMP Process Resin Precursor Manufacturing NMP->Process DMSO DMSO DMSO->Process Sulfolane Sulfolane Sulfolane->Process LCA Life Cycle Assessment Process->LCA Emissions Total Life Cycle Emissions LCA->Emissions NMP_result Emissions->NMP_result Base Case DMSO_result Emissions->DMSO_result -52% Sulfolane_result Emissions->Sulfolane_result -61%

Solvent Substitution Impact on Life Cycle Emissions.

Conclusion

Pilot plant trials and life cycle assessments provide crucial data for the informed selection of industrial solvents. While sulfolane remains a highly effective and economically viable solvent for applications such as aromatic extraction, emerging alternatives, particularly certain ionic liquids, demonstrate the potential for enhanced performance. Furthermore, from a green chemistry perspective, solvents like sulfolane and DMSO can offer a reduced environmental footprint compared to NMP in specific manufacturing processes. The choice of solvent will ultimately depend on a holistic evaluation of performance, cost, and environmental impact for the specific application.

References

Distinguishing Sulfolane from its Isomers with ¹⁷O NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of synthetic chemistry and drug development, the precise structural elucidation of molecules is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, often exhibit distinct physical, chemical, and biological properties. Sulfolane (B150427) (tetrahydrothiophene-1,1-dioxide), a widely used industrial solvent and building block, can be accompanied by its structural isomers, such as cyclic sultines (e.g., 3,6-dihydro-1,2-oxathiin-2-oxides), during its synthesis or in complex reaction mixtures. The differentiation of these isomers is a critical analytical challenge. This guide provides a comprehensive comparison of how ¹⁷O Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful and decisive tool for distinguishing sulfolane from its isomers, supported by experimental data and protocols.

The Decisive Power of ¹⁷O NMR Chemical Shifts

Oxygen-17 (¹⁷O) is the only NMR-active isotope of oxygen. Despite its low natural abundance (0.038%) and quadrupolar nature, which leads to broader signals, ¹⁷O NMR spectroscopy offers a direct and highly sensitive probe into the electronic environment of oxygen atoms.[1][2] The chemical shift of a ¹⁷O nucleus is exquisitely sensitive to the nature of the chemical bonds it is involved in.

In the case of sulfolane and its isomers, the key distinction lies in the oxidation state and bonding environment of the sulfur atom connected to the oxygen atoms. Sulfolane is a sulfone, characterized by a sulfur atom double-bonded to two oxygen atoms (a sulfonyl group). Its common isomers, cyclic sultines, are sulfinates, containing a sulfur atom double-bonded to one oxygen and single-bonded to another (a sulfinyl group). This fundamental difference in the sulfur-oxygen framework leads to significantly different electronic environments for the oxygen atoms, resulting in well-separated chemical shifts in their ¹⁷O NMR spectra.[1]

Comparative Analysis of ¹⁷O NMR Chemical Shifts

The ¹⁷O NMR chemical shifts for sulfones (like sulfolane and its unsaturated analogs, sulfolenes) and sultines are found in distinct regions of the spectrum. The oxygen atoms in the sulfonyl group of sulfones are more deshielded and thus resonate at a higher frequency (larger ppm value) compared to the oxygen atoms in the sulfinyl group of sultines.

Below is a table summarizing the experimental ¹⁷O NMR chemical shift data for various sulfolenes (as structural analogs of sulfolane) and sultines, demonstrating the clear distinction between these two classes of isomers.

Compound ClassCompoundSolvent¹⁷O Chemical Shift (δ, ppm)Reference
Sulfones 2,5-Dihydrothiophene-1,1-dioxide (3-sulfolene)CDCl₃157
2,3-Dihydrothiophene-1,1-dioxide (2-sulfolene)CDCl₃165
3-Methyl-2,5-dihydrothiophene-1,1-dioxideCDCl₃156
Sultines 3,6-Dihydro-1,2-oxathiin-2-oxideCDCl₃105 (S=O), -35 (S-O)
4-Methyl-3,6-dihydro-1,2-oxathiin-2-oxideCDCl₃103 (S=O), -38 (S-O)

Note: The precise ¹⁷O NMR chemical shift for sulfolane was not explicitly found in the surveyed literature; however, as a saturated cyclic sulfone, its chemical shift is expected to be in a similar range to the sulfolenes presented.

This clear separation in chemical shifts, often by more than 50 ppm for the sulfonyl versus the sulfinyl oxygens, provides an unambiguous method for distinguishing between sulfone and sultine isomers.

Experimental Protocol for ¹⁷O NMR Spectroscopy

Acquiring ¹⁷O NMR spectra requires consideration of the low natural abundance and the quadrupolar nature of the ¹⁷O nucleus. The following provides a general methodology for obtaining ¹⁷O NMR spectra of small organic sulfur compounds.

Sample Preparation:

  • Due to the low sensitivity of ¹⁷O NMR, samples should be prepared at a high concentration, typically >0.1 M, in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).[3]

  • For compounds with low solubility, extended acquisition times may be necessary.

  • ¹⁷O-enrichment of the sample, although costly, can significantly reduce acquisition time and improve signal-to-noise.[2]

NMR Spectrometer Setup:

  • A high-field NMR spectrometer is advantageous for better signal dispersion and resolution.

  • A broadband probe tuned to the ¹⁷O frequency (e.g., 54.2 MHz on a 400 MHz spectrometer) is required.

  • The sample temperature should be controlled, as chemical shifts can be temperature-dependent.

Data Acquisition Parameters:

  • A simple pulse-acquire sequence is often sufficient.

  • A short relaxation delay (D1) can be used due to the typically short T1 relaxation times of quadrupolar nuclei.

  • A large number of scans (e.g., several thousand to hundreds of thousands) is usually necessary for natural abundance samples to achieve an adequate signal-to-noise ratio.

  • A wide spectral width should be set to encompass the broad chemical shift range of ¹⁷O.

Data Processing:

  • Application of a line-broadening factor (e.g., exponential multiplication) can improve the signal-to-noise ratio of the broad ¹⁷O signals.

  • The chemical shifts are referenced externally to D₂O or H₂O at 0 ppm.[4]

Workflow for Isomer Differentiation using ¹⁷O NMR

The logical workflow for utilizing ¹⁷O NMR to distinguish between sulfolane (a sulfone) and a potential sultine isomer is illustrated in the diagram below.

G Workflow for Isomer Differentiation using ¹⁷O NMR cluster_0 Sample Preparation & Analysis cluster_1 Data Interpretation cluster_2 Structure Elucidation cluster_3 Alternative Outcome A Isomeric Mixture (Sulfone/Sultine) B Prepare Concentrated NMR Sample A->B C Acquire ¹⁷O NMR Spectrum B->C D Observe Chemical Shifts C->D E Signal around 150-170 ppm D->E High ppm value F Signals around 100 ppm and -30 ppm D->F Lower ppm values G Sulfone Structure Confirmed (e.g., Sulfolane) E->G I Mixture of Isomers Identified E->I H Sultine Structure Confirmed F->H F->I

Caption: Logical workflow for distinguishing sulfolane isomers using ¹⁷O NMR.

Comparison with Alternative Analytical Methods

While ¹⁷O NMR is a powerful tool, other analytical techniques can also be employed for the analysis of sulfolane and its isomers. A comparison with these alternatives highlights the unique advantages of ¹⁷O NMR.

TechniquePrincipleAdvantagesDisadvantages
¹⁷O NMR Spectroscopy Measures the resonance of the ¹⁷O nucleus, which is highly sensitive to the electronic environment.Provides direct, unambiguous structural information about the oxygen bonding environment. A single spectrum can definitively distinguish between sulfone and sultine isomers.[1]Low natural abundance of ¹⁷O necessitates high concentrations or isotopic enrichment, and specialized instrumentation may be required.[2]
Gas Chromatography (GC) Separates compounds based on their volatility and interaction with a stationary phase.High separation efficiency for volatile compounds. Can be coupled with various detectors like FID or MS for quantification and identification.[5][6]Isomers with similar boiling points may be difficult to separate. Requires derivatization for some compounds to improve volatility.[5]
Liquid Chromatography (LC) Separates compounds based on their partitioning between a mobile and stationary phase.Applicable to a wide range of compounds, including non-volatile and thermally labile ones.[5]Sulfolane has poor UV absorbance, making detection with common LC detectors challenging. LC-MS can be used but may have sensitivity issues.[6]
¹H and ¹³C NMR Spectroscopy Provides information on the proton and carbon skeletons of a molecule.Routinely available and provides detailed structural information.The ¹H and ¹³C NMR spectra of sulfolane and its isomers can be complex and may show overlapping signals, making unambiguous differentiation difficult without advanced 2D NMR techniques.

References

Safety Operating Guide

Proper Disposal of Sulfolane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of sulfolane (B150427) is critical for ensuring laboratory safety and environmental protection. As a substance that may be classified as a hazardous waste, sulfolane requires careful handling and adherence to specific disposal protocols.[1][2][3][4] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage sulfolane waste responsibly.

Immediate Safety and Handling Precautions

Before handling sulfolane waste, it is crucial to be aware of its potential hazards. Sulfolane is harmful if swallowed, causes eye irritation, and is suspected of damaging fertility or the unborn child.[1][5] Prolonged or repeated exposure may cause damage to organs.[1][4]

Personal Protective Equipment (PPE): When handling sulfolane, always use appropriate personal protective equipment, including protective gloves, clothing, and eye/face protection.[3][5]

Storage: Store sulfolane waste in tightly closed, properly labeled containers in a dry, well-ventilated area.[2][3][6] Ensure containers are stored in secondary containment to prevent spills.[6]

Spill Management:

  • Minor Spills: Immediately clean up any spills using non-combustible absorbent materials such as sand, silica (B1680970) gel, or sawdust.[2][3][5] Place the contaminated material into a suitable, labeled container for disposal.[7]

  • Major Spills: Evacuate the area and alert emergency responders.[7] Avoid all personal contact, including the inhalation of vapors.[7] Prevent the spill from entering drains, waterways, or soil.[1][8]

**Step-by-Step Disposal Protocol

The disposal of sulfolane should follow a clear, regulated process. Federal, state, and local regulations must be followed throughout.[7]

Step 1: Waste Characterization The first and most critical step is to determine if the sulfolane waste is classified as hazardous under regulations such as the US EPA's Resource Conservation and Recovery Act (RCRA).[1][2][3][4] This determination may require a specific analysis of the waste's physical properties and chemical composition.[1][2][4]

Step 2: Explore Waste Hierarchy Options Before proceeding to disposal, consider the hierarchy of waste management controls:

  • Reduction: Minimize the amount of sulfolane used in experiments to reduce waste generation.[7][9]

  • Reuse: If the sulfolane is uncontaminated, consider reusing it for other applications.[7]

  • Recycling: Consult the manufacturer about potential recycling options for unused or uncontaminated sulfolane.[7]

Step 3: Select an Approved Disposal Method If disposal is the only option, particularly for contaminated sulfolane, several methods may be employed based on its classification.

  • Licensed Hazardous Waste Facility: If the waste is determined to be hazardous, it must be sent to a licensed hazardous waste disposal facility.[1][2][3][4][5]

  • Incineration: A common disposal method for organic solvents is incineration. It may be necessary to mix sulfolane with a more flammable solvent before incineration.[10]

Step 4: Packaging and Labeling for Disposal

  • Containers: Use appropriate, sealed, and leak-proof containers for the sulfolane waste.[2][5] Do not reuse empty containers.[2][5] To prevent reuse, containers should be punctured before being sent to an authorized landfill.[7]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" (if applicable) and include the chemical name ("Sulfolane") and any other components.[6][9]

Step 5: Arrange for Waste Pickup Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor to schedule a pickup for the properly packaged and labeled sulfolane waste.[9]

Prohibited Actions:

  • DO NOT dispose of sulfolane waste down the sewer drain.[2][3][4][5]

  • DO NOT contaminate ponds, waterways, or soil with sulfolane.[2][3][4][5]

  • DO NOT mix incompatible wastes in the same container.[6]

Quantitative Data for Sulfolane

The following table summarizes key quantitative data related to the handling and environmental impact of sulfolane.

Data PointValueReference
Physical Properties
Flash Point166 °C (331 °F)[3]
Specific Gravity1.26 at 30 °C (86 °F)[11]
Ecotoxicity
LC50 (96h, Rainbow Trout)> 1000 mg/L[1]
EC50 (48h, Daphnia magna)852 mg/L[1]
EC50 (72h, Green Algae)> 1000 mg/L[1]
Bioconcentration Factor (BCF)< 1.3[4]
Exposure Guidelines
Canadian Drinking Water Guideline0.09 mg/L[12]
Protective Action Criteria (PAC-1)8 mg/m³
Protective Action Criteria (PAC-2)88 mg/m³[11]
Protective Action Criteria (PAC-3)530 mg/m³[11]

Experimental Methodologies

While specific, detailed experimental protocols for the disposal of sulfolane are not provided in the reviewed literature, the general approaches mentioned include:

  • Incineration: This is a standard procedure for flammable organic waste. The process involves high-temperature combustion to break down the chemical into simpler, less harmful compounds like carbon oxides and sulfur oxides.[10] For less flammable substances like sulfolane, co-incineration with more flammable solvents is a common practice to ensure complete combustion.

  • Advanced Oxidation Processes (AOPs): The mention of Fenton's reagent suggests the use of AOPs.[10] This method uses hydroxyl radicals (•OH) to oxidize organic pollutants. A typical lab-scale procedure would involve carefully adding an iron catalyst (like ferrous sulfate) and hydrogen peroxide to the aqueous sulfolane waste under controlled pH and temperature to initiate the oxidation reaction. The exact parameters would need to be optimized for the specific waste stream.

Sulfolane Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of sulfolane waste in a laboratory setting.

SulfolaneDisposalWorkflow start Sulfolane Waste Generated characterization Step 1: Characterize Waste Is it hazardous per regulations? start->characterization hierarchy Step 2: Apply Waste Hierarchy characterization->hierarchy Yes/No reduce Reduce & Reuse hierarchy->reduce recycle Recycle hierarchy->recycle disposal_options Step 3: Select Disposal Method hierarchy->disposal_options hazardous_waste Dispose via Licensed Hazardous Waste Facility disposal_options->hazardous_waste incineration Incineration (May require co-solvent) disposal_options->incineration treatment Chemical Treatment (e.g., Advanced Oxidation) disposal_options->treatment packaging Step 4: Package & Label (Use correct, sealed containers) hazardous_waste->packaging incineration->packaging treatment->packaging pickup Step 5: Arrange Pickup (Contact EHS or Contractor) packaging->pickup end_point Proper Disposal Complete pickup->end_point

Caption: Workflow for the proper management and disposal of sulfolane waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sulfolane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of sulfolane (B150427), a versatile but hazardous solvent. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your work.

Personal Protective Equipment (PPE)

When handling sulfolane, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE to mitigate exposure risks.

PPE Category Specification Rationale
Eye Protection Safety glasses with side shields or chemical goggles.[1]Protects against splashes and transient eye discomfort.[1]
Hand Protection Chemical-resistant gloves (butyl rubber is reported to be more satisfactory than others).[1]Prevents skin contact and potential systemic effects from absorption.[1]
Skin and Body Protection Protective clothing to be worn when there is a risk of exposure.[1]Avoids direct contact with skin and contaminated personal clothing.
Respiratory Protection A particulate respirator is recommended.[1]Protects against inhalation of fumes or combustion products.[1]

It is crucial to select gloves tested to a relevant standard (e.g., Europe EN 374, US F739) and to consider the frequency and duration of contact.[1] Contaminated gloves should be replaced immediately, and hands should be thoroughly washed and dried after use.[1]

Sulfolane Handling and Emergency Workflow

The following diagram outlines the logical workflow for the safe handling of sulfolane, from initial preparation to final disposal, including emergency procedures.

G cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_setup Work in a Well-Ventilated Area prep_ppe->prep_setup emergency_skin Skin Contact: Immediately flush with water. emergency_eye Eye Contact: Flush with water for at least 15 minutes. emergency_inhalation Inhalation: Move to fresh air. handle_dispense Dispense Sulfolane prep_setup->handle_dispense handle_use Use in Experiment handle_dispense->handle_use spill_evacuate Evacuate Immediate Area handle_dispense->spill_evacuate handle_store Store in a Tightly Sealed Container handle_use->handle_store handle_use->spill_evacuate dispose_label Label Waste Container Clearly handle_store->dispose_label End of Use spill_ventilate Ensure Adequate Ventilation spill_evacuate->spill_ventilate spill_contain Contain Spill with Inert Material spill_ventilate->spill_contain spill_collect Collect and Place in a Labeled Container spill_contain->spill_collect spill_collect->dispose_label dispose_consult Consult Local, State, and Federal Regulations dispose_label->dispose_consult dispose_transfer Transfer to Authorized Waste Disposal Facility dispose_consult->dispose_transfer

Safe handling workflow for sulfolane.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety.

Handling Procedures
  • Preparation : Before handling sulfolane, ensure you are in a well-ventilated area and have donned the appropriate PPE as outlined in the table above.

  • Dispensing : When dispensing, avoid all personal contact, including inhalation.[1]

  • Storage : Store sulfolane in its original, clearly labeled, and tightly sealed container.[1] Polyethylene or polypropylene (B1209903) containers are suitable.[1]

  • Avoid Incompatibilities : Keep sulfolane away from oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches, as this may result in ignition.[1]

Spill Management

In the event of a spill, immediate and decisive action is required:

  • Minor Spills :

    • Remove all sources of ignition.[1]

    • Clean up spills immediately.[1]

    • Avoid contact with skin and eyes by using protective equipment.[1]

    • Use dry clean-up procedures and avoid generating dust.[1]

    • Place the spilled material in a suitable, labeled container for waste disposal.[1]

  • Major Spills :

    • Alert personnel in the area and emergency responders, providing the location and nature of the hazard.[1]

    • Follow the guidance for minor spills, exercising increased caution.

Disposal Plan

Proper disposal of sulfolane is not only a matter of safety but also of regulatory compliance.

  • Waste Collection : Collect all waste sulfolane and contaminated materials in a suitable, labeled container.

  • Regulatory Compliance : All waste must be handled in accordance with local, state, and federal regulations.[1] These regulations may differ by location, so it is imperative to consult with your institution's environmental health and safety department.

  • Disposal Method : If recycling is not an option, the material should be disposed of at an authorized landfill.[1] Puncture containers to prevent reuse.[1]

Emergency First Aid
  • Skin Contact : Immediately remove all contaminated clothing and flush the skin and hair with running water.[1]

  • Eye Contact : If sulfolane comes into contact with the eyes, flush them with running water immediately while holding the eyelids open.[2] Remove contact lenses if present and continue flushing for at least 15 minutes.[2] Seek immediate medical attention.[2]

  • Inhalation : If fumes are inhaled, move the individual to an area with fresh air.[1]

  • Ingestion : If swallowed, do not induce vomiting.[2] Provide a glass of water or milk and seek immediate medical attention.[2]

By implementing these safety protocols, researchers can confidently handle sulfolane while maintaining a secure and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.